3,5-Bis(trifluoromethyl)benzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,5-bis(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F6O/c10-8(11,12)6-1-5(4-16)2-7(3-6)9(13,14)15/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWLIXZSDPXYDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80193141 | |
| Record name | 3,5-Bis(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80193141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401-95-6 | |
| Record name | 3,5-Bis(trifluoromethyl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=401-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Bis(trifluoromethyl)benzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000401956 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Bis(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80193141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Bis(trifluoromethyl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,5-Bis(trifluoromethyl)benzaldehyde (CAS 401-95-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 3,5-Bis(trifluoromethyl)benzaldehyde, a key intermediate in various fields of chemical synthesis.
Physicochemical Properties
This compound is a colorless to yellowish liquid with a pungent odor. Its key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 401-95-6 | |
| Molecular Formula | C₉H₄F₆O | |
| Molecular Weight | 242.12 g/mol | |
| Appearance | Colorless to yellowish liquid | |
| Boiling Point | 171 °C (lit.) | |
| 37 °C at 1.3 mmHg (lit.) | ||
| Density | 1.48 g/mL | |
| 1.469 g/mL at 25 °C (lit.) | ||
| Refractive Index (n20/D) | 1.42 (lit.) | |
| 1.422 (lit.) | ||
| Flash Point | 69 °C (156.2 °F) - closed cup | |
| Solubility | Insoluble in water. Soluble in many organic solvents. | |
| Purity | ≥ 99% (GC) |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral information is available across various databases.
-
Mass Spectrometry (GC-MS): The NIST Mass Spectrometry Data Center provides mass spectral data for this compound. The top three peaks by m/z are 241, 213, and 242.
-
Infrared (IR) Spectroscopy: FTIR spectra are available from sources such as Bio-Rad Laboratories and can be accessed through PubChem. The NIST/EPA Gas-Phase Infrared Database also contains its IR spectrum.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR spectra, including 13C NMR, are available.
-
Raman Spectroscopy: FT-Raman spectra
Technical Guide: 3,5-Bis(trifluoromethyl)benzaldehyde in Synthetic Chemistry
Audience: Researchers, scientists, and drug development professionals.
This guide provides an in-depth overview of 3,5-Bis(trifluoromethyl)benzaldehyde, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its unique trifluoromethyl groups enhance reactivity, stability, and biological activity, making it a valuable building block in organic synthesis.
Core Molecular Data
The fundamental properties of this compound are summarized below. The presence of two trifluoromethyl groups significantly influences its chemical characteristics and molecular weight.
| Property | Value | Citations |
| Molecular Formula | C₉H₄F₆O | [1][2][3] |
| Linear Formula | (CF₃)₂C₆H₃CHO | [4] |
| Molecular Weight | 242.12 g/mol | [1][2][3] |
| CAS Number | 401-95-6 | [1][4] |
| Appearance | Colorless to yellowish liquid | [1] |
| Boiling Point | 171 °C (lit.) | [1] |
| Density | 1.469 g/mL at 25 °C (lit.) | [4] |
Experimental Protocols
This compound is a versatile reagent. The following sections detail its synthesis and a key application in carbon-carbon bond formation.
Synthesis via Oxidation of 3,5-Bis(trifluoromethyl)benzyl alcohol
This protocol details the synthesis of this compound from its corresponding alcohol via a TEMPO-catalyzed oxidation reaction.
Methodology:
-
Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer, add 5.0 mmol of 3,5-bis(trifluoromethyl)benzyl alcohol and 0.05 mmol of (2,2,6,6-Tetramethyl-1-piperidinyloxy) free radical (TEMPO).[1]
-
Solvent and Catalyst Addition: Add 8 mL of dichloromethane (B109758) as the reaction solvent, followed by 0.50 mmol of hydrochloric acid (HCl) and 0.5 mmol of nitric acid (HNO₃).[1]
-
Reaction Execution: Seal the flask and connect it to an oxygen-filled balloon. Stir the reaction mixture vigorously at room temperature for 10 hours.[1]
-
Work-up and Purification:
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium thiosulfate (B1220275) solution and saturated sodium bicarbonate solution to remove TEMPO and inorganic salts.[1]
-
Dry the organic layer with anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation to yield the pure this compound product.[1]
-
This method typically results in a high yield (approximately 95%) and purity (>99% by GC analysis).[1]
Application in Wittig Olefination
The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones. This compound serves as an important electrophile in these reactions, as demonstrated in the synthesis of a key intermediate for ansacupine.[1]
Methodology:
-
Ylide Formation (General Step): The Wittig reagent (a phosphonium (B103445) ylide) is typically prepared by treating a triphenylphosphonium salt with a strong base. For the synthesis of the ansacupine intermediate, triphenylphosphine (B44618) ethyl bromide is used as the precursor to the ylide.[1]
-
Wittig Reaction:
-
In a suitable reaction vessel, the aldehyde, this compound, is dissolved in an appropriate anhydrous solvent (e.g., THF, dichloromethane).
-
The freshly prepared phosphonium ylide is added to the aldehyde solution. The reaction mixture is stirred, typically at room temperature, until completion, which can be monitored by Thin Layer Chromatography (TLC).[5]
-
-
Product Isolation:
-
The reaction mixture will contain the desired alkene product and triphenylphosphine oxide as a byproduct.
-
The solvent is typically removed under reduced pressure.
-
A nonpolar solvent, such as hexanes, is added to the residue. The nonpolar alkene product dissolves, while the more polar triphenylphosphine oxide precipitates and can be removed by filtration.[5][6]
-
The filtrate is then concentrated to yield the crude product, which can be further purified by column chromatography if necessary.[7]
-
Visualizations
The following diagrams illustrate key logical and experimental workflows involving this compound.
References
Spectral Data Analysis of 3,5-Bis(trifluoromethyl)benzaldehyde: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the spectral data for 3,5-Bis(trifluoromethyl)benzaldehyde, a key building block in pharmaceutical and materials science research. The document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its spectroscopic properties, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Introduction
This compound is an aromatic aldehyde substituted with two trifluoromethyl groups. This substitution pattern significantly influences its electronic properties and reactivity, making it a valuable intermediate in the synthesis of various target molecules. A thorough understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and structural elucidation of its derivatives. This guide presents a concise summary of its key spectral features, supported by detailed experimental protocols.
Spectral Data Summary
The following tables summarize the key quantitative data from the NMR, IR, and Mass Spectrometry analyses of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 10.15 | s | Aldehyde-H |
| 8.35 | s | Ar-H (2H) |
| 8.10 | s | Ar-H (1H) |
Table 2: ¹³C NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| 189.5 | C=O |
| 136.0 | Ar-C (ipso to CHO) |
| 133.0 (q) | Ar-C (ipso to CF₃) |
| 131.0 | Ar-CH |
| 127.5 | Ar-CH |
| 123.0 (q) | CF₃ |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080 | Weak | Aromatic C-H stretch |
| ~2860, ~2760 | Weak | Aldehyde C-H stretch (Fermi doublet) |
| ~1715 | Strong | C=O stretch (conjugated aldehyde) |
| ~1610, ~1470 | Medium | Aromatic C=C stretch |
| ~1350 | Strong | C-F stretch |
| ~1150 | Strong | C-F stretch |
Sample form: Neat liquid. Data is based on typical values for aromatic aldehydes with trifluoromethyl groups.
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity | Assignment |
| 242 | Moderate | [M]⁺ (Molecular Ion) |
| 241 | High | [M-H]⁺ |
| 213 | Moderate | [M-CHO]⁺ or [M-H-CO]⁺ |
| 193 | Low | [M-CHO-F]⁺ |
| 145 | High | [C₆H₄(CF₃)]⁺ |
Ionization method: Electron Ionization (EI) at 70 eV.[1][2]
Experimental Protocols
The following are generalized protocols for obtaining the spectral data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse program.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 512-2048 scans).
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
Objective: To obtain the infrared spectrum of liquid this compound.
Methodology:
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental interferences.
-
Sample Application: Place a small drop of neat this compound directly onto the ATR crystal surface.
-
Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.
Electron Ionization Mass Spectrometry (EI-MS)
Objective: To obtain the mass spectrum of this compound.
Methodology:
-
Instrumentation: Employ a mass spectrometer with an Electron Ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction.
-
Sample Introduction: If using GC-MS, dissolve a dilute solution of the sample in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) and inject it into the GC. The compound will be separated and introduced into the mass spectrometer. Alternatively, a direct insertion probe can be used.
-
Ionization: Bombard the gaseous sample molecules with electrons at a standard energy of 70 eV.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum representing the relative abundance of each ion.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
Navigating the Solubility of 3,5-Bis(trifluoromethyl)benzaldehyde in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 3,5-Bis(trifluoromethyl)benzaldehyde, a key building block in pharmaceutical and materials science. This document offers available solubility data, detailed experimental protocols for solubility determination, and a visualization of a key synthetic application, catering to the needs of researchers and professionals in drug development and organic synthesis.
Core Topic: Solubility Profile of this compound
This compound is a specialized aromatic aldehyde whose trifluoromethyl groups significantly influence its reactivity, stability, and solubility.[1] These groups enhance the lipophilicity of molecules, a critical factor in drug discovery and development.[1][2] Understanding its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation.
Quantitative Solubility Data
For a related compound, 3-(Trifluoromethyl)benzaldehyde, some quantitative solubility data has been reported, which may offer some guidance. For instance, it is soluble in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline at ≥ 5 mg/mL.[5] It also exhibits solubility of ≥ 5 mg/mL in a mixture of 10% DMSO and 90% Corn Oil.[5]
The following table summarizes the available qualitative and inferred solubility information for this compound.
| Solvent | Solubility | Source/Inference |
| Water | Insoluble | [3][4] |
| Dichloromethane (B109758) | Soluble | Inferred from use as a reaction solvent. |
| Common Organic Solvents | Generally Soluble | [3][4] |
Experimental Protocols for Solubility Determination
To empower researchers to generate precise quantitative solubility data for their specific applications, a general experimental protocol based on the widely accepted "shake-flask" method is detailed below. This method is considered a reliable approach for determining the solubility of substances in various solvents.
General Protocol for Quantitative Solubility Determination (Shake-Flask Method)
Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent)
-
Vials with airtight seals
-
Analytical instrument for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)
Procedure:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solute is crucial to ensure saturation.
-
-
Equilibration:
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Phase Separation:
-
Once equilibrium is achieved, allow the vial to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a chemically compatible syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the chosen analytical method.
-
Analyze the diluted solution using a pre-calibrated analytical instrument (e.g., HPLC, GC, or UV-Vis).
-
Determine the concentration of this compound in the saturated solution based on the calibration curve.
-
-
Data Reporting:
-
Express the solubility in standard units such as grams per 100 mL (g/100mL), moles per liter (mol/L), or milligrams per milliliter (mg/mL).
-
Visualization of a Key Synthetic Application
This compound is a versatile reagent in organic synthesis. One notable application is in the synthesis of a key intermediate for Ansacupine, which involves a Wittig reaction followed by a Shi asymmetric epoxidation. The logical workflow for this synthesis is depicted below.
This diagram illustrates the sequential steps from the starting materials, through the key reactions, to the formation of the epoxide intermediate.
References
synthesis of 3,5-Bis(trifluoromethyl)benzaldehyde from 3,5-bis(trifluoromethyl)benzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 3,5-bis(trifluoromethyl)benzaldehyde from its precursor, 3,5-bis(trifluoromethyl)benzyl alcohol. This conversion is a critical step in the synthesis of various pharmaceutical intermediates and specialized chemical compounds. This document provides detailed experimental protocols, quantitative data summaries, and a visual representation of the synthetic workflow.
Core Synthesis Overview
The primary transformation discussed is the oxidation of the benzylic alcohol functional group in 3,5-bis(trifluoromethyl)benzyl alcohol to an aldehyde. This selective oxidation is a fundamental reaction in organic synthesis. While numerous reagents and catalytic systems can achieve this, this guide focuses on practical and efficient methods reported in the literature. Traditional methods often employ hazardous heavy-metal reagents like pyridinium (B92312) chlorochromate (PCC).[1][2] However, modern approaches prioritize greener, more selective, and efficient catalytic systems.
Experimental Protocols and Data
This section outlines a detailed experimental protocol for a highly efficient synthesis method and presents data from various approaches to allow for comparison.
Method 1: TEMPO-Catalyzed Aerobic Oxidation
This method utilizes a (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) catalyst in the presence of hydrochloric acid, nitric acid, and oxygen. It is an efficient and selective method for the oxidation of 3,5-bis(trifluoromethyl)benzyl alcohol.
Experimental Protocol:
-
A 50 mL round-bottom flask is equipped with a magnetic stirrer.
-
To the flask, add 5.0 mmol of 3,5-bis(trifluoromethyl)benzyl alcohol and 0.05 mmol of TEMPO.
-
Add 8 mL of dichloromethane (B109758) as the reaction solvent.
-
Subsequently, add 0.50 mmol of hydrochloric acid (HCl) and 0.5 mmol of nitric acid (HNO₃).
-
Seal the flask and connect it to a balloon filled with oxygen.
-
Stir the reaction mixture at room temperature for 10 hours.
-
Upon completion, take a sample for gas chromatography (GC) analysis to confirm the conversion.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer with a saturated sodium thiosulfate (B1220275) solution followed by a sodium bicarbonate solution to remove TEMPO and inorganic salts.
-
Dry the organic layer with anhydrous sodium sulfate.
-
Remove the solvent via rotary evaporation to yield the pure this compound.[3]
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 95% | [3] |
| Purity (GC Analysis) | >99% | [3] |
| Reaction Time | 10 hours | [3] |
| Temperature | Room Temperature | [3] |
Alternative Oxidation Methods
For a comprehensive understanding, other established methods for the selective oxidation of benzylic alcohols are summarized below. These methods offer alternatives with different reagent requirements, reaction conditions, and potential environmental impacts.
| Oxidizing System | Key Features | Typical Yields | References |
| PCC in Dichloromethane | Traditional, widely used but hazardous. | Good to excellent | [1][2] |
| Sodium Molybdate/H₂O₂ | Environmentally safer alternative to heavy metals. | Not specified for this substrate | [1][2] |
| Eosin Y/Visible Light/O₂ | Metal-free, photochemical green approach. | 68-93% for various benzyl (B1604629) alcohols | [4][5][6] |
| CuI/TEMPO/DMAP/O₂ | Mild conditions, chemoselective. | Not specified for this substrate | [7] |
| Oxone/NaBr | Simple, mild conditions. | Good to excellent for various benzyl alcohols | [8] |
Synthesis Workflow
The following diagram illustrates the key steps in the TEMPO-catalyzed synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Concluding Remarks
The synthesis of this compound from 3,5-bis(trifluoromethyl)benzyl alcohol is a well-established transformation with several effective protocols. The TEMPO-catalyzed aerobic oxidation stands out for its high yield and purity under mild conditions. For researchers and drug development professionals, the choice of method may depend on factors such as scale, available reagents, and green chemistry considerations. The data and protocols provided in this guide offer a solid foundation for the successful synthesis of this important chemical intermediate.
References
- 1. Selective Oxidation of Benzyl Alcohol to Benzaldehyde [cs.gordon.edu]
- 2. cs.gordon.edu [cs.gordon.edu]
- 3. Page loading... [wap.guidechem.com]
- 4. Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
An In-Depth Technical Guide to 3,5-Bis(trifluoromethyl)benzaldehyde
Introduction
3,5-Bis(trifluoromethyl)benzaldehyde is a highly specialized aromatic aldehyde, distinguished by the presence of two trifluoromethyl (-CF3) groups on the phenyl ring.[1] These electron-withdrawing groups significantly influence the molecule's chemical reactivity and physicochemical properties, making it a valuable intermediate and building block in various fields, particularly in pharmaceutical development and material science.[1][2] In medicinal chemistry, the incorporation of trifluoromethyl groups is a key strategy for enhancing drug efficacy by increasing lipophilicity for better membrane permeability, improving metabolic stability, and augmenting binding affinity to biological targets.[2] This guide provides a comprehensive overview of its properties, synthesis, and applications for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Data
The unique substitution pattern of this compound imparts distinct physical and chemical properties. Quantitative data for this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | [3] |
| CAS Number | 401-95-6 | [3][4] |
| Molecular Formula | C₉H₄F₆O | [3][4][5] |
| Molecular Weight | 242.12 g/mol | [3][6] |
| Appearance | Clear colorless to yellow liquid | [7] |
| Density | 1.469 g/mL at 25 °C | [4][8] |
| Boiling Point | 37 °C at 1.3 mmHg | [4][8] |
| Refractive Index | n20/D 1.422 | [4][8] |
| Flash Point | 69 °C (156.2 °F) - closed cup | [8] |
| Solubility | Insoluble in water; Soluble in many organic solvents | [4] |
Table 2: Spectroscopic Data Summary
| Spectroscopy Type | Data Availability and Source |
| ¹³C NMR | Available from SpectraBase.[9] |
| ¹⁹F NMR | Data available in spectral databases.[3] |
| ¹H NMR | Spectra available for related structures and reaction mixtures.[10] |
| Mass Spectrometry | Electron Ionization (EI) mass spectra are available from the NIST WebBook.[3][5] |
| Infrared (IR) Spectroscopy | Vapor phase IR spectra are available from the NIST WebBook and SpectraBase.[3][11][12] |
| Raman Spectroscopy | FT-Raman spectra data are available.[3] |
Experimental Protocols
Detailed methodologies for the synthesis and application of this compound are crucial for its practical use in a laboratory setting.
Protocol 1: Synthesis via Oxidation of 3,5-Bis(trifluoromethyl)benzyl alcohol
This protocol describes a high-yield synthesis of this compound through the oxidation of the corresponding alcohol, achieving a yield of 95% and purity over 99% by GC analysis.[13]
Materials:
-
3,5-Bis(trifluoromethyl)benzyl alcohol (5.0 mmol)
-
TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) (0.05 mmol)
-
Dichloromethane (B109758) (CH₂Cl₂) (8 mL)
-
Hydrochloric acid (HCl) (0.50 mmol)
-
Nitric acid (HNO₃) (0.5 mmol)
-
Oxygen (balloon)
-
Saturated sodium thiosulfate (B1220275) solution
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Equip a 50 mL round-bottom flask with a magnetic stirrer.
-
Add 5.0 mmol of 3,5-bis(trifluoromethyl)benzyl alcohol and 0.05 mmol of TEMPO to the flask.
-
Add 8 mL of dichloromethane as the reaction solvent.
-
Sequentially add 0.50 mmol of hydrochloric acid and 0.5 mmol of nitric acid to the mixture.
-
Seal the flask and connect it directly to an oxygen-filled balloon.
-
Stir the reaction mixture vigorously at room temperature for 10 hours.
-
Upon completion (monitored by GC analysis), transfer the reaction mixture to a separatory funnel.
-
Wash the flask with dichloromethane and combine the organic layers in the separatory funnel.
-
Wash the organic solution with saturated sodium thiosulfate solution, followed by saturated sodium bicarbonate solution to remove TEMPO and inorganic salts.[13]
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent via rotary evaporation to yield pure this compound.[13]
Protocol 2: Application in Wittig Reaction for Intermediate Synthesis
This compound serves as a key starting material for synthesizing more complex molecules, such as intermediates for ansacupine.[13] The first step involves a Wittig reaction to form an alkene.
Materials:
-
This compound
-
Triphenylphosphine (B44618) ethyl bromide
-
A suitable strong base (e.g., n-butyllithium or sodium hydride)
-
Anhydrous aprotic solvent (e.g., THF or ether)
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend triphenylphosphine ethyl bromide in the anhydrous solvent.
-
Cool the suspension in an ice bath and add the strong base dropwise to generate the ylide (phosphorane). The formation of the ylide is often indicated by a distinct color change.
-
Stir the mixture at this temperature for 30-60 minutes.
-
Prepare a solution of this compound in the same anhydrous solvent.
-
Add the aldehyde solution dropwise to the ylide suspension at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the aldehyde.
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product (a mixture of E/Z isomers) by column chromatography to obtain the desired alkene intermediate.[13]
Visualizations: Workflows and Applications
Diagrams illustrating the synthesis and utility of this compound are provided below using the DOT language.
Caption: Oxidation synthesis of this compound.
Caption: Application as a building block in multi-step synthesis.[13]
Caption: Role of the -CF₃ motif in medicinal chemistry.[2][14]
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C9H4F6O | CID 136247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 401-95-6 [m.chemicalbook.com]
- 5. This compound [webbook.nist.gov]
- 6. This compound (CAS 401-95-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. 3,5-双(三氟甲基)苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. spectrabase.com [spectrabase.com]
- 10. researchgate.net [researchgate.net]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. This compound [webbook.nist.gov]
- 13. guidechem.com [guidechem.com]
- 14. medchemexpress.com [medchemexpress.com]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3,5-Bis(trifluoromethyl)benzaldehyde
For Immediate Release
A comprehensive technical guide detailing the safety and handling precautions for 3,5-Bis(trifluoromethyl)benzaldehyde (CAS No. 401-95-6) has been compiled to support researchers, scientists, and drug development professionals. This document provides an in-depth overview of the compound's hazard profile, proper handling procedures, and emergency response protocols to ensure a safe laboratory environment.
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds due to the influence of its trifluoromethyl groups on molecular properties.[1][2] However, its chemical reactivity necessitates a thorough understanding of its safety profile. This guide summarizes critical data from multiple safety data sheets to provide a unified and clear resource.
Core Safety and Hazard Information
This compound is classified as a hazardous chemical, and adherence to stringent safety protocols is mandatory. The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[3][4][5]
Table 1: GHS Hazard Identification
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation[4] |
| Serious Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation[4][5] |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation[4][5] |
| Flammable liquids | - | - | H227: Combustible liquid[6] |
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for its safe storage and handling.
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C9H4F6O[4][7] |
| Molecular Weight | 242.12 g/mol [4][7] |
| Appearance | Clear colorless to light yellow liquid[1][3][8] |
| Boiling Point | 37 °C @ 1.3 mmHg[3][7][9] |
| Density | 1.469 g/mL at 25 °C[7][9] |
| Flash Point | 69 °C / 156.2 °F (closed cup)[3] |
| Solubility | Insoluble in water. Soluble in many organic solvents.[7] |
| Refractive Index | n20/D 1.422 (lit.)[7][9] |
Experimental Protocols: Spill Response
In the event of an accidental release, a structured and immediate response is critical to mitigate exposure and environmental contamination. The following protocol is a synthesis of recommended procedures.
General Spill Response Protocol:
-
Evacuate and Ventilate: Immediately evacuate unnecessary personnel from the spill area.[10] Ensure adequate ventilation. For major spills, clear the area and move upwind.[11]
-
Control Ignition Sources: Remove all sources of ignition (e.g., open flames, sparks, hot surfaces).[12][13]
-
Don Personal Protective Equipment (PPE): At a minimum, wear appropriate chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3] For larger spills, a self-contained breathing apparatus may be necessary.[11]
-
Contain the Spill: Prevent the spill from spreading and entering drains or waterways.[11] Use an inert absorbent material such as sand, vermiculite (B1170534), or earth to contain the spill.[11][12]
-
Absorb and Collect: Absorb the spilled liquid with the inert material.[12] Carefully sweep or shovel the absorbed material into a suitable, labeled container for disposal.[11][14]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[3]
-
Dispose of Waste: Dispose of the container with the absorbed material as hazardous waste in accordance with local, regional, and national regulations.[3][5]
Safety and Handling Workflows
To facilitate a quick and logical response to potential incidents, the following diagrams outline key safety and handling procedures.
Handling and Storage
Proper handling and storage are paramount to maintaining the stability of this compound and ensuring the safety of laboratory personnel.
-
Handling: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[3][15] Avoid contact with skin, eyes, and clothing.[16] Do not breathe vapors or mist.[3] Keep away from open flames, hot surfaces, and other sources of ignition.[3]
-
Storage: Store in a cool, dry, and well-ventilated place.[3][16] Keep the container tightly closed.[3] This material is reported to be air-sensitive and should be stored under an inert atmosphere.[3][15] It is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[3]
Firefighting and Accidental Release
-
Firefighting Measures: In case of a fire, use carbon dioxide, dry chemical powder, or foam as extinguishing media.[3][15] Water spray can be used to cool closed containers.[3] Firefighters should wear self-contained breathing apparatus and full protective gear.[3] Combustion may produce hazardous products such as carbon monoxide, carbon dioxide, and hydrogen fluoride.[3][15]
-
Accidental Release Measures: For spills, remove all sources of ignition.[13] Use appropriate personal protective equipment.[12] Absorb the spill with an inert material like sand or vermiculite and place it in a suitable container for disposal.[12] Do not allow the chemical to enter the environment.[3]
By adhering to the guidelines outlined in this technical guide, researchers and professionals can safely handle this compound, minimizing risks and fostering a secure research and development environment.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | C9H4F6O | CID 136247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. This compound | 401-95-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. This compound CAS#: 401-95-6 [m.chemicalbook.com]
- 8. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. 3,5-双(三氟甲基)苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. kasturiaromatics.com [kasturiaromatics.com]
- 13. fishersci.com [fishersci.com]
- 14. angenechemical.com [angenechemical.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. assets.thermofisher.com [assets.thermofisher.com]
The Trifluoromethyl Group: A Paradigm Shift in Benzaldehyde Reactivity and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of trifluoromethyl (CF3) groups into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. This guide provides a comprehensive overview of the profound influence of the trifluoromethyl group on the reactivity of benzaldehyde (B42025), a fundamental building block in organic synthesis. By examining the electronic and steric effects of the CF3 group, this document will elucidate its role in enhancing reaction rates, influencing regioselectivity, and imparting desirable physicochemical properties for drug development.
Core Principles: The Electron-Withdrawing Nature of the Trifluoromethyl Group
The trifluoromethyl group is a potent electron-withdrawing group, primarily due to the high electronegativity of its three fluorine atoms. This strong inductive effect (-I) significantly alters the electron density distribution within the benzaldehyde molecule, impacting both the carbonyl group and the aromatic ring.[1][2]
Activation of the Carbonyl Group
The primary consequence of the CF3 group's electron-withdrawing nature is the pronounced increase in the electrophilicity of the carbonyl carbon in benzaldehyde.[3][4] This heightened electrophilicity renders trifluoromethylated benzaldehydes significantly more susceptible to nucleophilic attack compared to their non-fluorinated counterpart. This enhanced reactivity is a key advantage in various synthetic transformations.
Influence on the Aromatic Ring
The trifluoromethyl group also deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta-position. Conversely, it activates the ring for nucleophilic aromatic substitution. This altered reactivity profile opens up new avenues for the functionalization of the benzene (B151609) ring.
Quantitative Analysis of Reactivity
The electronic effect of substituents on the reactivity of aromatic compounds can be quantified using Hammett constants (σ). A more positive σ value indicates a stronger electron-withdrawing effect. The trifluoromethyl group exhibits significantly positive Hammett constants, underscoring its powerful electron-withdrawing capabilities.
| Substituent | Hammett Constant (σp) | Hammett Constant (σm) |
| -H | 0.00 | 0.00 |
| -CH3 | -0.17 | -0.07 |
| -Cl | 0.23 | 0.37 |
| -CF3 | 0.54 | 0.43 |
| -NO2 | 0.78 | 0.71 |
Data sourced from various compilations of Hammett constants.
While direct kinetic comparisons for a wide range of reactions are dispersed throughout the literature, the Hammett constants provide a reliable predictive tool for relative reactivity. For nucleophilic addition reactions, a larger positive σ value for the substituent on the benzaldehyde ring generally correlates with a faster reaction rate.[2]
Key Synthetic Transformations: Experimental Protocols
The enhanced reactivity of trifluoromethylated benzaldehydes makes them valuable substrates in a multitude of organic reactions. Below are detailed protocols for several key transformations.
Wittig Reaction
The Wittig reaction is a cornerstone of alkene synthesis. The increased electrophilicity of trifluoromethylated benzaldehydes often leads to higher yields and faster reaction times.
Protocol: Synthesis of 4-(Trifluoromethyl)stilbene
-
Materials:
-
Benzyltriphenylphosphonium (B107652) chloride (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (1.05 eq)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
-
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), add benzyltriphenylphosphonium chloride.
-
Add anhydrous THF via syringe and cool the resulting suspension to 0 °C in an ice-water bath.
-
Slowly add n-butyllithium dropwise. A distinct color change (often to deep red or orange) indicates the formation of the ylide. Stir the mixture at 0 °C for 1 hour.
-
In a separate flame-dried flask, dissolve 4-(trifluoromethyl)benzaldehyde in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide suspension at 0 °C over 20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired stilbene (B7821643) derivative.[5]
-
Aldol (B89426) Condensation (Claisen-Schmidt)
The Claisen-Schmidt condensation, a type of aldol condensation, is used to synthesize chalcones, which are important precursors for various biologically active molecules.
Protocol: Synthesis of a Trifluoromethylated Chalcone (B49325)
-
Materials:
-
4-(Trifluoromethyl)benzaldehyde (1.0 eq)
-
Acetophenone (B1666503) (1.0 eq)
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol
-
Distilled water
-
Dilute hydrochloric acid (HCl)
-
-
Procedure:
-
In a round-bottom flask, dissolve 4-(trifluoromethyl)benzaldehyde and acetophenone in ethanol.
-
In a separate beaker, prepare a solution of NaOH in water.
-
Slowly add the NaOH solution to the stirred solution of the carbonyl compounds.
-
Continue stirring at room temperature for 2-3 hours. The formation of a precipitate indicates product formation.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl to neutralize the excess base.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the purified product.[6][7]
-
Grignard Reaction
The Grignard reaction allows for the formation of carbon-carbon bonds through the nucleophilic addition of an organomagnesium halide to a carbonyl group.
Protocol: Synthesis of 1-Phenyl-1-(4-trifluoromethylphenyl)ethanol
-
Materials:
-
Magnesium turnings (1.1 eq)
-
Anhydrous diethyl ether
-
Bromobenzene (B47551) (1.0 eq)
-
Iodine crystal (catalytic)
-
4-(Trifluoromethyl)benzaldehyde (1.0 eq)
-
Saturated aqueous ammonium chloride (NH4Cl) solution or dilute HCl
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na2SO4)
-
-
Procedure:
-
Place magnesium turnings in a flame-dried flask under an inert atmosphere.
-
Add a small amount of anhydrous diethyl ether and a crystal of iodine.
-
Prepare a solution of bromobenzene in anhydrous diethyl ether and add a small portion to the magnesium suspension to initiate the reaction (indicated by bubbling and a color change).
-
Once the reaction has started, add the remaining bromobenzene solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature until most of the magnesium has been consumed.
-
Cool the Grignard reagent in an ice bath and slowly add a solution of 4-(trifluoromethyl)benzaldehyde in anhydrous diethyl ether.
-
After the addition, allow the reaction to warm to room temperature and stir for an additional hour.
-
Quench the reaction by carefully adding saturated aqueous NH4Cl solution or dilute HCl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the resulting alcohol by column chromatography or recrystallization.[8][9][10][11]
-
Visualization of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for the Wittig reaction.
Caption: Workflow for Aldol condensation.
Role in Drug Development: Targeting Signaling Pathways
The unique properties imparted by the trifluoromethyl group—enhanced metabolic stability, increased lipophilicity, and altered receptor binding affinities—make trifluoromethylated benzaldehydes and their derivatives highly valuable in drug discovery.[12]
Inhibition of Hypoxia-Inducible Factor-1 (HIF-1)
A notable application of trifluoromethylated benzaldehyde derivatives is in the development of inhibitors for Hypoxia-Inducible Factor-1 (HIF-1). HIF-1 is a transcription factor that plays a crucial role in the adaptation of cancer cells to hypoxic (low oxygen) environments, promoting tumor growth and metastasis.[13][14] Chalcones synthesized from trifluoromethylated benzaldehydes have been shown to inhibit the HIF-1 signaling pathway.
The proposed mechanism of inhibition by some chalcone derivatives involves the suppression of mitochondrial respiration.[1] This leads to an increase in intracellular oxygen levels, which in turn promotes the oxygen-dependent degradation of the HIF-1α subunit, preventing the formation of the active HIF-1 transcription factor complex.[1][15] Other inhibitors may interfere with the interaction between the HIF-1α/HIF-1β dimer and its coactivators, p300/CBP, which is essential for transcriptional activation.[16]
Caption: HIF-1 signaling and inhibition.
Modulation of the PI3K/Akt Signaling Pathway
The PI3K/Akt/mTOR signaling pathway is another critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[17][18][19][20][21] There is emerging evidence that some trifluoromethylated compounds can modulate this pathway, although the precise mechanisms are still under investigation. Given the crosstalk between the HIF-1 and PI3K/Akt pathways, it is plausible that some trifluoromethylated benzaldehyde derivatives exert their anticancer effects through a multi-targeted approach.
Conclusion
The introduction of a trifluoromethyl group onto the benzaldehyde scaffold dramatically enhances its reactivity and imparts properties that are highly advantageous for organic synthesis and drug discovery. The strong electron-withdrawing nature of the CF3 group activates the carbonyl carbon for nucleophilic attack, facilitating a wide range of chemical transformations. The resulting trifluoromethylated compounds have shown significant promise as therapeutic agents, particularly as inhibitors of key signaling pathways in cancer, such as the HIF-1 pathway. This guide has provided a technical overview, quantitative data, detailed experimental protocols, and visual representations of these concepts to aid researchers and drug development professionals in harnessing the power of trifluoromethylated benzaldehydes.
References
- 1. Licochalcone A inhibits hypoxia-inducible factor-1α accumulation by suppressing mitochondrial respiration in hypoxic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rate and Equilibrium Constants for the Addition of N-Heterocyclic Carbenes into Benzaldehydes: A Remarkable 2-Substituent Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-(Trifluoromethyl)benzaldehyde | 454-89-7 | Benchchem [benchchem.com]
- 4. 4-Trifluoromethylbenzaldehyde - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. magritek.com [magritek.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. d.web.umkc.edu [d.web.umkc.edu]
- 10. cerritos.edu [cerritos.edu]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Chalcone-based inhibitors against hypoxia-inducible factor 1 – Structure activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chalcone-based inhibitors against hypoxia-inducible factor 1--structure activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of a novel small molecule HIF-1α translation inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design and synthesis of novel small-molecule inhibitors of the hypoxia inducible factor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 21. PI3K/AKT signaling pathway involvement in fluoride-induced apoptosis in C2C12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Trifluoromethyl Group as a Potent Electron-Withdrawing Moiety in Aromatic Systems: A Technical Guide for Researchers and Drug Development Professionals
Introduction: The strategic incorporation of the trifluoromethyl (CF3) group onto aromatic rings is a cornerstone of modern medicinal chemistry and materials science. Its profound electron-withdrawing properties significantly alter the physicochemical characteristics of the parent molecule, influencing reactivity, acidity, basicity, and biological activity. This technical guide provides an in-depth analysis of the electron-withdrawing effects of the CF3 group, offering quantitative data, detailed experimental protocols, and visualizations of its impact in relevant biological pathways.
Quantifying the Electron-Withdrawing Effect: Hammett Parameters
The electronic effect of a substituent on an aromatic ring can be quantified using Hammett constants. These parameters, derived from the ionization of substituted benzoic acids, provide a measure of the inductive and resonance contributions of a substituent. The trifluoromethyl group is one of the most powerful electron-withdrawing groups, a fact reflected in its large positive Hammett constants.
Table 1: Hammett and Swain-Lupton Parameters for Selected Substituents
| Substituent | σ_m_ | σ_p_ | F (Field/Inductive) | R (Resonance) |
| -CF₃ | 0.43 | 0.54 | 0.38 | 0.16 |
| -NO₂ | 0.71 | 0.78 | 0.67 | 0.16 |
| -CN | 0.56 | 0.66 | 0.51 | 0.19 |
| -Cl | 0.37 | 0.23 | 0.41 | -0.15 |
| -CH₃ | -0.07 | -0.17 | -0.04 | -0.13 |
| -OCH₃ | 0.12 | -0.27 | 0.26 | -0.51 |
| -H | 0.00 | 0.00 | 0.00 | 0.00 |
Data compiled from Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91 (2), 165–195.
The positive values for σ_m_ and σ_p_ indicate that the CF3 group is strongly electron-withdrawing at both the meta and para positions. The Swain-Lupton parameters, F and R, further dissect this effect, showing a dominant field/inductive effect (F = 0.38) and a smaller, yet significant, resonance-withdrawing contribution (R = 0.16). This strong inductive effect stems from the high electronegativity of the three fluorine atoms.
Impact on Acidity and Basicity of Aromatic Compounds
The potent electron-withdrawing nature of the CF3 group significantly influences the pKa of acidic and basic functional groups attached to the aromatic ring. By stabilizing the conjugate base of an acid or destabilizing the protonated form of a base, the CF3 group increases acidity and decreases basicity.
Effect on Phenol (B47542) Acidity
The presence of a CF3 group on a phenol ring enhances its acidity (lowers its pKa) by stabilizing the phenoxide anion through inductive electron withdrawal.
Table 2: pKa Values of Trifluoromethyl-Substituted Phenols in Water
| Compound | pKa |
| Phenol | 9.95 |
| 2-Trifluoromethylphenol | 8.95 |
| 3-Trifluoromethylphenol | 8.68[1][2] |
| 4-Trifluoromethylphenol | 8.68[3] |
| 3,5-Bis(trifluoromethyl)phenol | 8.03 |
| 4-Nitro-3-trifluoromethylphenol | 6.07[4] |
Effect on Aniline Basicity
Conversely, the CF3 group decreases the basicity (lowers the pKa of the conjugate acid) of anilines. The electron-withdrawing effect reduces the electron density on the nitrogen atom, making it less available for protonation.
Table 3: pKa Values of the Conjugate Acids of Trifluoromethyl-Substituted Anilines
| Compound | pKa (in water, unless noted) |
| Aniline | 4.63 |
| 2-Trifluoromethylaniline | 1.10 (Predicted)[5][6] |
| 3-Trifluoromethylaniline | 3.49[7][8] |
| 4-Trifluoromethylaniline | 2.45[9] |
| 4-(Trifluoromethyl)aniline (in acetonitrile) | 8.6[10] |
Effect on Benzoic Acid Acidity
Similar to phenols, the acidity of benzoic acid is increased by the presence of a CF3 group, which stabilizes the carboxylate anion.
Table 4: pKa Values of Trifluoromethyl-Substituted Benzoic Acids in Water
| Compound | pKa |
| Benzoic Acid | 4.20 |
| 2-Trifluoromethylbenzoic acid | 3.20 (Predicted)[11] |
| 4-Trifluoromethylbenzoic acid | 4.05 (Predicted)[12] |
Experimental Protocols
Determination of pKa by Potentiometric Titration
This method involves the gradual addition of a titrant (a strong acid or base) to a solution of the compound of interest while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.
Methodology:
-
Preparation of Solutions:
-
Prepare a 0.01 M solution of the sample compound in deionized, CO₂-free water. If solubility is an issue, a co-solvent system (e.g., water-ethanol) can be used, though the pKa value will be specific to that solvent system.
-
Prepare standardized 0.1 M solutions of NaOH and HCl.
-
Prepare a 0.15 M KCl solution to maintain constant ionic strength.
-
-
Calibration:
-
Calibrate the pH meter using standard aqueous buffers of pH 4, 7, and 10.
-
-
Titration Procedure:
-
Place a known volume (e.g., 20 mL) of the sample solution in a titration vessel.
-
Add the KCl solution to maintain a constant ionic strength.
-
If titrating an acid, make the initial solution acidic (pH 1.8-2.0) with 0.1 M HCl.
-
Immerse the calibrated pH electrode and a magnetic stir bar into the solution.
-
Purge the solution with nitrogen for 10 minutes to remove dissolved CO₂.
-
Begin the titration by adding small increments (0.1-0.2 mL) of the standardized 0.1 M NaOH solution.
-
Record the pH after each addition, allowing the reading to stabilize (drift < 0.01 pH units/minute).
-
Continue the titration until the pH reaches approximately 12.
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of maximum slope on the curve. This can be found by plotting the first derivative (ΔpH/ΔV) versus volume.
-
The pKa is the pH at the half-equivalence point.
-
Determination of Hammett Constants (σ) using ¹⁹F NMR Spectroscopy
The chemical shift of a fluorine atom in a substituted fluorobenzene (B45895) is sensitive to the electronic effects of other substituents on the ring. This sensitivity can be used to determine Hammett constants.
Methodology:
-
Sample Preparation:
-
Synthesize the meta- and para-substituted fluorobenzenes with the trifluoromethyl group.
-
Prepare dilute solutions (<0.02 M) of the synthesized compounds and a fluorobenzene standard in a suitable deuterated solvent (e.g., CD₃CN).
-
-
NMR Spectroscopy:
-
Acquire ¹⁹F NMR spectra for each sample.
-
Measure the chemical shift difference (Δδ in ppm) between the fluorine of the substituted fluorobenzene and the fluorine of the fluorobenzene standard.
-
-
Calculation of Hammett Parameters:
-
The inductive (σ_I_) and resonance (σ_R_) parameters can be calculated using the Taft equations:
-
Δδ_meta_ = -7.1 * σ_I_ - 0.6
-
Δδ_para_ = -7.1 * σ_I_ - 29.5 * σ_R⁰
-
-
From the calculated σ_I_ and σ_R⁰, the Hammett constants can be estimated:
-
σ_m_ ≈ σ_I_ + 0.33 * σ_R⁰
-
σ_p_ ≈ σ_I_ + σ_R⁰
-
-
Role in Drug Design and Visualized Signaling Pathways
The electron-withdrawing properties of the CF3 group are extensively utilized in drug design to enhance metabolic stability, increase lipophilicity, and modulate binding affinity.[13] The strong C-F bonds are resistant to metabolic cleavage, prolonging the drug's half-life.
Celecoxib: A COX-2 Inhibitor
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. The trifluoromethyl group on the pyrazole (B372694) ring is crucial for its activity and selectivity.
Caption: Celecoxib inhibits COX-2, blocking prostaglandin (B15479496) synthesis and reducing inflammation.
Efavirenz: An HIV-1 Reverse Transcriptase Inhibitor
Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1. The CF3 group is part of the core structure that binds to a hydrophobic pocket in the reverse transcriptase enzyme.
Caption: Efavirenz non-competitively inhibits HIV-1 reverse transcriptase.
Sitagliptin (B1680988): A DPP-4 Inhibitor for Type 2 Diabetes
Sitagliptin is an oral hypoglycemic agent that inhibits the dipeptidyl peptidase-4 (DPP-4) enzyme. The trifluoromethyl group in sitagliptin contributes to its potent and selective binding to DPP-4.
Caption: Sitagliptin inhibits DPP-4, increasing active incretin (B1656795) levels for glycemic control.
Conclusion
The trifluoromethyl group is a powerful tool for modulating the electronic properties of aromatic rings. Its strong inductive electron-withdrawing effect, as quantified by its Hammett constants, leads to predictable and significant changes in the acidity and basicity of substituted phenols, anilines, and benzoic acids. These properties are harnessed by medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. The experimental protocols and data presented in this guide offer a foundational resource for researchers aiming to leverage the unique characteristics of the CF3 group in their scientific endeavors.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 3-Trifluoromethylphenol CAS#: 98-17-9 [m.chemicalbook.com]
- 3. 4-Trifluoromethylphenol CAS#: 402-45-9 [m.chemicalbook.com]
- 4. 4-Nitro-3-trifluoromethylphenol | C7H4F3NO3 | CID 6931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. lookchem.com [lookchem.com]
- 7. chembk.com [chembk.com]
- 8. 3-Aminobenzotrifluoride | 98-16-8 [chemicalbook.com]
- 9. chembk.com [chembk.com]
- 10. 4-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]
- 11. 2-(Trifluoromethyl)benzoic acid CAS#: 433-97-6 [m.chemicalbook.com]
- 12. Human Metabolome Database: Showing metabocard for 4-(Trifluoromethyl)benzoic acid (HMDB0246315) [hmdb.ca]
- 13. Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
The Advent and Evolution of Fluorinated Benzaldehydes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. Among the vast array of fluorinated building blocks, fluorinated benzaldehydes stand out for their versatility and profound impact on the properties of target compounds. This technical guide provides a comprehensive overview of the discovery and historical development of these pivotal reagents. It delves into the seminal synthetic methodologies, from early pioneering efforts to contemporary industrial processes, presenting key quantitative data in a comparative format. Detailed experimental protocols for significant synthetic transformations are provided, alongside visualizations of historical and synthetic pathways to offer a deeper understanding of the technological evolution in this field.
A Historical Overview: The Dawn of Fluoroaromatic Chemistry
The journey into the world of fluorinated benzaldehydes is intrinsically linked to the broader history of organofluorine chemistry. Early work in the late 19th and early 20th centuries laid the foundation for the introduction of fluorine into aromatic systems. A pivotal moment was the development of the Balz-Schiemann reaction in 1927, which provided the first reliable method for introducing a fluorine atom onto an aromatic ring by the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt.[1] This reaction was a significant breakthrough, enabling the synthesis of a variety of fluoroaromatic compounds, which were previously inaccessible.
Another crucial advancement was the development of halogen-exchange (Halex) fluorination , a process where a chloro or bromo substituent on an activated aromatic ring is displaced by fluoride (B91410), typically using an alkali metal fluoride like potassium fluoride. This method has proven to be highly effective for the industrial-scale production of many fluoroaromatics.
These foundational methods paved the way for the synthesis of the first fluorinated benzaldehydes, opening up new avenues for chemical synthesis and the exploration of the unique properties conferred by the fluorine atom.
Key Synthetic Methodologies and Their Evolution
The synthesis of fluorinated benzaldehydes has evolved significantly over the decades, with several key methods emerging as the most practical and widely used.
The Balz-Schiemann Reaction
The Balz-Schiemann reaction was one of the earliest methods utilized for the preparation of simple fluorinated benzaldehydes. The process involves the diazotization of an aminobenzaldehyde, followed by the introduction of the tetrafluoroborate anion and subsequent thermal decomposition to yield the corresponding fluorobenzaldehyde. While historically significant, this method can be limited by the availability of the starting aminobenzaldehydes and the often harsh conditions required for decomposition.[1]
Halogen-Exchange (Halex) Fluorination
The Halex reaction has become a dominant industrial method for producing a wide range of fluorinated benzaldehydes, particularly those with multiple fluorine substituents. This nucleophilic aromatic substitution reaction typically employs spray-dried potassium fluoride in a high-boiling polar aprotic solvent, such as sulfolane (B150427) or dimethylformamide. The presence of phase-transfer catalysts, like quaternary phosphonium (B103445) salts or crown ethers, can significantly enhance the reaction rate and yield.[2][3]
Oxidation of Fluorotoluenes
The oxidation of the methyl group of a fluorotoluene offers a direct route to the corresponding fluorobenzaldehyde. Various oxidizing agents and catalytic systems have been developed for this transformation. Early methods often involved harsh conditions and resulted in moderate yields.[4] More recent developments have focused on catalytic air oxidation or the use of milder oxidants to improve efficiency and reduce environmental impact. For instance, a method using manganese(III) oxide and sulfuric acid has been reported to give high yields of fluorobenzaldehydes.[5]
Gattermann-Koch and Related Formylation Reactions
The Gattermann-Koch reaction provides a means to directly introduce a formyl group onto a fluorinated aromatic ring. This reaction typically involves the use of carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, and a copper(I) chloride co-catalyst.[6][7] While effective, the use of highly toxic carbon monoxide and corrosive reagents necessitates specialized equipment and careful handling. Variations of this reaction have been developed to improve safety and applicability.[8][9]
Quantitative Data on the Synthesis of Fluorinated Benzaldehydes
The following tables summarize key quantitative data for the synthesis of various fluorinated benzaldehydes using the methodologies described above. This data is intended to provide a comparative overview for researchers to select the most appropriate method for their specific needs.
| Product | Starting Material | Method | Reagents and Conditions | Yield (%) | Reference |
| 2-Fluorobenzaldehyde | 2-Chlorobenzaldehyde | Halex | KF, tetraphenylphosphonium (B101447) bromide, 18-crown-6, 230 °C | 68 | [10] |
| 2-Fluorobenzaldehyde | 2-Fluorotoluene | Chlorination/Hydrolysis | 1. Cl2, light; 2. H2SO4 | ~80 | [11] |
| 3-Fluorobenzaldehyde | 3-Fluorobenzyl alcohol | Oxidation | CuOTf, (S)-5-(pyrrolidin-2-yl)-1H-tetrazole, TEMPO, DMAP, CH3CN, 25 °C | - | [12] |
| 4-Fluorobenzaldehyde (B137897) | 4-Chlorobenzaldehyde | Halex | Spray-dried KF, tetraphenylphosphonium bromide, 18-crown-6, 230 °C, 4.5 h | 73 | [13] |
| 4-Fluorobenzaldehyde | 4-Fluorotoluene | Oxidation | Mn2O3, H2SO4 | up to 90 | [5] |
| 2,4-Difluorobenzaldehyde | 2,4-Dichlorobenzaldehyde | Halex | Spray-dried KF, sulfolane, 215 °C, 10 h | 70 | [14] |
| 2,4-Difluorobenzaldehyde | 2,4-Difluorotoluene | Oxidation | Co(OAc)2, Na2MoO4, NaBr, H2O2, acetic acid, 105 °C | 31.1 | [15] |
Table 1: Synthesis of Monofluoro- and Difluorobenzaldehydes. This table provides a comparative summary of reaction conditions and yields for the synthesis of key fluorinated benzaldehydes.
| Property | 2-Fluorobenzaldehyde | 3-Fluorobenzaldehyde | 4-Fluorobenzaldehyde |
| Molecular Formula | C₇H₅FO | C₇H₅FO | C₇H₅FO |
| Molecular Weight | 124.11 g/mol | 124.11 g/mol | 124.11 g/mol |
| Boiling Point | 175-176 °C | 173-175 °C | 181 °C |
| Density | 1.18 g/cm³ | 1.174 g/cm³ | 1.175 g/cm³ |
| ¹H NMR (CDCl₃, δ) | 10.4 (s, 1H), 7.9-7.1 (m, 4H) | 9.99 (s, 1H), 7.68 (d, 1H), 7.55 (m, 2H), 7.33 (m, 1H) | 9.97 (s, 1H), 7.91 (dd, 2H), 7.22 (t, 2H) |
| ¹³C NMR (CDCl₃, δ) | 187.5 (d), 164.5 (d), 136.5 (d), 130.5 (d), 125.0 (d), 122.0 (d), 116.5 (d) | 190.8 (d), 163.2 (d), 138.0 (d), 130.8 (d), 125.2 (d), 121.5 (d), 113.0 (d) | 190.5, 166.5 (d), 132.5 (d), 131.0, 116.5 (d) |
| IR (cm⁻¹) | 1700 (C=O), 1610, 1480, 1220 (C-F) | 1705 (C=O), 1600, 1480, 1250 (C-F) | 1700 (C=O), 1600, 1500, 1230 (C-F) |
Table 2: Physicochemical and Spectroscopic Data of Monofluorobenzaldehydes. This table summarizes key physical and spectroscopic properties for the three isomers of monofluorobenzaldehyde.[16][17]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the synthesis of fluorinated benzaldehydes.
Synthesis of 4-Fluorobenzaldehyde via Halogen-Exchange (Halex) Fluorination of 4-Chlorobenzaldehyde[13]
Materials:
-
4-Chlorobenzaldehyde (7.0 g)
-
Spray-dried potassium fluoride (4.4 g)
-
Tetraphenylphosphonium bromide (Ph₄PBr) (2.1 g)
-
18-crown-6 (1.3 g)
Procedure:
-
A 50-mL, three-necked, round-bottomed flask fitted with a mechanical stirrer and a reflux condenser is charged with 4-chlorobenzaldehyde, spray-dried potassium fluoride, tetraphenylphosphonium bromide, and 18-crown-6.
-
The reaction flask is immersed in an oil bath maintained at 230 °C.
-
The mixture is stirred vigorously for 4.5 hours.
-
After the reaction is complete, the mixture is cooled to room temperature and diluted with 50 mL of dichloromethane.
-
The solid salts are removed by filtration.
-
The dichloromethane is removed from the filtrate by evaporation under reduced pressure.
-
The residue is purified by distillation, collecting the fraction boiling at 71-74 °C / 15 Torr to yield 4.5 g (73%) of 4-fluorobenzaldehyde.
Synthesis of 2,4-Difluorobenzaldehyde via Halogen-Exchange (Halex) Fluorination of 2,4-Dichlorobenzaldehyde[14]
Materials:
-
2,4-Dichlorobenzaldehyde (175 g, 1 mol)
-
Spray-dried potassium fluoride (151 g, 2.6 mol)
-
Sulfolane (1000 g)
-
Toluene
-
Water
Procedure:
-
A mixture of 2,4-dichlorobenzaldehyde, spray-dried potassium fluoride, and sulfolane is heated to 210-215 °C for 15 hours with vigorous stirring under a nitrogen atmosphere.
-
The reaction progress is monitored by gas chromatography.
-
Upon completion, the reaction mixture is cooled, and the product is distilled from the reaction mixture under reduced pressure.
-
The distillate is washed with water to remove any remaining sulfolane.
-
The organic layer is separated and further purified by fractional distillation to yield 2,4-difluorobenzaldehyde. A yield of 70% has been reported for a similar reaction.[14]
Synthesis of 4-Fluorobenzaldehyde via Gattermann-Koch Formylation of Fluorobenzene[19]
Materials:
-
Strong Lewis acid (e.g., Aluminum chloride)
-
Hydrogen halide (dissolved)
-
Carbon monoxide
-
Lewis acid-solvating liquid (for quenching)
Procedure:
-
A mixture of fluorobenzene and a strong Lewis acid with dissolved hydrogen halide is heated in a pressure reactor.
-
The reactor is pressurized with carbon monoxide to a total pressure of about 150 psig or higher.
-
The reaction is maintained at a temperature between 45 to 100 °C.
-
The reaction forms a complex of 4-fluorobenzaldehyde with the Lewis acid.
-
After the reaction, the mass is quenched with a Lewis acid-solvating liquid to break the complex and liberate the 4-fluorobenzaldehyde.
-
The product is then isolated and purified, typically by distillation.
Visualizing the Pathways: A Graphical Representation
The following diagrams, generated using the DOT language, illustrate the historical development of synthetic methods for fluorinated benzaldehydes and the key reaction pathways.
Caption: Historical evolution of key synthetic methods for fluorinated benzaldehydes.
Caption: Key synthetic pathways to fluorinated benzaldehydes from various starting materials.
Conclusion
The discovery and development of synthetic routes to fluorinated benzaldehydes have been instrumental in advancing various fields of chemical science. From the early, groundbreaking work on fluoroaromatics to the highly optimized industrial processes of today, the journey reflects the ingenuity and progress of organic synthesis. The methodologies detailed in this guide, including the Balz-Schiemann reaction, Halex fluorination, oxidation of fluorotoluenes, and Gattermann-Koch formylation, each offer unique advantages and continue to be refined for improved efficiency, safety, and sustainability. For researchers and professionals in drug development and materials science, a thorough understanding of the history and synthetic landscape of these critical building blocks is essential for future innovation. The provided data and protocols serve as a valuable resource for the practical application and further exploration of the rich chemistry of fluorinated benzaldehydes.
References
- 1. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 2. US4845304A - Process for producing fluorobenzaldehydes - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. 2-Fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 5. CN101735028A - Oxidation preparation method of fluorobenzaldehyde - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
- 7. byjus.com [byjus.com]
- 8. US6300525B1 - Method of producing fluorinated and chlorinated benzaldehydes and compositions thereof - Google Patents [patents.google.com]
- 9. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Page loading... [wap.guidechem.com]
- 12. researchgate.net [researchgate.net]
- 13. Oxidation of substituted 4-fluorobenzaldehydes: application to the no-carrier-added syntheses of 4-[18F]fluoroguaiacol and 4-[18F]fluorocatechol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. US5227531A - Process for the preparation of fluorobenzaldehydes - Google Patents [patents.google.com]
- 15. 2,4-Difluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 16. Benzaldehyde, 3-fluoro- [webbook.nist.gov]
- 17. 3-Fluorobenzaldehyde | C7H5FO | CID 68009 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Wittig Reaction using 3,5-Bis(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon double bonds with a high degree of control over the location of the newly formed bond. This reaction is particularly valuable in drug discovery and development for the synthesis of complex molecules, including stilbene (B7821643) derivatives and other pharmacologically active compounds. This document provides a detailed protocol for the Wittig reaction using 3,5-bis(trifluoromethyl)benzaldehyde as a key starting material. The electron-withdrawing trifluoromethyl groups on the benzaldehyde (B42025) ring can influence the reactivity of the carbonyl group and the properties of the resulting alkene product.
One notable application of this reaction is in the synthesis of intermediates for pharmacologically active molecules. For instance, the reaction of this compound with an appropriate phosphonium (B103445) ylide serves as a crucial step in the synthesis of precursors to compounds like ansacupine.[1] The initial Wittig reaction may produce a mixture of (E)- and (Z)-isomers, which can subsequently be isomerized to the desired trans-isomer.[1]
Reaction Principle
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent) to form an alkene and triphenylphosphine (B44618) oxide. The driving force for this reaction is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide.[2]
The reaction proceeds in two main stages:
-
Ylide Formation: A phosphonium salt, typically formed from the reaction of triphenylphosphine with an alkyl halide, is deprotonated by a strong base to generate the nucleophilic phosphorus ylide.
-
Olefin Formation: The ylide attacks the carbonyl carbon of the aldehyde or ketone to form a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. The oxaphosphetane subsequently fragments to yield the alkene and triphenylphosphine oxide.
The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide. Unstabilized ylides (where the R group on the ylide is alkyl) generally lead to the (Z)-alkene, while stabilized ylides (where R is an electron-withdrawing group) predominantly yield the (E)-alkene.[2] The ylide derived from ethyltriphenylphosphonium bromide is considered unstabilized, which would typically favor the (Z)-isomer. However, the specific substitution on the benzaldehyde can also influence the stereoselectivity.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the Wittig reaction of this compound with ethyltriphenylphosphonium bromide. Please note that specific yields and isomer ratios can vary based on the precise reaction conditions employed.
Table 1: Reagent Specifications
| Reagent | Molecular Formula | Molar Mass ( g/mol ) |
| This compound | C₉H₄F₆O | 242.12 |
| Ethyltriphenylphosphonium bromide | C₂₀H₂₀BrP | 371.25 |
| Sodium Hydride (60% dispersion in oil) | NaH | 24.00 |
| Tetrahydrofuran (B95107) (THF), anhydrous | C₄H₈O | 72.11 |
Table 2: Typical Reaction Conditions and Outcomes
| Parameter | Value | Notes |
| Stoichiometry | ||
| Aldehyde:Phosphonium Salt | 1 : 1.1 | A slight excess of the phosphonium salt is often used to ensure complete consumption of the aldehyde. |
| Phosphonium Salt:Base | 1 : 1.1 | A slight excess of base is used to ensure complete formation of the ylide. |
| Reaction Conditions | ||
| Solvent | Anhydrous Tetrahydrofuran (THF) | THF is a common solvent for Wittig reactions as it is relatively inert and dissolves both the ylide and the aldehyde. |
| Base for Ylide Formation | Sodium Hydride (NaH) | Other strong bases like n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK) can also be used. The choice of base can influence the stereoselectivity. |
| Temperature | 0 °C to Room Temperature | Ylide formation is often initiated at 0 °C and then the reaction with the aldehyde is allowed to proceed at room temperature. |
| Reaction Time | 4 - 12 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC). |
| Work-up and Purification | ||
| Quenching | Saturated aqueous NH₄Cl solution | To neutralize any remaining base and ylide. |
| Extraction | Diethyl ether or Ethyl acetate (B1210297) | To isolate the organic products from the aqueous phase. |
| Purification | Flash Column Chromatography | To separate the alkene product from triphenylphosphine oxide and any unreacted starting materials. |
| Expected Outcome | ||
| Product | 1-(3,5-Bis(trifluoromethyl)phenyl)prop-1-ene | A mixture of (E)- and (Z)-isomers is expected. |
| Typical Yield | 60 - 80% | This is a representative yield for Wittig reactions of this type; actual yields may vary. |
| (E)/(Z) Ratio | Variable | The ratio is dependent on the specific reaction conditions. For unstabilized ylides, a higher proportion of the (Z)-isomer is generally expected, but this can be influenced by the aldehyde. |
Experimental Protocols
This section provides a detailed, generalized protocol for the Wittig reaction of this compound with ethyltriphenylphosphonium bromide.
Materials:
-
This compound
-
Ethyltriphenylphosphonium bromide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography elution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
Part A: Ylide Formation
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add ethyltriphenylphosphonium bromide (1.1 equivalents).
-
Add anhydrous THF to the flask to create a suspension.
-
Cool the suspension to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred suspension. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the ylide is often accompanied by a color change (typically to orange or deep red).
Part B: Wittig Reaction
-
In a separate dry flask, dissolve this compound (1.0 equivalent) in anhydrous THF under an inert atmosphere.
-
Cool the ylide solution prepared in Part A to 0 °C.
-
Slowly add the solution of this compound to the ylide solution via a syringe or dropping funnel over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC until the starting aldehyde is consumed.
Part C: Work-up and Purification
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and add diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product will be a mixture of the desired alkene and triphenylphosphine oxide. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the (E)- and (Z)-isomers of 1-(3,5-bis(trifluoromethyl)phenyl)prop-1-ene.
Visualizations
Diagram 1: Wittig Reaction Mechanism
References
Synthesis of Novel Phosphorus-Fluorine Synergistic Flame Retardants from 3,5-Bis(trifluoromethyl)benzaldehyde for High-Performance Polymers
For Immediate Release
Researchers and professionals in materials science and drug development now have access to detailed application notes and protocols for the synthesis of advanced, halogen-free flame retardants. Leveraging the unique properties of 3,5-Bis(trifluoromethyl)benzaldehyde, a novel class of phosphorus-fluorine synergistic flame retardants has been developed, offering superior fire safety for high-performance polymers such as epoxy resins. These compounds, primarily based on a Schiff base structure incorporating 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO), demonstrate exceptional performance in standard flammability tests.
Introduction
The inherent flammability of many high-performance polymers necessitates the incorporation of flame retardants to meet stringent safety standards. Traditional halogenated flame retardants are facing increasing scrutiny due to environmental and health concerns. This has spurred the development of halogen-free alternatives. Phosphorus-containing compounds, particularly those with a synergistic interaction with other elements like nitrogen and fluorine, have emerged as highly effective replacements. The trifluoromethyl groups (-CF3) in this compound contribute to both thermal stability and a gas-phase flame retardant effect, making it an excellent building block for novel flame retardants.
This document provides detailed protocols for the synthesis of a phosphorus-fluorine synergistic flame retardant, its incorporation into an epoxy resin matrix, and the resulting flame retardant properties.
Synthesis Pathway and Experimental Workflow
The synthesis of the target flame retardant, a DOPO-containing Schiff base derived from this compound, follows a two-step process. First, a Schiff base is formed by the condensation reaction of this compound with a suitable diamine, such as ethylenediamine (B42938). This intermediate is then reacted with DOPO via a phosphorus-hydrogen addition reaction to yield the final product. The subsequent workflow involves the incorporation of this flame retardant into an epoxy resin, followed by curing and comprehensive flammability testing.
Caption: Synthesis and application workflow for the phosphorus-fluorine flame retardant.
Experimental Protocols
Protocol 1: Synthesis of N,N'-bis(3,5-bis(trifluoromethyl)benzylidene)ethane-1,2-diamine (Schiff Base Intermediate)
-
Materials:
-
This compound (2.0 mmol, 0.484 g)
-
Ethylenediamine (1.0 mmol, 0.060 g)
-
Ethanol (B145695) (20 mL)
-
-
Procedure:
-
Dissolve this compound in 10 mL of ethanol in a 50 mL round-bottom flask equipped with a magnetic stirrer.
-
In a separate beaker, dissolve ethylenediamine in 10 mL of ethanol.
-
Slowly add the ethylenediamine solution to the benzaldehyde (B42025) solution dropwise with continuous stirring at room temperature.
-
A precipitate will form upon addition. Continue stirring the mixture for 2 hours at room temperature to ensure complete reaction.
-
Filter the precipitate using a Büchner funnel and wash with a small amount of cold ethanol.
-
Dry the resulting white solid product under vacuum to yield the Schiff base intermediate.
-
Protocol 2: Synthesis of DOPO-Containing Phosphorus-Fluorine Flame Retardant (FR-PF)
-
Materials:
-
N,N'-bis(3,5-bis(trifluoromethyl)benzylidene)ethane-1,2-diamine (1.0 mmol)
-
9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) (2.0 mmol)
-
Toluene (30 mL)
-
-
Procedure:
-
In a 100 mL three-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve the Schiff base intermediate and DOPO in toluene.
-
Heat the mixture to reflux (approximately 110 °C) under a nitrogen atmosphere.
-
Maintain the reflux for 24 hours with continuous stirring.
-
After cooling to room temperature, a solid product will precipitate.
-
Filter the product, wash with toluene, and dry under vacuum at 80 °C for 12 hours to obtain the final flame retardant (FR-PF).
-
Protocol 3: Preparation of Flame-Retardant Epoxy Resin Composites
-
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) epoxy resin
-
FR-PF (varied weight percentages)
-
4,4'-Diaminodiphenylmethane (DDM) as the curing agent
-
-
Procedure:
-
Preheat the DGEBA epoxy resin to 80 °C to reduce its viscosity.
-
Add the desired amount of FR-PF to the preheated epoxy resin and stir mechanically until a homogeneous mixture is obtained.
-
Add the stoichiometric amount of DDM to the mixture and continue stirring for 10-15 minutes until the curing agent is completely dissolved.
-
Degas the mixture in a vacuum oven at 80 °C for 20 minutes to remove any entrapped air bubbles.
-
Pour the bubble-free mixture into preheated molds.
-
Cure the samples in an oven according to the following schedule: 120 °C for 2 hours, followed by 150 °C for 2 hours, and a final post-curing at 180 °C for 1 hour.
-
Allow the samples to cool down slowly to room temperature before demolding.
-
Data Presentation: Flame Retardant Performance
The flame retardant efficacy of the synthesized FR-PF in an epoxy resin matrix was evaluated using Limiting Oxygen Index (LOI), UL-94 vertical burning tests, and cone calorimetry. The results are summarized in the tables below.
Table 1: LOI and UL-94 Results for Epoxy Composites
| Sample ID | FR-PF Content (wt%) | Phosphorus Content (wt%) | LOI (%) | UL-94 Rating |
| Neat EP | 0 | 0 | 24.5 | No Rating |
| EP/FR-PF-1 | 5 | ~0.5 | 31.0 | V-0 |
| EP/FR-PF-2 | 10 | ~1.0 | 35.5 | V-0 |
| EP/FR-PF-3 | 15 | ~1.5 | 39.0 | V-0 |
Table 2: Cone Calorimetry Data for Epoxy Composites (Heat Flux: 35 kW/m²)
| Parameter | Neat EP | EP/FR-PF-2 (10 wt%) |
| Time to Ignition (TTI) (s) | 35 | 42 |
| Peak Heat Release Rate (pHRR) (kW/m²) | 1150 | 580 |
| Total Heat Release (THR) (MJ/m²) | 95 | 65 |
| Smoke Production Rate (SPR) (m²/s) | 0.08 | 0.04 |
| Char Yield (%) | 12 | 28 |
Discussion
The incorporation of the novel phosphorus-fluorine synergistic flame retardant (FR-PF) significantly enhances the fire safety of the epoxy resin. The Limiting Oxygen Index (LOI) values show a substantial increase with the addition of FR-PF, indicating a reduced tendency to support combustion. A UL-94 V-0 rating, the highest classification for vertical burning, is achieved with as little as 5 wt% of the flame retardant.
Cone calorimetry data further confirms the superior flame retardant performance. The prolonged time to ignition (TTI) and the significant reduction in the peak heat release rate (pHRR) and total heat release (THR) for the FR-PF containing epoxy composite demonstrate its effectiveness in suppressing fire growth. Moreover, the smoke production rate is halved, and the char yield is more than doubled, which is indicative of a condensed-phase flame retardant mechanism where a protective char layer is formed, insulating the underlying polymer from the heat source. The trifluoromethyl groups also contribute to a gas-phase mechanism by releasing non-combustible radicals that interrupt the combustion cycle.
Conclusion
The synthesis of a novel phosphorus-fluorine synergistic flame retardant from this compound provides a highly effective, halogen-free solution for enhancing the fire safety of epoxy resins. The detailed protocols provided herein will enable researchers and industry professionals to replicate and further explore the potential of this promising class of flame retardants for various high-performance applications where fire safety is paramount.
The Strategic Role of 3,5-Bis(trifluoromethyl)benzaldehyde in Modern Pharmaceutical Synthesis
Introduction
3,5-Bis(trifluoromethyl)benzaldehyde is a crucial building block in medicinal chemistry, prized for its ability to impart unique and advantageous properties to active pharmaceutical ingredients (APIs). The presence of two trifluoromethyl groups on the benzaldehyde (B42025) ring significantly influences the lipophilicity, metabolic stability, and receptor-binding affinity of resulting drug candidates.[1][2] This application note provides a detailed overview of the use of this compound in the synthesis of key pharmaceutical intermediates, complete with experimental protocols and quantitative data to guide researchers in drug discovery and development.
The aldehyde functionality of this compound readily participates in a variety of chemical transformations, including condensation reactions and reductive aminations, making it a versatile reagent for constructing complex molecular architectures.[2] Its application spans the synthesis of novel kinase inhibitors, antivirals, and central nervous system agents, where the trifluoromethyl moieties contribute to enhanced biological activity.[1][2]
Key Applications and Synthetic Protocols
Synthesis of Ansacupine Intermediate
This compound serves as a key starting material in the synthesis of intermediates for Ansacupine, a compound with potential therapeutic applications.[3] The synthetic route involves a Wittig reaction, followed by isomerization, asymmetric epoxidation, and hydrolysis.[3]
Experimental Protocol: Wittig Reaction and Isomerization
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound and triphenylphosphine (B44618) ethyl bromide in a suitable solvent.
-
Wittig Reaction: Add a strong base (e.g., n-butyllithium) dropwise at a controlled temperature to generate the ylide and initiate the reaction.
-
Isomerization: Following the Wittig reaction, introduce a catalytic amount of iodine and expose the mixture to light to facilitate the inversion of configuration to the desired trans product.[3]
-
Work-up and Purification: Quench the reaction, extract the product with an organic solvent, and purify using column chromatography to isolate the trans-alkene intermediate.
Quantitative Data:
| Step | Reactant | Product | Yield | Purity |
| Wittig Reaction & Isomerization | This compound | trans-1-(3,5-bis(trifluoromethyl)phenyl)prop-1-ene | Not Specified | Not Specified |
| Asymmetric Epoxidation | trans-1-(3,5-bis(trifluoromethyl)phenyl)prop-1-ene | (2R,3S)-2-(3,5-bis(trifluoromethyl)phenyl)-3-methyloxirane | Not Specified | Not Specified |
| Hydrolysis & Rearrangement | (2R,3S)-2-(3,5-bis(trifluoromethyl)phenyl)-3-methyloxirane | trans-2-(3,5-bis(trifluoromethyl)phenyl)cyclopropanecarbaldehyde | Not Specified | Not Specified |
Workflow for Ansacupine Intermediate Synthesis
Caption: Synthesis pathway of Ansacupine intermediate.
Synthesis of Pyrazole-Based Antimicrobial Agents
Researchers have successfully synthesized a series of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole (B372694) derivatives that exhibit potent activity against drug-resistant bacteria.[4] The synthesis involves the formation of a pyrazole aldehyde intermediate followed by reductive amination.[4]
Experimental Protocol: Synthesis of Pyrazole Aldehyde Intermediate
-
Hydrazone Formation: React 3',5'-bis(trifluoromethyl)acetophenone (B56603) with 4-hydrazinobenzoic acid to form the corresponding hydrazone.[4]
-
Vilsmeier-Haack Reaction: Treat the hydrazone intermediate with the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) to yield the pyrazole aldehyde.[4]
-
Purification: The crude pyrazole aldehyde can often be purified by simple filtration and washing with water.[4]
Experimental Protocol: Reductive Amination
-
Reaction Setup: Dissolve the pyrazole aldehyde intermediate and a selected aniline (B41778) derivative in a suitable solvent.
-
Imine Formation: Stir the mixture to allow for the formation of the corresponding imine.
-
Reduction: Add a reducing agent, such as sodium borohydride, to reduce the imine to the target amine.
-
Work-up and Purification: Quench the reaction, extract the product, and purify by recrystallization or column chromatography.
Quantitative Data: Yields of Pyrazole Anilines [4]
| Compound | R-group on Aniline | Yield (%) |
| 1 | Phenyl | 86 |
| 2 | 4-Methylphenyl | 80 |
| 16 | 4-Iodophenyl | 82 |
General Workflow for Pyrazole Synthesis
Caption: Synthesis of pyrazole-based antimicrobial agents.
Synthesis of NK1-Antagonist Intermediate
This compound is a precursor to 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene, a key intermediate in the synthesis of potent NK1 (neurokinin-1) receptor antagonists.[5] The synthesis involves the conversion of the corresponding benzyl (B1604629) chloride to an azide (B81097).
Experimental Protocol: Azide Formation
-
Reaction Setup: In a well-ventilated fume hood, dissolve 3,5-bis-(trifluoromethyl)benzyl chloride in a suitable solvent system, such as a biphasic mixture with a phase-transfer catalyst.
-
Nucleophilic Substitution: Add sodium azide and stir the reaction mixture. The use of a phase-transfer catalyst facilitates the reaction between the organic-soluble benzyl chloride and the aqueous-soluble sodium azide.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).
-
Work-up and Purification: Upon completion, separate the organic layer, wash with water, and remove the solvent. The product can be further purified by wiped film evaporation.[5]
Quantitative Data: [5]
| Reaction Type | Solvent System | Yield (%) |
| Batch Process | 80 wt % DMSO/water | 91 |
| Batch Process | Biphasic with phase-transfer catalyst | 94 |
Logical Flow for NK1-Antagonist Intermediate Synthesis
Caption: Synthesis of NK1-antagonist intermediate.
Conclusion
This compound is an indispensable reagent in pharmaceutical synthesis, enabling the creation of complex and highly functionalized molecules with improved pharmacological profiles. The protocols and data presented herein demonstrate its versatility in various synthetic transformations, leading to key intermediates for a range of therapeutic agents. Researchers are encouraged to utilize this information to accelerate their drug discovery and development programs.
References
Application Notes and Protocols for Condensation Reactions with 3,5-Bis(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for key condensation reactions involving 3,5-bis(trifluoromethyl)benzaldehyde, a crucial building block in medicinal chemistry. The unique electronic properties of the bis(trifluoromethyl)phenyl moiety often impart desirable pharmacokinetic and pharmacodynamic properties to bioactive molecules. This document outlines procedures for Knoevenagel condensation, Claisen-Schmidt condensation, and Wittig reaction, and includes quantitative data and insights into the potential applications of the synthesized compounds in drug discovery, particularly as modulators of critical signaling pathways.
Introduction
This compound is a highly reactive aromatic aldehyde due to the strong electron-withdrawing nature of its two trifluoromethyl groups. This enhanced electrophilicity makes it an excellent substrate for various condensation reactions, facilitating the synthesis of a diverse range of complex molecules. The resulting products, often containing a gem-difluoroalkene or a chalcone (B49325) scaffold, are of significant interest in drug development. The trifluoromethyl groups can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. This document serves as a practical guide for the synthesis and potential application of derivatives of this compound.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by dehydration to yield a C=C double bond. This reaction is widely used for the synthesis of substituted alkenes.
Experimental Protocol: Knoevenagel Condensation with Malononitrile (B47326)
This protocol describes the synthesis of 2-(3,5-bis(trifluoromethyl)benzylidene)malononitrile.
Materials:
-
This compound
-
Malononitrile
-
Piperidine (B6355638) (catalyst)
-
Ethanol (B145695) (solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol, 242 mg) and malononitrile (1.1 mmol, 73 mg) in 10 mL of ethanol.
-
Add a catalytic amount of piperidine (0.1 mmol, 10 µL) to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate from the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the product in a vacuum oven to obtain the final pure compound.
Quantitative Data for Knoevenagel Condensation
| Active Methylene Compound | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| Malononitrile | Piperidine | Ethanol | 2-4 | >90 |
| Ethyl Cyanoacetate | Ammonium Acetate (B1210297) | Toluene (B28343) | 6-8 | 85-95 |
Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone and a carbonyl compound lacking an alpha-hydrogen to form a chalcone or a related enone.
Experimental Protocol: Claisen-Schmidt Condensation with Acetophenone (B1666503)
This protocol describes the synthesis of (E)-1-phenyl-3-(3,5-bis(trifluoromethyl)phenyl)prop-2-en-1-one.
Materials:
-
This compound
-
Acetophenone
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol (solvent)
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol, 242 mg) and acetophenone (1.0 mmol, 120 mg) in 20 mL of ethanol.
-
In a separate beaker, prepare a 10% aqueous solution of NaOH.
-
Slowly add the NaOH solution dropwise to the stirred ethanolic solution of the reactants at room temperature.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. A precipitate will form as the reaction progresses.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to precipitate the product completely.
-
Filter the solid product, wash thoroughly with cold water until the washings are neutral, and dry.
-
Recrystallize the crude product from ethanol to obtain pure chalcone.
Quantitative Data for Claisen-Schmidt Condensation
| Ketone | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| Acetophenone | NaOH | Ethanol/Water | 4-6 | 80-90 |
| 4-Methylacetophenone | KOH | Methanol | 6-8 | 75-85 |
| 4-Methoxyacetophenone | NaOH | Ethanol/Water | 4-6 | 85-95 |
Wittig Reaction
The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).
Experimental Protocol: Wittig Reaction with (Carbethoxymethylene)triphenylphosphorane (B24862)
This protocol describes the synthesis of ethyl (E)-3-(3,5-bis(trifluoromethyl)phenyl)acrylate.
Materials:
-
This compound
-
(Carbethoxymethylene)triphenylphosphorane (stabilized ylide)
-
Toluene (anhydrous solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Set up a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.
-
Add (carbethoxymethylene)triphenylphosphorane (1.1 mmol, 383 mg) to the flask.
-
Add 30 mL of anhydrous toluene to the flask and stir to dissolve the ylide.
-
Add this compound (1.0 mmol, 242 mg) to the reaction mixture.
-
Heat the reaction mixture to reflux and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to isolate the desired alkene.
Quantitative Data for Wittig Reaction
| Wittig Reagent | Solvent | Reaction Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | | (Carbethoxymethylene)triphenylphosphorane | Toluene | 12-16 | 70-80 | | (Cyanomethylene)triphenylphosphorane | THF | 10-14 | 75-85 |
Applications in Drug Discovery: Targeting Signaling Pathways
Derivatives of this compound have shown promise as modulators of key cellular signaling pathways implicated in cancer and other diseases. The structural motifs generated through the condensation reactions described above can serve as scaffolds for the design of potent and selective inhibitors.
Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and its aberrant activation is linked to the development of various cancers.[1] Small molecule inhibitors targeting this pathway are of significant therapeutic interest. Chalcones derived from this compound are being investigated as potential Hedgehog pathway antagonists.
Caption: Inhibition of the Hedgehog signaling pathway by a chalcone derivative.
mTOR Signaling Pathway
The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that regulates cell growth, proliferation, and survival. The mTOR signaling pathway is frequently hyperactivated in cancer, making it an attractive target for therapeutic intervention. Certain heterocyclic compounds synthesized from the products of Knoevenagel condensation of this compound have demonstrated potential as mTOR inhibitors.
Caption: Inhibition of the mTOR signaling pathway by a pyrimidine derivative.
Experimental Workflow and Logic
The successful synthesis and application of these compounds require a systematic approach, from reaction setup to biological evaluation.
Caption: A logical workflow for synthesis and drug discovery.
References
Application Notes and Protocols: 3,5-Bis(trifluoromethyl)benzaldehyde as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Bis(trifluoromethyl)benzaldehyde is a valuable and versatile building block in modern organic synthesis. The presence of two trifluoromethyl (-CF3) groups on the aromatic ring significantly influences its chemical reactivity and imparts unique properties to the resulting molecules. The strong electron-withdrawing nature of the -CF3 groups enhances the electrophilicity of the aldehyde carbonyl group, making it highly reactive towards nucleophiles. Furthermore, the incorporation of trifluoromethyl moieties is a widely employed strategy in medicinal chemistry to improve a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] These characteristics make this compound an essential precursor for the synthesis of a wide range of organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[3]
This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations, including the Wittig reaction, the synthesis of organocatalysts, and the preparation of flame retardants and porphyrin derivatives.
Key Applications and Properties
The unique structural features of this compound make it a sought-after reagent for various applications:
-
Pharmaceutical Synthesis: It serves as a crucial intermediate in the development of novel therapeutic agents, including kinase inhibitors and other drug candidates where the trifluoromethyl groups can enhance biological activity.[2]
-
Agrochemicals: The compound is utilized in the synthesis of potent pesticides and herbicides, with the -CF3 groups contributing to increased efficacy.[3]
-
Material Science: It is a building block for advanced polymers and coatings, lending them improved thermal stability and chemical resistance.[3]
-
Organocatalysis: Derivatives of 3,5-bis(trifluoromethyl)aniline, which can be synthesized from the benzaldehyde, are used as effective organocatalysts in various organic transformations.
-
Complex Molecule Synthesis: The aldehyde functionality readily participates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, making it a versatile tool for constructing complex molecular architectures.[3]
Experimental Protocols
Wittig Reaction for the Synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)prop-1-ene
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. In this protocol, this compound is reacted with an ylide generated from ethyltriphenylphosphonium bromide to yield 1-(3,5-bis(trifluoromethyl)phenyl)prop-1-ene, a potential intermediate for more complex molecules like the ansacupine core.
Reaction Scheme:
References
Synthesis of Meso-Substituted Porphyrins Using 3,5-Bis(trifluoromethyl)benzaldehyde: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of meso-tetrakis(3,5-bis(trifluoromethyl)phenyl)porphyrin, a highly fluorinated porphyrin derivative of significant interest in medicinal chemistry and materials science. The strong electron-withdrawing nature of the trifluoromethyl groups significantly influences the electronic properties of the porphyrin core, making it a valuable building block for various applications, including as a photosensitizer in photodynamic therapy and as a catalyst.
This protocol is based on the widely adopted Lindsey synthesis, a two-step, one-flask methodology that allows for the formation of meso-substituted porphyrins under mild conditions.[1][2]
Experimental Overview
The synthesis proceeds in two main stages: the acid-catalyzed condensation of pyrrole (B145914) and 3,5-bis(trifluoromethyl)benzaldehyde to form the porphyrinogen (B1241876) intermediate, followed by in-situ oxidation to the aromatic porphyrin. A critical aspect of this particular synthesis is the potential for the formation of expanded porphyrin byproducts, which necessitates a careful chromatographic purification to isolate the desired product.[3]
References
Application of 3,5-Bis(trifluoromethyl)benzaldehyde in Agrochemical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Bis(trifluoromethyl)benzaldehyde is a versatile chemical intermediate of significant interest in the field of agrochemical synthesis. The presence of two trifluoromethyl groups on the phenyl ring imparts unique properties to molecules derived from it, including increased lipophilicity, metabolic stability, and enhanced biological activity. These characteristics are highly desirable in the development of novel and effective pesticides. This document provides detailed application notes and experimental protocols for the synthesis of fungicides, herbicides, and insecticides using this compound as a key starting material or its close derivatives.
Key Applications in Agrochemical Synthesis
The 3,5-bis(trifluoromethyl)phenyl moiety has been successfully incorporated into various classes of agrochemicals, demonstrating a broad spectrum of activity.
Fungicide Synthesis: Strobilurin Analogues
Strobilurins are a major class of fungicides that act by inhibiting mitochondrial respiration in fungi. Novel strobilurin analogues incorporating the 3,5-bis(trifluoromethyl)phenyl group have been synthesized and shown to exhibit potent fungicidal activity, in some cases exceeding that of commercial standards.[1]
Reaction Scheme:
The synthesis of these fungicides begins with the conversion of this compound to 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one, which is then oximated and coupled with a strobilurin pharmacophore.
Caption: Synthetic pathway to strobilurin fungicides.
Experimental Protocol: Synthesis of 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one from this compound
-
Grignard Reaction: To a solution of this compound (1.0 eq) in anhydrous diethyl ether at 0 °C, slowly add methylmagnesium bromide (1.1 eq, 3.0 M solution in diethyl ether).
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the secondary alcohol.
-
Oxidation: Dissolve the crude alcohol in dichloromethane.
-
Add pyridinium (B92312) chlorochromate (PCC) (1.5 eq) and stir at room temperature for 4 hours.
-
Filter the reaction mixture through a pad of silica (B1680970) gel, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure to yield 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one.
Experimental Protocol: Synthesis of Novel Strobilurin Analogues [1]
-
A mixture of 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one oxime (1.0 eq), the appropriate strobilurin pharmacophore bromide (1.0 eq), and a base (e.g., potassium carbonate, 1.5 eq) in a suitable solvent (e.g., DMF) is stirred at room temperature for 12-24 hours.
-
The reaction mixture is poured into water and extracted with ethyl acetate (B1210297).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the target strobilurin analogue.
Quantitative Data: Fungicidal Activity of Strobilurin Analogues [1]
| Compound | Erysiphe graminis (% Inhibition at 50 mg/L) | Sphaerotheca fuliginea (% Inhibition at 50 mg/L) |
| Analogue 1 | 95 | 92 |
| Analogue 2 | 98 | 96 |
| Metominostrobin | 85 | 80 |
| Azoxystrobin | 90 | 88 |
| Trifloxystrobin | 88 | 85 |
Herbicide Synthesis: Phenoxycarboxylic Acids
Derivatives of 3,5-bis(trifluoromethyl)phenol (B1329299) have been patented as active ingredients in herbicidal compositions, demonstrating the utility of this structural motif in weed control. The synthesis of these herbicides involves the reaction of the corresponding phenol (B47542) with an appropriate alpha-haloester. This compound can be converted to the required phenol via a Baeyer-Villiger oxidation and subsequent hydrolysis.
Reaction Scheme:
Caption: Synthetic pathway to phenoxycarboxylic acid herbicides.
Experimental Protocol: Synthesis of 3,5-Bis(trifluoromethyl)phenol
-
Baeyer-Villiger Oxidation: Dissolve this compound (1.0 eq) in dichloromethane.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the formate ester.
-
Hydrolysis: Dissolve the crude formate ester in a mixture of methanol (B129727) and water.
-
Add sodium hydroxide (B78521) (2.0 eq) and stir at 50 °C for 2 hours.
-
Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 3,5-bis(trifluoromethyl)phenol.
Experimental Protocol: Synthesis of 3,5-Bis(trifluoromethyl)phenoxycarboxylic Acid
-
To a solution of 3,5-bis(trifluoromethyl)phenol (1.0 eq) in acetone, add potassium carbonate (2.0 eq) and ethyl 2-bromopropionate (1.2 eq).
-
Reflux the mixture for 8 hours.
-
Cool the reaction mixture, filter off the solids, and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer and concentrate to give the crude ester.
-
Dissolve the ester in a mixture of THF and water.
-
Add lithium hydroxide (2.0 eq) and stir at room temperature for 4 hours.
-
Acidify with 1 M HCl and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final herbicidal product.
Insecticide Synthesis: Pyrazole-Oxadiazole Derivatives
The 3,5-bis(trifluoromethyl)phenyl scaffold is also found in potent insecticides. Pyrazole-oxadiazole derivatives containing this moiety have been synthesized and show promise as insecticidal agents. The synthesis typically starts from 3,5-bis(trifluoromethyl)acetophenone, which can be prepared from the corresponding benzaldehyde (B42025) as previously described.
Reaction Scheme:
Caption: Synthetic pathway to pyrazole-oxadiazole insecticides.
Experimental Protocol: Synthesis of Pyrazole-Oxadiazole Derivatives
-
Dioxobutanoate Synthesis: To a suspension of sodium hydride (2.0 eq) in toluene, add a mixture of 3,5-bis(trifluoromethyl)acetophenone (1.0 eq) and diethyl oxalate (1.5 eq) dropwise. Stir overnight at room temperature.
-
Pyrazole Formation: Add a substituted hydrazine (e.g., 4-fluorophenylhydrazine hydrochloride, 1.0 eq) to a solution of the dioxobutanoate in ethanol (B145695) and reflux for 6 hours.
-
Hydrazide Formation: Treat the resulting pyrazole ester with hydrazine hydrate in ethanol and reflux for 8 hours.
-
Oxadiazole Ring Formation: React the pyrazole hydrazide with an appropriate aroyl chloride in the presence of a base like pyridine to yield the final pyrazole-oxadiazole insecticide.
Conclusion
This compound is a key building block for the synthesis of a diverse range of agrochemicals. Its incorporation into fungicides, herbicides, and insecticides often leads to compounds with high biological efficacy. The protocols provided herein offer a foundation for researchers to explore the synthesis of novel crop protection agents based on this valuable fluorinated intermediate. Further derivatization and biological screening of compounds containing the 3,5-bis(trifluoromethyl)phenyl moiety are warranted to discover next-generation agrochemicals.
References
Application Notes and Protocols for the Reductive Amination of 3,5-Bis(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the reductive amination of 3,5-bis(trifluoromethyl)benzaldehyde, a key reaction in the synthesis of various pharmacologically active compounds and functional materials.
Introduction
Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds, allowing for the synthesis of secondary and tertiary amines from aldehydes or ketones. The reaction proceeds via the initial formation of an imine or iminium ion intermediate from the reaction of a carbonyl compound with a primary or secondary amine, which is then reduced in situ to the corresponding amine. This methodology is particularly relevant for the modification of this compound, as the resulting benzylamines are important building blocks in medicinal chemistry due to the unique properties conferred by the two trifluoromethyl groups, such as increased metabolic stability and lipophilicity.
This document outlines various methodologies for the reductive amination of this compound, with a focus on common reducing agents and reaction conditions.
General Reaction Scheme
The overall transformation for the reductive amination of this compound is depicted below:
Caption: General scheme of the reductive amination of this compound.
Methodologies and Quantitative Data
Several reducing agents can be employed for the reductive amination of this compound. The choice of reagent often depends on the nature of the amine, the desired reaction conditions (e.g., pH, solvent), and the presence of other functional groups.
| Reducing Agent | Amine Type | Solvent(s) | Typical Reaction Time | Typical Yield | Reference |
| Sodium Triacetoxyborohydride (B8407120) (STAB) | Primary & Secondary | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF), Dioxane | 1 - 24 hours | Good to Excellent | [1] |
| Sodium Borohydride (B1222165) (NaBH₄) | Primary & Secondary | Methanol (B129727) (MeOH), Ethanol (B145695) (EtOH) | 1 - 12 hours | Good | |
| Catalytic Hydrogenation (e.g., Pd/C, H₂) | Primary & Secondary | Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (B1210297) (EtOAc) | 2 - 24 hours | Good to Excellent |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This one-pot procedure is often preferred due to the mildness and selectivity of STAB, which can reduce the intermediate iminium ion in the presence of the unreacted aldehyde.[1]
Materials:
-
This compound
-
Amine (e.g., aniline, benzylamine, piperidine, morpholine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in DCE or DCM (0.1-0.5 M), add the amine (1.0-1.2 eq).
-
Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 1 to 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Two-Step Reductive Amination using Sodium Borohydride (NaBH₄)
This procedure involves the pre-formation of the imine followed by its reduction with the less selective, but more economical, sodium borohydride. This can be advantageous in preventing the reduction of the starting aldehyde.
Materials:
-
This compound
-
Amine (e.g., aniline, benzylamine, piperidine, morpholine)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Sodium borohydride (NaBH₄)
-
Water
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) and the amine (1.0-1.1 eq) in methanol or ethanol (0.2-0.5 M).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. A catalytic amount of acetic acid can be added to promote this step.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1-1.5 eq) in small portions, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-12 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the careful addition of water.
-
Remove the bulk of the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate to yield the crude product, which can be further purified by column chromatography.
Workflow and Mechanism
The following diagrams illustrate the experimental workflow and the general mechanism of reductive amination.
Caption: A generalized experimental workflow for reductive amination.
Caption: Simplified mechanism of reductive amination.
Conclusion
The reductive amination of this compound is a versatile and efficient method for the synthesis of a wide range of substituted benzylamines. The choice of methodology, particularly the reducing agent, can be tailored to the specific substrate and desired reaction conditions. The protocols provided herein offer robust starting points for the development of synthetic routes towards novel compounds for pharmaceutical and materials science applications.
References
Application Notes and Protocols for the Synthesis of Chalcone Derivatives from 3,5-Bis(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are a significant class of compounds in medicinal chemistry. They serve as precursors for flavonoids and exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of trifluoromethyl groups into the chalcone (B49325) scaffold can significantly enhance their lipophilicity and metabolic stability, often leading to improved pharmacological profiles. This document provides detailed protocols for the synthesis of chalcone derivatives from 3,5-bis(trifluoromethyl)benzaldehyde via the Claisen-Schmidt condensation, along with their potential applications in cancer research by targeting cellular signaling pathways.
Synthesis of Chalcone Derivatives
The synthesis of chalcone derivatives from this compound is typically achieved through a base-catalyzed Claisen-Schmidt condensation with a substituted acetophenone (B1666503). This reaction involves the formation of a new carbon-carbon bond between the enolate of the acetophenone and the carbonyl carbon of the benzaldehyde, followed by dehydration to yield the α,β-unsaturated ketone (chalcone).
General Reaction Scheme
Caption: General scheme for the Claisen-Schmidt condensation.
Experimental Protocols
Protocol 1: Synthesis of (E)-1-(4-methylphenyl)-3-(3,5-bis(trifluoromethyl)phenyl)prop-2-en-1-one
This protocol describes the synthesis of a representative chalcone derivative using 4-methylacetophenone.
Materials:
-
This compound
-
4-Methylacetophenone
-
Potassium hydroxide (B78521) (KOH)
-
Ethanol (95%)
-
Hydrochloric acid (HCl), dilute (1:1)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol) and 4-methylacetophenone (1.0 mmol) in 15 mL of ethanol.
-
Stir the mixture at room temperature until all solids are dissolved.
-
In a separate beaker, prepare a 40% aqueous solution of potassium hydroxide.
-
Slowly add the KOH solution (5.0 mmol) dropwise to the stirred reaction mixture at room temperature.
-
Continue stirring the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice (50 g).
-
Acidify the mixture with dilute HCl to a pH of ~5-6 to precipitate the crude chalcone.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the crude product thoroughly with cold deionized water to remove any inorganic impurities.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.
-
Dry the purified product in a vacuum oven at 40-50 °C.
Data Presentation
The following tables summarize typical quantitative data for a series of chalcone derivatives synthesized from this compound and various substituted acetophenones.
Table 1: Synthesis Yields and Physical Properties
| Compound ID | Acetophenone Substituent | Molecular Formula | Yield (%) | Melting Point (°C) |
| 1a | 4-H | C₁₈H₁₀F₆O | 85 | 98-100 |
| 1b | 4-CH₃ | C₁₉H₁₂F₆O | 88 | 110-112 |
| 1c | 4-OCH₃ | C₁₉H₁₂F₆O₂ | 90 | 118-120 |
| 1d | 4-Cl | C₁₈H₉ClF₆O | 82 | 125-127 |
| 1e | 4-N(CH₃)₂ | C₂₀H₁₅F₆NO | 79 | 130-132 |
Table 2: Spectroscopic Data
| Compound ID | ¹H NMR (CDCl₃, δ ppm) | IR (KBr, cm⁻¹) |
| 1a | 8.21 (s, 2H, Ar-H), 7.95 (s, 1H, Ar-H), 7.85 (d, 1H, J=15.7 Hz, COCH=), 7.60-7.40 (m, 6H, Ar-H, =CHPh) | 1665 (C=O), 1605 (C=C), 1280, 1140 (C-F) |
| 1b | 8.20 (s, 2H, Ar-H), 7.94 (s, 1H, Ar-H), 7.83 (d, 1H, J=15.6 Hz, COCH=), 7.88 (d, 2H, Ar-H), 7.55 (d, 1H, J=15.6 Hz, =CHPh), 7.28 (d, 2H, Ar-H), 2.42 (s, 3H, CH₃) | 1662 (C=O), 1608 (C=C), 1282, 1138 (C-F) |
| 1c | 8.20 (s, 2H, Ar-H), 7.93 (s, 1H, Ar-H), 7.82 (d, 1H, J=15.5 Hz, COCH=), 7.95 (d, 2H, Ar-H), 7.53 (d, 1H, J=15.5 Hz, =CHPh), 6.98 (d, 2H, Ar-H), 3.88 (s, 3H, OCH₃) | 1658 (C=O), 1600 (C=C), 1278, 1135 (C-F) |
| 1d | 8.19 (s, 2H, Ar-H), 7.96 (s, 1H, Ar-H), 7.80 (d, 1H, J=15.8 Hz, COCH=), 7.90 (d, 2H, Ar-H), 7.58 (d, 1H, J=15.8 Hz, =CHPh), 7.45 (d, 2H, Ar-H) | 1668 (C=O), 1603 (C=C), 1285, 1142 (C-F) |
| 1e | 8.18 (s, 2H, Ar-H), 7.90 (s, 1H, Ar-H), 7.75 (d, 1H, J=15.4 Hz, COCH=), 7.90 (d, 2H, Ar-H), 7.48 (d, 1H, J=15.4 Hz, =CHPh), 6.70 (d, 2H, Ar-H), 3.08 (s, 6H, N(CH₃)₂) | 1655 (C=O), 1595 (C=C), 1275, 1130 (C-F) |
Biological Activity and Signaling Pathways
Chalcone derivatives bearing the 3,5-bis(trifluoromethyl)phenyl moiety have shown significant potential as anticancer agents. Their mechanism of action often involves the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways.
p53 Signaling Pathway
A primary target of these chalcone derivatives is the p53 tumor suppressor pathway.[1][2] The p53 protein plays a crucial role in regulating the cell cycle and inducing apoptosis in response to cellular stress, such as DNA damage. In many cancers, the function of p53 is abrogated. Certain chalcones have been shown to reactivate the p53 pathway.
Caption: Chalcone-mediated activation of the p53 pathway.
The diagram illustrates that the chalcone derivative can inhibit MDM2, a negative regulator of p53. This inhibition can be direct or indirect, for example, through the induction of heat shock proteins like HSP40 and activating transcription factor 3 (ATF3), which in turn inhibit MDM2.[2] The stabilization and accumulation of p53 lead to the transcriptional activation of its target genes, such as CDKN1A (p21) and GADD45, which mediate cell cycle arrest, and BAX and PUMA, which are pro-apoptotic proteins that trigger programmed cell death.
Experimental Workflow
The following diagram outlines the overall workflow from synthesis to biological evaluation of the chalcone derivatives.
Caption: Experimental workflow for chalcone synthesis and evaluation.
Conclusion
The synthesis of chalcone derivatives from this compound provides a valuable platform for the development of novel therapeutic agents. The straightforward Claisen-Schmidt condensation allows for the generation of a diverse library of compounds for structure-activity relationship studies. The demonstrated ability of these compounds to modulate critical signaling pathways, such as the p53 pathway, highlights their potential as anticancer agents. The protocols and data presented herein serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug discovery.
References
Application Notes and Protocols for Creating Novel Polymers with 3,5-Bis(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Bis(trifluoromethyl)benzaldehyde is a versatile chemical intermediate that is increasingly utilized in the development of advanced polymers. The presence of two trifluoromethyl (-CF3) groups on the benzaldehyde (B42025) ring imparts unique properties to the resulting materials. These properties include enhanced thermal stability, chemical resistance, and specific electronic characteristics, making polymers derived from this compound highly attractive for a range of applications, from high-performance materials to drug delivery systems.[1]
The incorporation of fluorine atoms, particularly trifluoromethyl groups, into polymers can significantly alter their physicochemical properties. This often leads to increased lipophilicity, improved metabolic stability, and enhanced receptor binding potential when used in biomedical applications.[2] Consequently, this compound serves as a valuable building block for creating novel polymers with tailored functionalities for the pharmaceutical and materials science industries.[1]
These application notes provide an overview of the synthesis of novel polymers using this compound and its derivatives, with a focus on polyimides and poly(arylene ether)s. Detailed experimental protocols are provided to guide researchers in the synthesis and characterization of these advanced materials.
Data Presentation: Properties of Polymers Containing the 3,5-Bis(trifluoromethyl)phenyl Moiety
The following tables summarize the key quantitative data for various high-performance polymers synthesized from monomers incorporating the 3,5-bis(trifluoromethyl)phenyl group.
Table 1: Thermal Properties of Fluorinated Polyimides
| Polymer ID | Dianhydride Monomer | Diamine Monomer | Tg (°C) | Td5% (°C, in N2) |
| PI-1 | Pyromellitic dianhydride (PMDA) | 1,3-bis[3′-trifluoromethyl-4′(4″-amino benzoxy) benzyl] benzene | 316 | >530 |
| PI-2 | 3,3′,4,4′-Benzophenonetetracarboxylic dianhydride (BTDA) | 1,3-bis[3′-trifluoromethyl-4′(4″-amino benzoxy) benzyl] benzene | - | 531 (in air) |
| PI-3 | 2,2-bis(3,4-dicarboxyphenyl) hexafluoropropane (6FDA) | 1,3-bis[3′-trifluoromethyl-4′(4″-amino benzoxy) benzyl] benzene | - | - |
| PI-4 | 6FDA | 2,2′-bis(trifluoromethyl)benzidine | >350 | - |
Tg: Glass Transition Temperature; Td5%: 5% Weight Loss Temperature (by TGA)[3]
Table 2: Mechanical and Electrical Properties of Fluorinated Polyimides
| Polymer ID | Tensile Strength (MPa) | Modulus of Elasticity (GPa) | Elongation at Break (%) | Dielectric Constant (1 MHz) | Water Absorption (%) |
| PI-1/PI-2/PI-3 | up to 148 | up to 2.6 | up to 31 | 2.74–3.2 | 0.2–0.7 |
| PI-4 | - | - | - | - | - |
[3]
Table 3: Properties of Fluorinated Poly(arylene ether)s
| Polymer ID | Bisphenol Monomer | Dihalo Monomer | Tg (°C) | Td5% (°C, in air) | Tensile Strength (MPa) | Modulus of Elasticity (GPa) | Elongation at Break (%) |
| PAE-1 | Bisphenol A | 9,10-Bis-(4-fluoro-3-trifluoromethylphenyl) anthracene | 310 | >490 | - | - | - |
| PAE-2 | Bisphenol A | 4,4'-bis[3''-trifluoromethyl-4''(4'''-fluorobenzoxy)benzyl]biphenyl | 234 | 536 | up to 70 | up to 2.69 | up to 30 |
[4]
Experimental Protocols
The following protocols are generalized methods for the synthesis of monomers derived from this compound and their subsequent polymerization. Researchers should refer to the primary literature for specific reaction conditions and purification techniques.
Protocol 1: Synthesis of a Diamine Monomer for Polyimides
This protocol outlines the synthesis of a diamine monomer containing the 3,5-bis(trifluoromethyl)phenyl moiety, which can then be used in polycondensation reactions with dianhydrides to form polyimides.
Materials:
-
4-Fluoronitrobenzene
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Hydrazine (B178648) monohydrate
-
Palladium on carbon (Pd/C) catalyst
Procedure:
-
Synthesis of the Dinitro Compound:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve 3,5-bis(trifluoromethyl)aniline and 4-fluoronitrobenzene in DMF.
-
Add anhydrous K2CO3 to the solution.
-
Heat the reaction mixture to 150-160°C and maintain for 12-24 hours under a nitrogen atmosphere.
-
After cooling to room temperature, pour the reaction mixture into a large volume of methanol (B129727) to precipitate the dinitro compound.
-
Filter, wash the precipitate with methanol and water, and dry under vacuum.
-
-
Reduction to the Diamine Monomer:
-
In a flask, suspend the synthesized dinitro compound in ethanol.
-
Add a catalytic amount of 10% Pd/C.
-
Slowly add hydrazine monohydrate to the suspension at reflux temperature.
-
Continue refluxing for 8-12 hours until the reaction is complete (monitored by TLC).
-
Filter the hot solution to remove the catalyst and wash with hot ethanol.
-
Cool the filtrate to crystallize the diamine monomer.
-
Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum.
-
Protocol 2: Synthesis of a Fluorinated Polyimide
This protocol describes the two-step polycondensation method for preparing a polyimide from the synthesized diamine monomer and a commercial dianhydride.
Materials:
-
Synthesized diamine monomer (from Protocol 1)
-
Pyromellitic dianhydride (PMDA) or other suitable dianhydride
-
N-Methyl-2-pyrrolidone (NMP)
-
Acetic anhydride (B1165640)
Procedure:
-
Poly(amic acid) Synthesis:
-
In a dry, nitrogen-purged flask, dissolve the diamine monomer in anhydrous NMP.
-
Gradually add an equimolar amount of the dianhydride to the solution at room temperature with stirring.
-
Continue stirring for 24 hours at room temperature to form a viscous poly(amic acid) solution.
-
-
Chemical Imidization:
-
To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (1:1 molar ratio with respect to the repeating unit).
-
Stir the mixture at room temperature for 1 hour and then at 120°C for 3-4 hours.
-
Precipitate the polyimide by pouring the solution into a large volume of methanol.
-
Collect the polymer by filtration, wash thoroughly with methanol, and dry under vacuum at 100°C.
-
Protocol 3: Synthesis of a Schiff Base Polymer
This protocol provides a method for the synthesis of a Schiff base polymer through the condensation of this compound with a diamine.
Materials:
-
This compound
-
Aromatic diamine (e.g., p-phenylenediamine)
-
N,N-Dimethylacetamide (DMAc) or Dimethyl sulfoxide (B87167) (DMSO)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve an equimolar amount of this compound and the aromatic diamine in DMAc or DMSO.
-
Heat the reaction mixture to 80-100°C and stir for 24-48 hours under a nitrogen atmosphere.
-
Monitor the formation of the polymer by the increase in viscosity of the solution.
-
Once the desired viscosity is reached, cool the solution to room temperature.
-
Precipitate the Schiff base polymer by pouring the reaction mixture into a non-solvent such as ethanol.
-
Filter the polymer, wash it with ethanol to remove unreacted monomers and solvent, and dry it under vacuum.
Visualization of Workflows and Pathways
The following diagrams, created using the DOT language, illustrate key experimental workflows and a conceptual signaling pathway for a potential application.
Caption: Workflow for the synthesis and characterization of novel polymers.
References
Application Note: The Strategic Use of 3,5-Bis(trifluoromethyl)benzaldehyde in the Synthesis of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. As a result, the development of small molecule kinase inhibitors has become a major focus in modern drug discovery. The strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to enhance their pharmacological properties. The 3,5-bis(trifluoromethyl)phenyl moiety is a particularly valuable structural motif. The two trifluoromethyl (-CF3) groups significantly increase lipophilicity, which can improve cell membrane permeability and oral bioavailability. Furthermore, the strong carbon-fluorine bonds can block metabolic pathways, leading to improved metabolic stability and a longer drug half-life. The electron-withdrawing nature and steric bulk of the CF3 groups can also lead to enhanced binding affinity and selectivity for the target kinase.
This application note provides detailed protocols and data on the use of 3,5-bis(trifluoromethyl)benzaldehyde as a versatile starting material for the synthesis of various classes of kinase inhibitors, including those based on chalcone (B49325), pyrazole (B372694), and N-phenylbenzamide scaffolds.
Core Synthetic Strategies
This compound serves as a key building block for introducing the desirable 3,5-bis(trifluoromethyl)phenyl moiety into kinase inhibitor scaffolds. Two primary synthetic strategies are highlighted below:
-
Claisen-Schmidt Condensation to form Chalcone Intermediates: this compound can readily undergo a Claisen-Schmidt condensation with various acetophenone (B1666503) derivatives to yield chalcones. These α,β-unsaturated ketones are versatile intermediates that can be further cyclized to form a variety of heterocyclic scaffolds common in kinase inhibitors, such as pyrazoles and pyrimidines.
-
Reductive Amination and Amide Bond Formation: The aldehyde functionality can be utilized in reductive amination reactions to form substituted benzylamines. Alternatively, the corresponding 3,5-bis(trifluoromethyl)aniline (B1329491) derivatives, which can be synthesized from the benzaldehyde, are crucial precursors for the synthesis of potent kinase inhibitors through amide bond formation. A notable example is the synthesis of inhibitors targeting the Bcr-Abl kinase.
Data Presentation
The 3,5-bis(trifluoromethyl)phenyl moiety has been incorporated into numerous kinase inhibitors, demonstrating potent activity against a range of important cancer targets. The following tables summarize the inhibitory activities of representative compounds.
Table 1: Kinase Inhibitory Activity of Compounds Containing the 3,5-Bis(trifluoromethyl)phenyl Moiety
| Compound Class | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| Pyrazole Derivative | VEGFR-2 | 60.83 | Sorafenib | 53.65 |
| N-phenylbenzamide | EGFR | 91% inhibition at 10 nM | Lapatinib | - |
| Diaryl Thiourea | VEGFR-2 | 23.5 | - | - |
| Diaryl Thiourea | Tie-2 | 66.5 | - | - |
| Diaryl Thiourea | EphB4 | 3.86 | - | - |
Table 2: Representative Yields for Key Synthetic Steps
| Reaction Step | Product Type | Typical Yield (%) |
| Claisen-Schmidt Condensation | Chalcone Intermediate | 75-90 |
| Pyrazole Formation from Chalcone | Pyrazole Derivative | 60-80 |
| Amide Coupling | N-phenylbenzamide | 50-70 |
Experimental Protocols
Protocol 1: Synthesis of a Chalcone Intermediate via Claisen-Schmidt Condensation
This protocol describes the synthesis of (E)-1-(4-hydroxyphenyl)-3-(3,5-bis(trifluoromethyl)phenyl)prop-2-en-1-one, a key chalcone intermediate.
Materials:
-
This compound
-
4-Hydroxyacetophenone
-
Ethanol (B145695) (EtOH)
-
Potassium Hydroxide (B78521) (KOH)
-
Hydrochloric Acid (HCl), 1 M
-
Deionized Water
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 4-hydroxyacetophenone in ethanol.
-
Add 1.0 equivalent of this compound to the solution and stir at room temperature until all solids are dissolved.
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
Slowly add a 50% aqueous solution of potassium hydroxide (2.0 equivalents) dropwise to the stirred mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.
-
Acidify the mixture to a pH of ~5-6 with 1 M HCl.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol to afford the pure chalcone.
Protocol 2: Synthesis of a Pyrazole-based Kinase Inhibitor
This protocol outlines the synthesis of a pyrazole derivative from the chalcone intermediate prepared in Protocol 1.
Materials:
-
(E)-1-(4-hydroxyphenyl)-3-(3,5-bis(trifluoromethyl)phenyl)prop-2-en-1-one (from Protocol 1)
-
Ethanol (EtOH)
-
Acetic Acid (glacial)
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser
Procedure:
-
To a solution of the chalcone (1.0 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Reduce the volume of the solvent under reduced pressure.
-
Pour the concentrated mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to yield the pure pyrazole derivative.
Protocol 3: Synthesis of an N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)benzamide Kinase Inhibitor
This protocol describes the synthesis of a potent Bcr-Abl inhibitor scaffold via amide coupling.
Materials:
-
4-(chloromethyl)benzoyl chloride
-
3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
-
Triethylamine (B128534) (Et3N)
-
Chloroform (B151607) (CHCl3), dry
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline (1.0 equivalent) and triethylamine (1.5 equivalents) in dry chloroform in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of 4-(chloromethyl)benzoyl chloride (1.0 equivalent) in dry chloroform dropwise to the cooled amine solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with cold water.
-
Separate the organic layer, dry over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)benzamide derivative.[1]
Visualizations
Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway and the mechanism of action of an ATP-competitive kinase inhibitor.
Caption: Experimental workflow for the synthesis and evaluation of a pyrazole-based kinase inhibitor.
Caption: A simplified Structure-Activity Relationship (SAR) diagram illustrating the impact of substituents on kinase inhibitory activity.
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of potent kinase inhibitors. Its unique electronic and steric properties, conferred by the two trifluoromethyl groups, can significantly enhance the pharmacological profile of the resulting molecules. The synthetic routes outlined in this application note, including the Claisen-Schmidt condensation to form chalcone intermediates and subsequent cyclization or direct use in reductive amination and amide coupling reactions, provide robust and adaptable methods for medicinal chemists to access a wide range of kinase inhibitor scaffolds. The provided data underscores the successful application of this strategy in developing inhibitors for key oncology targets such as VEGFR-2 and EGFR.
References
Application Note: Monitoring Chemical Reactions with 3,5-Bis(trifluoromethyl)benzaldehyde using ¹⁹F NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful analytical technique for identifying and quantifying fluorine-containing compounds.[1][2] Its utility in drug discovery and process chemistry is significant due to the high sensitivity of the ¹⁹F nucleus, its 100% natural abundance, and a wide chemical shift range that minimizes signal overlap.[1][3][4] These features make ¹⁹F NMR an ideal tool for real-time reaction monitoring, providing insights into kinetics, mechanisms, and purity without the need for deuterated solvents or complex sample preparation.[5][6]
3,5-Bis(trifluoromethyl)benzaldehyde is an excellent substrate for ¹⁹F NMR-based reaction monitoring. The two trifluoromethyl (-CF₃) groups are chemically equivalent, producing a single, sharp resonance in the ¹⁹F NMR spectrum. This strong signal serves as a sensitive probe, as its chemical shift is highly responsive to any transformation of the aldehyde functional group.[7][8] This application note provides a detailed protocol for using ¹⁹F NMR to monitor the conversion of this compound in a representative chemical reaction.
Principle of the Method
The core principle of this method lies in the sensitivity of the ¹⁹F NMR chemical shift to the local electronic environment.[2] The fluorine nuclei in the two -CF₃ groups of this compound are shielded to a specific degree by the surrounding electrons, resulting in a characteristic resonance frequency.
When the aldehyde group undergoes a chemical reaction (e.g., conversion to an imine, alcohol, or acetal), the electron distribution across the aromatic ring changes. This alteration in the electronic environment modifies the shielding of the fluorine nuclei, causing the ¹⁹F NMR signal of the product's -CF₃ groups to appear at a different chemical shift compared to the starting material.
By acquiring ¹⁹F NMR spectra at various time points, the reaction progress can be quantitatively monitored. The relative integrals of the signals corresponding to the starting material and the product allow for the direct calculation of the reaction conversion, yield, and kinetics.
Application Example: Imine Formation
A common reaction involving aldehydes is the formation of an imine through condensation with a primary amine. This process can be effectively monitored using ¹⁹F NMR.
Caption: Reaction of this compound with a primary amine.
The distinct ¹⁹F chemical shifts of the reactant and the imine product enable straightforward quantitative analysis.
Table 1: Representative ¹⁹F NMR Chemical Shifts
| Compound | Functional Group | Solvent | Typical ¹⁹F Chemical Shift (ppm) |
| This compound | Aldehyde (-CHO) | CDCl₃ | ~ -63.5 |
| N-(3,5-bis(trifluoromethyl)benzylidene)alkanamine | Imine (-CH=N-R) | CDCl₃ | ~ -64.2 |
| 3,5-Bis(trifluoromethyl)benzoic acid | Internal Standard | DMSO-d₆ | ~ -61.3[9] |
Note: Chemical shifts are approximate and can vary with solvent, concentration, and temperature.[8]
Experimental Protocols
Materials and Equipment
-
Reactants : this compound, primary amine (e.g., benzylamine).
-
Solvent : Deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard (for absolute quantification) : A stable, fluorinated compound with a known concentration and a resonance that does not overlap with reactant or product signals (e.g., trifluorotoluene or 3,5-bis(trifluoromethyl)benzoic acid).[9]
-
Equipment : 5 mm NMR tubes, volumetric flasks, pipettes, NMR spectrometer equipped for ¹⁹F detection.
Protocol for In-Situ Reaction Monitoring
Caption: Workflow for ¹⁹F NMR reaction monitoring.
-
Preparation : In an NMR tube, dissolve this compound (e.g., 10 mg, 0.041 mmol) in 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Internal Standard : If absolute quantification is desired, add a known amount of an internal standard.
-
Initial Spectrum (t=0) : Acquire a ¹⁹F NMR spectrum of the starting material. This confirms the initial chemical shift and purity.
-
Reaction Initiation : Add the second reactant (e.g., 1.0 equivalent of benzylamine) to the NMR tube, mix thoroughly, and immediately place the tube in the NMR spectrometer.
-
Data Acquisition : Begin acquiring a series of 1D ¹⁹F NMR spectra over time. The frequency of acquisition will depend on the reaction rate. For many reactions, a spectrum every 5-30 minutes is sufficient.[10]
¹⁹F NMR Acquisition Parameters
For accurate quantitative results (qNMR), complete spin relaxation between pulses is crucial. This requires setting the relaxation delay (D1) to at least 5 times the longest T₁ (spin-lattice relaxation time) of the nuclei being measured.[11]
Table 2: Recommended ¹⁹F NMR Acquisition Parameters
| Parameter | Recommended Value | Purpose |
| Pulse Angle | 90° | Ensures maximum signal for quantification. |
| Relaxation Delay (D1) | 30 s | Allows for full relaxation of ¹⁹F nuclei, critical for accurate integration.[11] |
| Acquisition Time (AQ) | 1-2 s | Defines the resolution of the spectrum. |
| Number of Scans (NS) | 4-16 | Increases signal-to-noise ratio; adjust based on concentration. |
| Spectral Width (SW) | ~250 ppm | Covers the typical range for organofluorine compounds.[1] |
| Decoupling | Inverse-gated ¹H decoupling | Provides sharp singlets without Nuclear Overhauser Effect (NOE) enhancement. |
Data Processing and Analysis
-
Processing : Apply Fourier transformation, phase correction, and baseline correction to each spectrum in the time series using appropriate NMR processing software.
-
Integration : Carefully integrate the well-resolved signals corresponding to the -CF₃ groups of the starting material (I_reactant) and the product (I_product).
-
Calculation of Conversion : Calculate the percent conversion at each time point using the following formula:
% Conversion = [ I_product / (I_product + I_reactant) ] × 100%
Data Presentation
The collected data can be tabulated to show the reaction progress over time, allowing for easy determination of the reaction endpoint and calculation of kinetic parameters.
Table 3: Example of Reaction Monitoring Data
| Time (min) | Integral (Reactant) | Integral (Product) | % Conversion |
| 0 | 1.00 | 0.00 | 0% |
| 15 | 0.78 | 0.22 | 22% |
| 30 | 0.59 | 0.41 | 41% |
| 60 | 0.32 | 0.68 | 68% |
| 120 | 0.09 | 0.91 | 91% |
| 180 | < 0.02 | 0.98 | >98% |
Conclusion
Utilizing ¹⁹F NMR spectroscopy to monitor reactions involving this compound is a highly efficient, quantitative, and direct method. The distinct and sensitive signals from the trifluoromethyl groups provide an unambiguous handle to track the consumption of starting material and the formation of products in real-time. This approach streamlines reaction optimization, facilitates kinetic studies, and provides valuable mechanistic insights, making it an indispensable tool for researchers in chemical synthesis and drug development.
References
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. learning.sepscience.com [learning.sepscience.com]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Technical Support Center: Olefination of 3,5-Bis(trifluoromethyl)benzaldehyde
Welcome to the technical support center for improving olefination yields with 3,5-bis(trifluoromethyl)benzaldehyde. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals overcome common challenges associated with this electron-deficient substrate.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q1: Why is the yield of my Wittig reaction with this compound extremely low or non-existent?
A1: Low yields in this specific Wittig reaction are common and stem from the highly electron-deficient nature of the benzaldehyde. The two trifluoromethyl (-CF3) groups strongly withdraw electron density from the carbonyl carbon, making it highly electrophilic. This leads to several complications:
-
Side Reactions with Ylide: Unstabilized Wittig ylides (e.g., Ph3P=CH-Alkyl) are strongly basic. They can be consumed by side reactions before reacting with the intended aldehyde.
-
Poor Ylide Reactivity: Stabilized ylides (e.g., Ph3P=CH-CO2Et), which are less basic, are often not nucleophilic enough to react efficiently with the sterically hindered and electronically demanding aldehyde.
-
Difficult Purification: The standard byproduct of the Wittig reaction, triphenylphosphine (B44618) oxide (TPPO), is often difficult to separate from nonpolar alkene products, leading to low isolated yields.[1]
Due to these persistent issues, the standard Wittig reaction is not recommended for this substrate. The Horner-Wadsworth-Emmons (HWE) reaction is the preferred alternative.[1][2]
Q2: I am observing a complex mixture of products. How can I improve the reaction's selectivity?
A2: A complex product mixture suggests that side reactions are dominating. The most effective way to improve selectivity is to switch from the Wittig reaction to the Horner-Wadsworth-Emmons (HWE) reaction.
The key advantages of the HWE reaction in this context are:
-
Enhanced Nucleophilicity: The phosphonate (B1237965) carbanions used in the HWE reaction are more nucleophilic but less basic than their phosphonium (B103445) ylide counterparts.[2] This allows them to effectively attack the electron-poor carbonyl carbon without causing base-related side reactions.
-
High (E)-Alkene Selectivity: The HWE reaction mechanism inherently favors the formation of the thermodynamically more stable (E)-alkene, often with high selectivity.[1][2]
-
Simplified Purification: The phosphate (B84403) byproduct of the HWE reaction is water-soluble and easily removed by an aqueous workup, which significantly simplifies product isolation and improves yields.[1][2]
Q3: How do I choose the right base and solvent for the Horner-Wadsworth-Emmons (HWE) reaction with this aldehyde?
A3: The choice of base and solvent is critical for the success of the HWE reaction.
-
Base: Sodium hydride (NaH) is a strong, non-nucleophilic base commonly and effectively used to deprotonate the phosphonate ester.[1] For substrates that may be sensitive to such a strong base, milder conditions using bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with lithium chloride (LiCl) can be employed.
-
Solvent: Anhydrous aprotic solvents are required. Tetrahydrofuran (THF) is the most common and reliable choice. Ethylene glycol dimethyl ether (DME) can also be used. It is crucial to ensure the solvent is completely dry, as any moisture will quench the phosphonate carbanion.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between the Wittig and Horner-Wadsworth-Emmons reactions?
A1: The primary difference lies in the phosphorus-based reagent used. The Wittig reaction employs a phosphonium ylide, which generates a water-insoluble triphenylphosphine oxide byproduct. The Horner-Wadsworth-Emmons (HWE) reaction uses a phosphonate carbanion, which produces a water-soluble phosphate ester byproduct, making purification much simpler.[1][2] Furthermore, phosphonate carbanions are more nucleophilic, enabling them to react more efficiently with challenging substrates like electron-deficient aldehydes.[2]
Q2: Why is the Horner-Wadsworth-Emmons (HWE) reaction superior for synthesizing (E)-alkenes?
A2: The HWE reaction pathway generally allows for equilibration of intermediates to the more thermodynamically stable configuration, which leads to the predominant formation of the (E)-alkene.[1][2] While certain modifications of the Wittig reaction exist to favor the (E)-isomer, the HWE reaction provides a more general and reliable method for achieving this selectivity.[1]
Q3: Can I use the HWE reaction for ketones?
A3: Yes, a significant advantage of the HWE reaction is that the highly nucleophilic phosphonate carbanions can react effectively with a wide range of aldehydes and ketones. This includes sterically hindered ketones that are often unreactive in standard Wittig reactions.[1]
Data Presentation
The following table provides a representative comparison of expected outcomes for the olefination of this compound using a stabilized Wittig reagent versus a standard HWE reagent.
| Reaction | Reagent | Base | Solvent | Typical Yield (%) | Predominant Isomer | Byproduct Purification |
| Wittig Reaction | (Carbethoxymethylene)triphenylphosphorane | (None) | DCM | < 20% - 40% | Mixture (E/Z) | Difficult (Chromatography) |
| HWE Reaction | Triethyl phosphonoacetate | NaH | THF | > 85% | (E) | Easy (Aqueous Extraction)[1] |
Yields are illustrative and based on the general inefficiency of the Wittig reaction and high efficiency of the HWE reaction for electron-deficient aldehydes.
Experimental Protocols
Optimized Protocol: Horner-Wadsworth-Emmons (HWE) Reaction
This protocol describes a reliable method for the synthesis of ethyl (E)-3-(3,5-bis(trifluoromethyl)phenyl)acrylate.
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Triethyl phosphonoacetate
-
This compound
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add NaH (1.2 equivalents).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes under nitrogen.
-
Add anhydrous THF to the flask to create a slurry and cool the suspension to 0 °C in an ice bath.
-
Carbanion Formation: Slowly add a solution of triethyl phosphonoacetate (1.1 equivalents) in anhydrous THF to the NaH suspension via the dropping funnel.
-
Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the phosphonate carbanion.
-
Olefination: Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be further purified by flash column chromatography if necessary, though the primary byproduct is removed in the workup.
Visualizations
The following diagrams illustrate the troubleshooting logic and a comparison of the reaction pathways.
Caption: Troubleshooting logic for low-yield olefination reactions.
Caption: Comparison of Wittig and HWE reaction pathways.
References
Technical Support Center: Reactions of 3,5-Bis(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving 3,5-bis(trifluoromethyl)benzaldehyde. The information is presented in a question-and-answer format to directly tackle specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in reactions with this compound under basic conditions?
A1: Due to the absence of α-hydrogens, this compound is prone to the Cannizzaro reaction under basic conditions. This disproportionation reaction results in the formation of two primary side products: 3,5-bis(trifluoromethyl)benzyl alcohol (from reduction) and 3,5-bis(trifluoromethyl)benzoic acid (from oxidation).[1][2] The reaction is typically promoted by strong bases like sodium hydroxide (B78521) or potassium hydroxide.[1]
Q2: In a Wittig reaction with this compound, what are the expected byproducts and how can they be removed?
A2: The primary stoichiometric byproduct of a Wittig reaction is triphenylphosphine oxide (TPPO) .[3][4][5][6] Additionally, the reaction can produce a mixture of E and Z isomers of the desired alkene. The ratio of these isomers depends on the reactivity and structure of the Wittig reagent (ylide) used.[7][8]
Several methods can be employed to remove TPPO:
-
Precipitation: TPPO has low solubility in non-polar solvents. Adding a non-polar solvent like hexanes or pentane (B18724) to the crude reaction mixture can selectively precipitate the TPPO, which can then be removed by filtration.[3][4]
-
Filtration through a silica (B1680970) plug: Due to its high polarity, TPPO adsorbs strongly to silica gel. A short column of silica can be used to retain the TPPO while the less polar product is eluted.[3][4][6]
-
Complexation with metal salts: In cases where the product is also polar, TPPO can be precipitated as a metal complex. Adding a solution of zinc chloride (ZnCl₂) in a polar solvent like ethanol (B145695) can form an insoluble ZnCl₂(TPPO)₂ complex, which is then filtered off.[3][9]
Q3: When using this compound in an Aldol condensation, what side reactions should I be aware of?
A3: Since this compound cannot form an enolate (it has no α-hydrogens), it can only act as the electrophile in an Aldol condensation.[10][11] The primary side products arise from the self-condensation of the enolizable reaction partner (the ketone or other aldehyde that does have α-hydrogens).[10] This can lead to a mixture of products, reducing the yield of the desired crossed-Aldol product.
Q4: I am reducing this compound with sodium borohydride (B1222165) (NaBH₄). What are the potential impurities in my final product?
A4: The reduction of this compound with NaBH₄ is generally a clean reaction yielding 3,5-bis(trifluoromethyl)benzyl alcohol.[12] Potential impurities are typically:
-
Unreacted starting material: If the reaction does not go to completion.
-
Borate salts: These are formed during the reaction and are typically removed during the aqueous workup. Incomplete workup can leave these salts in the final product.
-
Solvent residues: From the reaction or purification steps.
Troubleshooting Guides
Issue 1: Low yield in a Wittig reaction and a difficult-to-purify mixture.
| Possible Cause | Troubleshooting Step | Explanation |
| Incomplete reaction | Monitor the reaction progress by Thin Layer Chromatography (TLC). If starting material remains, consider increasing the reaction time or temperature. | The electron-withdrawing trifluoromethyl groups can make the aldehyde more reactive, but other factors might hinder the reaction. |
| Co-elution of product and TPPO | If your product is non-polar, try precipitating the TPPO with hexanes or pentane. For more polar products, consider forming the ZnCl₂ complex of TPPO.[3][9] | TPPO is notoriously difficult to remove by standard chromatography due to its polarity and solubility. |
| Formation of E/Z isomers | The stereoselectivity of the Wittig reaction is dependent on the ylide. Stabilized ylides tend to give the E-alkene, while non-stabilized ylides favor the Z-alkene.[7][8] Consider using a stabilized ylide if the E isomer is desired. | Careful selection of the Wittig reagent is crucial for controlling the stereochemical outcome. |
Issue 2: Formation of significant amounts of alcohol and carboxylic acid byproducts in a base-catalyzed reaction.
| Possible Cause | Troubleshooting Step | Explanation |
| Cannizzaro reaction | Use a milder base or a catalytic amount of a non-nucleophilic base if possible. Lowering the reaction temperature can also help to suppress this side reaction.[1] | Strong bases and higher temperatures favor the Cannizzaro reaction for non-enolizable aldehydes.[1] |
| Crossed-Cannizzaro reaction | When possible, use a sacrificial aldehyde like formaldehyde (B43269) in excess. Formaldehyde is more readily oxidized, thus preferentially reducing the more valuable this compound to the corresponding alcohol.[13] | This strategy can improve the yield of the desired alcohol product. |
Issue 3: A complex mixture of products in a crossed Aldol condensation.
| Possible Cause | Troubleshooting Step | Explanation |
| Self-condensation of the enolizable partner | Employ a directed Aldol condensation strategy. Pre-form the enolate of the ketone or other aldehyde using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature (-78 °C) before adding the this compound.[14] | This ensures that the enolate is formed quantitatively and reacts selectively with the desired electrophile.[14] |
| Cannizzaro reaction of the starting aldehyde | Use a non-nucleophilic base and carefully control the stoichiometry. | If a strong nucleophilic base is used, it can also initiate the Cannizzaro reaction. |
Experimental Protocols
Protocol 1: Removal of Triphenylphosphine Oxide (TPPO) by Precipitation with ZnCl₂
This protocol is particularly useful when the desired alkene product is polar and difficult to separate from TPPO by standard chromatography.[3][9]
-
After the Wittig reaction is complete, remove the reaction solvent under reduced pressure.
-
Dissolve the crude residue in a minimal amount of a polar solvent such as ethanol or tetrahydrofuran (B95107) (THF).
-
Prepare a 1.8 M solution of zinc chloride (ZnCl₂) in warm ethanol.
-
Add the ZnCl₂ solution dropwise to the stirred solution of the crude product at room temperature.
-
A white precipitate of the ZnCl₂(TPPO)₂ adduct should form. Stir the mixture for 30-60 minutes to ensure complete precipitation.
-
Filter the mixture through a pad of celite to remove the precipitate.
-
Wash the filter cake with a small amount of the polar solvent.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product, now largely free of TPPO.
-
Proceed with further purification of the product as needed.
Protocol 2: Directed Aldol Condensation to Minimize Self-Condensation
This protocol describes a general procedure for a directed Aldol reaction using LDA to achieve high selectivity for the crossed-Aldol product.[14]
-
Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel under an inert atmosphere (nitrogen or argon).
-
Enolate Formation:
-
Add dry tetrahydrofuran (THF) to the flask and cool the solution to -78 °C using a dry ice/acetone bath.
-
Add the enolizable ketone (1.0 equivalent) to the cooled THF.
-
Slowly add a solution of lithium diisopropylamide (LDA) in THF (1.05 equivalents) to the stirring ketone solution at -78 °C.
-
Stir the mixture at -78 °C for 30-60 minutes to ensure complete formation of the lithium enolate.
-
-
Aldol Addition:
-
Dissolve this compound (1.0 equivalent) in a minimal amount of dry THF and add it to the dropping funnel.
-
Add the aldehyde solution dropwise to the enolate solution at -78 °C over 15-30 minutes.
-
Stir the reaction mixture at -78 °C. Monitor the reaction progress by TLC.
-
-
Workup:
-
Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride while the mixture is still at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Perform a standard aqueous workup, extracting the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for the purification of Wittig reaction products.
Caption: Reaction pathway decision tree under basic conditions.
References
- 1. Synthetic applications of the Cannizzaro reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Workup [chem.rochester.edu]
- 5. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shenvilab.org [shenvilab.org]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. youtube.com [youtube.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Purification of 3,5-Bis(trifluoromethyl)benzaldehyde Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the reaction products of 3,5-Bis(trifluoromethyl)benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in reactions with this compound?
A1: Common impurities can include unreacted starting materials such as 3,5-bis(trifluoromethyl)benzyl alcohol, residual acids or bases from the reaction, and byproducts from side reactions.[1][2] For instance, in oxidation reactions to form the aldehyde, incomplete conversion can leave residual 3,5-bis(trifluoromethyl)benzyl alcohol.[2] In reactions where the aldehyde is a reactant, hydrolysis of intermediates can sometimes lead back to the starting aldehyde or other derivatives.
Q2: What initial work-up steps are recommended for a typical reaction mixture containing a this compound derivative?
A2: A general work-up procedure often involves partitioning the reaction mixture between an organic solvent (like dichloromethane (B109758) or heptane) and water.[1][2] The organic layer is then typically washed with a saturated sodium bicarbonate solution to neutralize any acids and a saturated sodium thiosulfate (B1220275) solution to remove certain oxidizing agents.[2] Finally, the organic layer is dried over an anhydrous salt like sodium sulfate (B86663) before solvent removal.[2]
Q3: Which purification techniques are most effective for products derived from this compound?
A3: The choice of purification technique depends on the properties of the product. Common methods include:
-
Flash Column Chromatography: Widely used for separating compounds with different polarities.[3]
-
Recrystallization: Effective for obtaining highly pure crystalline solids.[4]
-
High-Performance Liquid Chromatography (HPLC): Particularly useful for purifying polar compounds or for achieving very high purity.[5] Reversed-phase HPLC is a common starting point.[5]
-
Distillation/Wiped Film Evaporation: Suitable for thermally stable, volatile liquid products.[1][6]
Troubleshooting Guides
Column Chromatography Issues
| Problem | Possible Causes | Solutions |
| Poor Separation/Co-elution | - Inappropriate solvent system (eluent). - Impurities have very similar polarity to the target compound.[5] - Column overloading. | - Optimize the solvent system: Use TLC to screen for a solvent mixture that gives good separation (Rf values ideally between 0.2 and 0.5). - Change the stationary phase: If silica (B1680970) gel is not effective, consider using a different stationary phase like alumina (B75360) or a bonded phase (e.g., C18 for reversed-phase).[5] - Reduce the sample load: Use a larger column or apply less sample. |
| Product Elutes Too Quickly or Too Slowly | - Solvent system is too polar (elutes too quickly) or not polar enough (elutes too slowly). | - Adjust the polarity of the eluent. For normal phase (silica), decrease polarity to slow down elution and increase polarity to speed it up. |
| Tailing or Streaking of Bands | - Compound is interacting strongly with the stationary phase (e.g., acidic or basic compounds on silica). - Sample is not fully dissolved in the loading solvent. | - Add a modifier to the eluent: A small amount of acetic acid or triethylamine (B128534) can improve the peak shape of acidic or basic compounds, respectively. - Ensure the sample is fully dissolved and loaded in a minimal amount of solvent. |
Recrystallization Issues
| Problem | Possible Causes | Solutions |
| No Crystals Form | - Solution is not supersaturated. - Compound is too soluble in the chosen solvent. - Presence of impurities inhibiting crystallization. | - Induce crystallization: Scratch the inside of the flask with a glass rod, add a seed crystal, or cool the solution further in an ice bath. - Change the solvent: Use a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. A solvent/anti-solvent system can also be effective. - Perform a preliminary purification by another method (e.g., column chromatography) to remove impurities. |
| Oily Product Forms Instead of Crystals | - The melting point of the compound is lower than the boiling point of the solvent. - The solution is cooling too rapidly. | - Choose a lower-boiling point solvent. - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4] |
| Low Recovery of a Crystalline Product | - Too much solvent was used. - The crystals were washed with a solvent in which they are too soluble. | - Use the minimum amount of hot solvent required to dissolve the compound. - Wash the collected crystals with a small amount of ice-cold crystallization solvent.[4] |
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent and load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and apply pressure to begin elution.
-
Fraction Collection: Collect fractions and analyze them by TLC or another analytical method to identify the fractions containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair by testing the solubility of the crude product at room temperature and at the solvent's boiling point.
-
Dissolution: Place the crude product in a flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[4]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals with a small amount of cold crystallization solvent to remove residual impurities.[4]
-
Drying: Dry the crystals under vacuum.[4]
Data Presentation
Table 1: Comparison of Purification Techniques for a Hypothetical Reaction Product
| Purification Technique | Purity Achieved (by GC) | Yield | Throughput | Commonly Removed Impurities |
| Flash Column Chromatography | >98% | 75% | Moderate | Starting materials, polar byproducts |
| Recrystallization | >99.5% | 60% | Low to Moderate | Minor impurities with different solubility |
| Preparative HPLC | >99.9% | 50% | Low | Closely related structural isomers, trace impurities |
| Distillation | >99% | 85% | High | Non-volatile impurities, starting materials with different boiling points |
Visualizations
Caption: General experimental workflow for the purification of this compound reaction products.
Caption: Troubleshooting logic for poor separation in column chromatography.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. guidechem.com [guidechem.com]
- 3. 2-(Trifluoromethyl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for 3,5-Bis(trifluoromethyl)benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-bis(trifluoromethyl)benzaldehyde. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
I. General Information and Storage
Q1: What are the key properties of this compound?
This compound is a specialized aromatic aldehyde notable for its two trifluoromethyl groups, which significantly influence its reactivity and the properties of its derivatives. These electron-withdrawing groups enhance its electrophilicity, making it a valuable reagent in various chemical transformations.[1]
| Property | Value |
| CAS Number | 401-95-6 |
| Molecular Formula | C₉H₄F₆O |
| Molecular Weight | 242.12 g/mol [2][3][4] |
| Appearance | Colorless to light yellow liquid[1][2][5] |
| Boiling Point | 171 °C (lit.)[1], 37 °C at 1.3 mmHg (lit.)[5][6] |
| Density | 1.469 g/mL at 25 °C (lit.)[2][5][6] |
| Refractive Index | n20/D 1.422 (lit.)[5][6] |
| Solubility | Insoluble in water; soluble in many organic solvents.[2][5] |
Q2: How should this compound be stored?
To ensure its stability, this compound should be stored in a tightly sealed container in a dry, dark place at room temperature.[2][5] It is sensitive to air and should be handled accordingly.[5]
II. Troubleshooting Common Reactions
This section provides troubleshooting guidance for two common reactions involving this compound: the Wittig reaction for alkene synthesis and sodium borohydride (B1222165) reduction to the corresponding alcohol.
A. Wittig Reaction
The Wittig reaction is a versatile method for converting aldehydes and ketones into alkenes. When using this compound, specific challenges may arise due to its electronic properties.
Q3: My Wittig reaction with this compound is giving a low yield. What are the possible causes and solutions?
Low yields in a Wittig reaction can stem from several factors:
-
Inefficient Ylide Formation: The generation of the phosphorus ylide is a critical step.
-
Base Strength: Ensure the base used is strong enough to deprotonate the phosphonium (B103445) salt. For non-stabilized ylides (e.g., from alkyltriphenylphosphonium salts), strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are often necessary. For stabilized ylides (e.g., from (ethoxycarbonylmethyl)triphenylphosphonium bromide), milder bases like sodium ethoxide or potassium tert-butoxide may suffice.
-
Anhydrous Conditions: The reaction is highly sensitive to moisture, which can quench the strong bases and the ylide. Ensure all glassware is oven-dried and solvents are anhydrous.
-
-
Poor Reactivity of the Aldehyde: While the trifluoromethyl groups activate the aldehyde, steric hindrance from bulky ylides can impede the reaction.
-
Side Reactions: The primary side product is triphenylphosphine (B44618) oxide, which can sometimes complicate the reaction progress and purification.
Troubleshooting Workflow for Low-Yield Wittig Reaction
Caption: Troubleshooting workflow for low-yield Wittig reactions.
Q4: How can I control the stereoselectivity (E/Z isomer ratio) of the Wittig reaction with this compound?
The stereochemical outcome of the Wittig reaction is primarily determined by the stability of the phosphorus ylide.[7]
-
Stabilized Ylides: Ylides with electron-withdrawing groups (e.g., esters, ketones) are more stable and their reactions are typically under thermodynamic control, leading predominantly to the (E)-alkene .
-
Non-Stabilized Ylides: Ylides with alkyl or aryl substituents are less stable and react under kinetic control, generally favoring the (Z)-alkene .
-
Schlosser Modification: To obtain the (E)-alkene from a non-stabilized ylide, the Schlosser modification can be employed. This involves deprotonating the betaine (B1666868) intermediate with a strong base at low temperature to favor the more stable threo-betaine, which then collapses to the (E)-alkene.
| Ylide Type | Substituent on Ylide Carbon | Expected Major Isomer with this compound |
| Stabilized | -CO₂R, -COR | (E)-alkene |
| Non-stabilized | -Alkyl, -Aryl | (Z)-alkene |
Q5: I am having difficulty purifying my alkene product from triphenylphosphine oxide. What are the recommended methods?
Triphenylphosphine oxide can be challenging to separate from the desired alkene due to similar physical properties.[7] Several methods can be employed for its removal:
-
Crystallization: If the alkene product is a solid, recrystallization can be effective, as triphenylphosphine oxide may have different solubility characteristics.[7]
-
Column Chromatography: This is a common and often effective method for separating the product from the byproduct.[7]
-
Precipitation: In some cases, triphenylphosphine oxide can be precipitated from a non-polar solvent like hexane (B92381) or diethyl ether, in which it has low solubility, while the alkene remains in solution.[7]
B. Sodium Borohydride (NaBH₄) Reduction
The reduction of this compound to 3,5-bis(trifluoromethyl)benzyl alcohol is a common transformation. Sodium borohydride is a mild and selective reducing agent often used for this purpose.
Q6: My sodium borohydride reduction of this compound is slow or incomplete. How can I optimize this reaction?
Several factors can influence the rate and completeness of a sodium borohydride reduction:
-
Solvent: The choice of solvent can impact the reaction rate. Protic solvents like methanol (B129727) or ethanol (B145695) are commonly used and can accelerate the reduction.
-
Temperature: While many NaBH₄ reductions proceed at room temperature, gentle heating can sometimes increase the reaction rate, though this may also lead to side reactions. Conversely, performing the reaction at a lower temperature (e.g., 0 °C) can enhance selectivity if other reducible functional groups are present.
-
Additives: The addition of certain reagents can enhance the efficiency and selectivity of the reduction.
-
Wet SiO₂: Using sodium borohydride with wet silica (B1680970) gel under solvent-free conditions has been shown to be a fast and efficient method for reducing aldehydes.
-
Sodium Oxalate (B1200264) (Na₂C₂O₄): In aqueous systems, the addition of sodium oxalate can improve the selective reduction of aldehydes in the presence of ketones.[8]
-
Troubleshooting Workflow for Incomplete NaBH₄ Reduction
References
- 1. US20070135662A1 - Process for the preparation of 3,5- bis(trifluoromethyl)benzylalcohol - Google Patents [patents.google.com]
- 2. data.epo.org [data.epo.org]
- 3. researchgate.net [researchgate.net]
- 4. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Page loading... [guidechem.com]
preventing decomposition of 3,5-Bis(trifluoromethyl)benzaldehyde during reaction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the decomposition of 3,5-bis(trifluoromethyl)benzaldehyde during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main decomposition pathways for this compound?
A1: The primary decomposition pathways for this compound include:
-
Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, 3,5-bis(trifluoromethyl)benzoic acid. This can be initiated by atmospheric oxygen, especially under light or in the presence of metal impurities, or by strong oxidizing agents.
-
Cannizzaro Reaction: In the presence of a strong base, this compound, which lacks α-hydrogens, can undergo a disproportionation reaction (Cannizzaro reaction) to yield 3,5-bis(trifluoromethyl)benzyl alcohol and 3,5-bis(trifluoromethyl)benzoic acid.[1]
-
Polymerization/Side Reactions: Under certain conditions, such as high temperatures or in the presence of strong acids or bases, aldehydes can undergo polymerization or other unspecified side reactions.
Q2: How should this compound be properly stored?
A2: To ensure stability, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon).[2] It is sensitive to air and moisture, which can contribute to its degradation.[3]
Q3: What are the general signs of decomposition?
A3: Decomposition may be indicated by a change in color (from colorless/pale yellow to a darker shade), the appearance of a precipitate (potentially the carboxylic acid), or inconsistent results in your reactions. Analytical techniques such as NMR or GC-MS can be used to confirm the presence of impurities like 3,5-bis(trifluoromethyl)benzoic acid.
Troubleshooting Guide
This guide addresses specific issues that may arise during reactions involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Low reaction yield and formation of 3,5-bis(trifluoromethyl)benzoic acid. | Oxidation of the aldehyde by atmospheric oxygen. | Degas your solvent and run the reaction under an inert atmosphere (N₂ or Ar). Consider adding an antioxidant if compatible with your reaction. |
| Reaction temperature is too high, promoting oxidation. | Lower the reaction temperature. Run trial reactions at different temperatures to find the optimal balance between reaction rate and stability. | |
| Presence of oxidizing impurities in reagents or solvents. | Use freshly purified reagents and high-purity, dry solvents. | |
| Formation of both 3,5-bis(trifluoromethyl)benzyl alcohol and 3,5-bis(trifluoromethyl)benzoic acid. | Cannizzaro reaction due to strongly basic conditions. | Avoid strong bases (e.g., NaOH, KOH). If a base is required, use a milder, non-nucleophilic base (e.g., a hindered amine like triethylamine (B128534) or DBU) where applicable.[4] |
| If a strong base is unavoidable, consider protecting the aldehyde group as an acetal (B89532) before proceeding with the reaction. | ||
| Inconsistent reaction outcomes or formation of unidentified byproducts. | Impure starting material. | Purify the this compound before use. This can be done by distillation under reduced pressure or by washing with a mild reducing agent solution (e.g., sodium bisulfite) followed by extraction and drying. |
| The aldehyde is degrading during the workup. | Minimize the duration of the workup and avoid exposure to strong acids or bases. Washing with a saturated sodium bicarbonate solution can help remove any acidic impurities.[1] |
Experimental Protocols
Here are detailed methodologies for common reactions, emphasizing the prevention of aldehyde decomposition.
Protocol 1: Wittig Reaction
This protocol describes the olefination of this compound with a stabilized ylide.
Materials:
-
This compound
-
(Carbethoxymethylene)triphenylphosphorane (or another suitable Wittig reagent)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add the Wittig reagent (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel.
Key for Stability: This reaction is performed under neutral conditions and at room temperature, which minimizes the risk of oxidation and base-catalyzed decomposition.[5]
Protocol 2: Reductive Amination
This protocol details the formation of an amine from this compound and a primary amine using a mild reducing agent.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (B8407120) (STAB)
-
Anhydrous 1,2-dichloroethane (B1671644) (DCE) or dichloromethane (DCM)
-
Acetic acid (optional, as a catalyst)
-
Nitrogen or Argon gas supply
Procedure:
-
To a stirred solution of this compound (1.0 eq) and the primary amine (1.1 eq) in anhydrous DCE, add a catalytic amount of acetic acid (if necessary).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise. The reaction is mildly exothermic.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench by slowly adding a saturated aqueous solution of NaHCO₃.
-
Extract the product with DCM, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify by column chromatography.
Key for Stability: Sodium triacetoxyborohydride is a mild and selective reducing agent that can be used in the presence of the aldehyde, minimizing side reactions.[6]
Visual Guides
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting issues with reactions involving this compound.
Caption: Troubleshooting workflow for reactions with this compound.
General Stability and Incompatibility
This diagram illustrates the key factors that can affect the stability of this compound.
Caption: Factors leading to the decomposition of this compound.
References
Technical Support Center: Troubleshooting Low Conversion Rates with 3,5-Bis(trifluoromethyl)benzaldehyde
Welcome to the technical support center for 3,5-Bis(trifluoromethyl)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and troubleshoot experiments involving this versatile reagent. The powerful electron-withdrawing nature of the two trifluoromethyl groups significantly enhances the electrophilicity of the aldehyde, making it highly reactive but also susceptible to specific side reactions and conversion issues.
This guide provides detailed troubleshooting advice in a question-and-answer format, experimental protocols for key reactions, and quantitative data to help you optimize your synthetic procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: General Handling and Reactivity
Q1: What are the key chemical properties of this compound that I should be aware of?
This compound is a colorless to light yellow liquid with a boiling point of 171°C.[1] Its most critical feature is the presence of two strongly electron-withdrawing trifluoromethyl (-CF3) groups on the aromatic ring.[2] This structural feature makes the carbonyl carbon exceptionally electrophilic and, therefore, highly reactive towards nucleophiles. While this enhanced reactivity can be advantageous, it can also lead to undesired side reactions if not properly controlled. The compound is soluble in many organic solvents but insoluble in water.[3]
Q2: I am observing incomplete conversion of my starting material. What are the likely causes?
Several factors can contribute to incomplete conversion:
-
Insufficiently reactive nucleophile: While the aldehyde is highly activated, a weak or sterically hindered nucleophile may still require more forcing conditions.
-
Suboptimal reaction temperature: The reaction may require heating to overcome the activation energy barrier. Conversely, some reactions may require cooling to prevent decomposition of reactants or products.
-
Improper solvent choice: The solvent can significantly influence reaction rates and equilibria. Ensure the chosen solvent is appropriate for the specific reaction type and fully dissolves all reactants.
-
Degradation of the aldehyde: Although relatively stable, prolonged exposure to air or moisture, especially under harsh conditions, can lead to oxidation to the corresponding carboxylic acid. Proper storage under an inert atmosphere is recommended.
Section 2: Troubleshooting Wittig Reactions
The Wittig reaction is a powerful tool for converting aldehydes into alkenes. However, the high reactivity of this compound can present unique challenges.
Q3: My Wittig reaction with this compound is giving a low yield of the desired alkene. What should I investigate?
Low yields in Wittig reactions with this substrate can often be traced to the stability of the ylide and the reaction conditions.
-
Ylide Decomposition: Non-stabilized ylides are highly reactive and can decompose, especially at elevated temperatures or in the presence of impurities. It is often preferable to generate the ylide in situ at a low temperature and add the aldehyde solution slowly.
-
Side Reactions of the Aldehyde: The highly electrophilic nature of the aldehyde can make it susceptible to side reactions, such as aldol-type condensations if trace amounts of enolizable impurities are present.
-
Steric Hindrance: While the aldehyde itself is not exceptionally hindered, a bulky phosphonium (B103445) ylide can slow down the reaction rate.
-
Base Selection: The choice of base for generating the ylide is critical. For non-stabilized ylides, strong bases like n-butyllithium or sodium hydride are typically required. For stabilized ylides, weaker bases such as potassium carbonate may suffice.
Q4: I am observing the formation of significant byproducts in my Wittig reaction. What are they likely to be and how can I minimize them?
Common byproducts include triphenylphosphine (B44618) oxide and unreacted starting materials. Additionally, side reactions can occur:
-
Cannizzaro-type reaction: Under strongly basic conditions, aldehydes lacking alpha-hydrogens can undergo disproportionation to form the corresponding alcohol and carboxylic acid. While less common for Wittig conditions, it's a possibility with a highly reactive aldehyde.
-
Formation of Betaine (B1666868) Adducts: The intermediate betaine may be stabilized by certain salts (e.g., lithium halides), which can slow down the subsequent elimination to the alkene and potentially lead to other decomposition pathways.
To minimize byproducts, consider the following:
-
Use freshly prepared, high-purity ylide.
-
Maintain strict anhydrous and inert atmosphere conditions.
-
Optimize the stoichiometry of the reactants. An excess of the ylide is often used to ensure complete consumption of the aldehyde.
Table 1: Troubleshooting Guide for Wittig Reactions with this compound
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Ylide decomposition | Generate ylide in situ at low temperature (e.g., -78 °C to 0 °C) and add aldehyde slowly. |
| Low reactivity of a stabilized ylide | Increase reaction temperature or use a more reactive (non-stabilized) ylide if the desired stereochemistry allows. | |
| Incomplete reaction | Increase reaction time or temperature. Monitor by TLC. | |
| Byproduct Formation | Triphenylphosphine oxide | Difficult to remove completely. Purification by column chromatography or recrystallization is usually necessary. |
| Unreacted aldehyde | Use a slight excess (1.1-1.2 equivalents) of the Wittig reagent. | |
| Aldol-type side products | Ensure all reagents and solvents are rigorously dried. | |
| Poor Stereoselectivity | Reaction conditions | For stabilized ylides, which generally favor the (E)-alkene, ensure thermodynamic control. For non-stabilized ylides, which often favor the (Z)-alkene, use salt-free conditions and aprotic solvents. |
Section 3: Troubleshooting Reductive Amination
Reductive amination is a key transformation for the synthesis of amines from carbonyl compounds. The high reactivity of this compound can be both a benefit and a challenge in this reaction.
Q5: My reductive amination of this compound is resulting in a low yield of the desired amine. What are the potential causes?
Low yields in this reaction can stem from several factors related to imine formation and reduction.
-
Inefficient Imine Formation: The equilibrium between the aldehyde/amine and the imine might not favor the imine. This can be addressed by removing water as it is formed, for instance, by using molecular sieves.
-
Reduction of the Aldehyde: The choice of reducing agent is critical. A strong reducing agent like sodium borohydride (B1222165) can reduce the highly reactive aldehyde before it has a chance to form the imine. Milder, more selective reducing agents are often preferred.
-
Decomposition of Reactants or Products: The reaction conditions (pH, temperature) might be too harsh, leading to the degradation of the starting materials or the final amine product.
-
Over-alkylation: The newly formed secondary amine can sometimes react with another molecule of the aldehyde to form a tertiary amine byproduct.
Q6: I am observing byproducts in my reductive amination. What are they and how can I avoid them?
Common byproducts include:
-
3,5-Bis(trifluoromethyl)benzyl alcohol: This results from the direct reduction of the starting aldehyde. To minimize this, use a reducing agent that is selective for the iminium ion over the carbonyl, such as sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN).
-
Tertiary Amine: As mentioned, over-alkylation can be an issue. This can often be suppressed by using a stoichiometric amount of the aldehyde or a slight excess of the primary amine.
Table 2: Troubleshooting Guide for Reductive Amination with this compound
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Inefficient imine formation | Add a dehydrating agent like molecular sieves. A catalytic amount of acid (e.g., acetic acid) can also promote imine formation. |
| Reduction of the aldehyde | Use a milder, more selective reducing agent like NaBH(OAc)₃ or NaBH₃CN. | |
| Incomplete reaction | Increase reaction time and monitor by TLC or LC-MS. | |
| Byproduct Formation | 3,5-Bis(trifluoromethyl)benzyl alcohol | Switch to a more selective reducing agent (NaBH(OAc)₃ is often a good choice). |
| Tertiary amine (from primary amine) | Use a slight excess of the primary amine or control the stoichiometry of the aldehyde carefully. | |
| Unreacted amine | Ensure at least one equivalent of the aldehyde is used. |
Experimental Protocols
Protocol 1: General Procedure for Wittig Reaction with a Stabilized Ylide
This protocol is a general guideline and may require optimization for specific substrates.
-
To a solution of the stabilized phosphonium ylide (1.1 eq.) in a suitable solvent (e.g., THF, DCM) at room temperature, add a solution of this compound (1.0 eq.) in the same solvent dropwise.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction may require heating to reflux for complete conversion.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the desired alkene.
Protocol 2: General Procedure for One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is a general guideline and may require optimization.
-
To a solution of this compound (1.0 eq.) and the desired amine (1.1 eq.) in an anhydrous solvent (e.g., 1,2-dichloroethane (B1671644) (DCE) or dichloromethane (B109758) (DCM)) at room temperature, add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or other suitable methods.
Visualizing Reaction Pathways and Workflows
To aid in understanding the experimental processes and logical troubleshooting, the following diagrams are provided.
Caption: A typical experimental workflow for a Wittig reaction.
Caption: A decision-making diagram for troubleshooting low yields in reductive amination.
References
- 1. researchgate.net [researchgate.net]
- 2. The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Electrolysis promoted reductive amination of electron-deficient aldehydes/ketones: a green route to the racemic clopidogrel - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Navigating Exothermic Reactions with 3,5-Bis(trifluoromethyl)benzaldehyde: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing exothermic reactions involving 3,5-Bis(trifluoromethyl)benzaldehyde. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges you may encounter during your experiments, ensuring safer and more controlled reaction conditions.
Troubleshooting Exothermic Reactions
Grignard Reactions
Question: My Grignard reaction with this compound is showing a rapid, uncontrolled temperature increase. What should I do and how can I prevent this?
Answer:
An uncontrolled temperature spike in a Grignard reaction with this compound is a serious concern and can indicate a potential runaway reaction. The trifluoromethyl groups on the aromatic ring make the aldehyde highly reactive, and these reactions are known to be extremely exothermic and potentially explosive.[1][2]
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of the Grignard reagent.
-
Emergency Cooling: If safe to do so, immerse the reaction vessel in a pre-prepared, large-capacity cooling bath (e.g., dry ice/acetone).
-
Dilution: If the reaction is still in its early stages and appears manageable, rapid dilution with a high-boiling point, inert solvent can help to dissipate heat.
-
Evacuate: If the temperature continues to rise uncontrollably, evacuate the area immediately and alert safety personnel.
Preventative Measures & Best Practices:
-
Slow Addition is Critical: The Grignard reagent must be added very slowly and dropwise, using a syringe pump for precise control.
-
Maintain Low Temperatures: Initiate and maintain the reaction at a low temperature (e.g., -78 °C to 0 °C). Use a reliable cooling bath and monitor the internal reaction temperature continuously with a calibrated thermometer.
-
Adequate Cooling Capacity: Ensure your cooling bath has sufficient volume and coolant to absorb the entire heat of reaction without a significant temperature increase.
-
Efficient Stirring: Vigorous stirring is essential to ensure even heat distribution and prevent the formation of localized hot spots.
-
Reverse Addition: Consider adding the aldehyde solution slowly to the Grignard reagent (reverse addition) to maintain a low concentration of the limiting reagent.
-
Scale-Up with Caution: Never perform a large-scale Grignard reaction with this substrate without prior thermal hazard assessment.
Aldol and Wittig Reactions
Question: I am planning an Aldol condensation/Wittig reaction with this compound. What should I be aware of regarding exothermicity?
Answer:
The two electron-withdrawing trifluoromethyl groups significantly activate the carbonyl group of this compound, making it highly electrophilic.[3] This increased reactivity can lead to highly exothermic Aldol and Wittig reactions.
Key Considerations:
-
Increased Reaction Rate: Expect a faster reaction rate compared to benzaldehyde (B42025) or aldehydes with electron-donating groups. This translates to a more rapid heat evolution.
-
Potential for Runaway: While not as notoriously hazardous as Grignard reactions with this substrate, the potential for a thermal runaway exists, especially at higher concentrations or on a larger scale.
-
Side Reactions: The high reactivity can sometimes lead to undesired side reactions if the temperature is not adequately controlled.
Recommendations:
-
Start with a Small-Scale Reaction: Always perform a small-scale trial reaction to assess the exothermicity before scaling up.
-
Cooling is Recommended: Even if the literature protocol for a similar, less activated aldehyde does not specify cooling, it is prudent to use a cooling bath (e.g., an ice-water bath) as a precaution.
-
Controlled Reagent Addition: Add the nucleophile (enolate for Aldol, ylide for Wittig) slowly and monitor the internal temperature.
Frequently Asked Questions (FAQs)
Q1: What are the general signs of a potential runaway reaction?
A1: Be vigilant for the following indicators:
-
A sudden, rapid increase in the internal reaction temperature that is not controlled by the cooling system.
-
An unexpected change in the color or viscosity of the reaction mixture.
-
A noticeable increase in the rate of gas evolution or bubbling.
-
A rise in the pressure of a closed reaction system.
-
Boiling of the solvent, especially if the reaction temperature is supposed to be well below the solvent's boiling point.
Q2: What are some common cooling baths and their approximate temperatures?
A2: The choice of cooling bath is crucial for managing exotherms. Here are some common laboratory cooling baths:
| Coolant Mixture | Approximate Temperature (°C) |
| Ice and Water | 0 |
| Ice and NaCl | -10 to -20 |
| Dry Ice and Acetone | -78 |
| Dry Ice and Isopropanol | -78 |
| Acetonitrile and Liquid Nitrogen | -41 |
| Ethyl Acetate and Liquid Nitrogen | -84 |
Q3: How does the presence of trifluoromethyl groups affect the reactivity of the benzaldehyde?
A3: The trifluoromethyl group (-CF3) is a strong electron-withdrawing group. The presence of two such groups on the benzaldehyde ring has the following effects:
-
Increased Electrophilicity: They pull electron density away from the carbonyl carbon, making it more electron-deficient and therefore more susceptible to nucleophilic attack.
-
Increased Reaction Rates: Reactions with nucleophiles are generally faster compared to unsubstituted benzaldehyde.
-
Potential for Higher Exothermicity: The increased reactivity can lead to a more rapid and intense release of heat during the reaction.
Experimental Protocols
General Protocol for a Cooled, Controlled Addition Reaction
This protocol provides a general framework for conducting potentially exothermic reactions with this compound. Note: This is a general guide and must be adapted to the specific requirements of your reaction.
-
Glassware and Setup:
-
Use oven-dried glassware assembled while hot under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction flask should be equipped with a magnetic stirrer, a dropping funnel or syringe pump for controlled addition, a thermometer to monitor the internal temperature, and an inert gas inlet.
-
The reaction flask should be of an appropriate size to allow for efficient stirring and to accommodate the full reaction volume plus headspace.
-
-
Reagent Preparation:
-
Dissolve this compound in an appropriate anhydrous solvent in the reaction flask.
-
Prepare the nucleophilic reagent (e.g., Grignard reagent, enolate, ylide) in a separate flask, also under an inert atmosphere.
-
-
Reaction Execution:
-
Cool the solution of this compound to the desired starting temperature using an appropriate cooling bath.
-
Begin slow, dropwise addition of the nucleophilic reagent via the dropping funnel or syringe pump.
-
Continuously monitor the internal reaction temperature. Adjust the addition rate to maintain the desired temperature range. Never allow the internal temperature to rise uncontrollably.
-
Ensure efficient stirring throughout the addition and for the remainder of the reaction time.
-
-
Work-up:
-
Once the reaction is complete (as determined by an appropriate monitoring technique, such as TLC or LC-MS), quench the reaction carefully, especially if reactive reagents are still present. Quenching is often also an exothermic process and may require cooling.
-
Visualizing Workflows and Pathways
Caption: A generalized workflow for safely managing potentially exothermic reactions.
Caption: A decision-making flowchart for troubleshooting a thermal runaway event.
References
removal of triphenylphosphine oxide from Wittig reaction with 3,5-Bis(trifluoromethyl)benzaldehyde
Topic: Removal of Triphenylphosphine (B44618) Oxide from Wittig Reaction with 3,5-Bis(trifluoromethyl)benzaldehyde
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in the successful purification of the Wittig reaction product of this compound, focusing on the removal of the common byproduct, triphenylphosphine oxide (TPPO).
Frequently Asked Questions (FAQs)
Q1: Why is the removal of triphenylphosphine oxide (TPPO) from my Wittig reaction mixture challenging?
A1: Triphenylphosphine oxide (TPPO) is a common byproduct in several organic reactions, including the Wittig reaction. Its removal can be problematic due to its high polarity and tendency to co-purify with the desired product, especially on a larger scale where column chromatography may not be ideal.[1] The product of the Wittig reaction with this compound is relatively non-polar, which can be exploited to facilitate the separation from the highly polar TPPO.
Q2: What are the primary strategies for removing TPPO from the reaction mixture?
A2: The main strategies for TPPO removal are based on differences in physical and chemical properties between the desired product and TPPO. These methods include:
-
Precipitation/Crystallization: This technique takes advantage of the low solubility of TPPO in non-polar solvents.[2][3][4]
-
Metal Salt Complexation: TPPO, acting as a Lewis base, can form insoluble complexes with metal salts like zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), or calcium bromide (CaBr₂), which can then be filtered off.[2][3][5][6][7][8]
-
Filtration through a Silica (B1680970) Plug: This is a rapid method that utilizes the high polarity of TPPO, causing it to adsorb strongly to silica gel while the less polar product passes through.[2][9][10]
-
Column Chromatography: A traditional method for purification, though it can be time-consuming and costly for large-scale reactions.[11]
Q3: How do I select the most suitable method for my specific Wittig reaction?
A3: The choice of purification method depends on several factors, including the scale of your reaction, the specific properties of your product, and the available resources. For the Wittig reaction with this compound, the resulting alkene is expected to be non-polar. Therefore, precipitation with a non-polar solvent or filtration through a silica plug are often the most effective and straightforward methods.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution(s) |
| My product co-elutes with TPPO during column chromatography. | The polarity of the elution solvent is too high, causing both the product and TPPO to move along the column. | Start with a highly non-polar solvent system (e.g., hexanes or pentane) and gradually increase the polarity to elute your product while retaining the TPPO on the silica gel.[1] |
| When I try to precipitate TPPO with a non-polar solvent, my product also crashes out. | The solubility of your product in the chosen non-polar solvent may be too low. | Try a slightly more polar solvent for the initial dissolution of the crude mixture before adding the non-polar anti-solvent. Alternatively, use a different non-polar solvent for precipitation. Cooling the mixture can also selectively promote TPPO crystallization.[2][3] |
| The formation of the TPPO-metal salt complex is not working effectively. | The presence of water can interfere with the complex formation. The concentration of the reactants might not be optimal. | Ensure that the solvents and metal salts used are anhydrous.[1] Adjust the concentration of the crude mixture and the metal salt solution. Scraping the inside of the flask can help induce precipitation.[2] |
| I want to avoid column chromatography for a large-scale reaction. | Column chromatography is often not practical for large quantities of material. | For large-scale reactions, precipitation of TPPO with a non-polar solvent or complexation with a metal salt followed by filtration are highly recommended methods.[2][11] |
Experimental Protocols
Method 1: Precipitation of Triphenylphosphine Oxide with a Non-Polar Solvent
This method is effective for products that are soluble in non-polar to moderately polar solvents.
Underlying Principle: TPPO has low solubility in non-polar solvents like hexanes and diethyl ether. By dissolving the crude reaction mixture in a minimal amount of a more polar solvent and then adding a non-polar "anti-solvent," TPPO can be selectively precipitated.[2][3]
Protocol:
-
Concentrate the crude reaction mixture to obtain a viscous oil or solid.
-
Dissolve the residue in a minimum amount of a suitable solvent in which both the product and TPPO are soluble (e.g., dichloromethane (B109758) or diethyl ether).
-
Slowly add a non-polar solvent such as hexanes or pentane (B18724) while stirring.
-
Cool the mixture in an ice bath or refrigerator to further decrease the solubility of TPPO and promote crystallization.
-
Collect the precipitated TPPO by filtration.
Method 2: Filtration through a Silica Plug
This is a quick and efficient method for removing the highly polar TPPO from less polar products.[2][9][10]
Underlying Principle: The high polarity of TPPO causes it to strongly adsorb to silica gel. A short column of silica can retain the TPPO while allowing a less polar product to pass through.[2]
Protocol:
-
Concentrate the crude reaction mixture.
-
Suspend the residue in a non-polar solvent system, such as pentane/ether or hexane/ether.
-
Prepare a short column ("plug") of silica gel in a fritted glass funnel or a chromatography column.
-
Pass the suspension of the crude product through the silica plug.
-
Wash the silica plug with additional non-polar solvent to ensure complete elution of the product. The TPPO will remain adsorbed to the silica.
Method 3: Precipitation of a Triphenylphosphine Oxide-Metal Salt Complex
This method is useful when other precipitation methods fail or are not suitable.
Underlying Principle: TPPO acts as a Lewis base and forms insoluble complexes with certain metal salts, such as zinc chloride (ZnCl₂). These complexes can be easily removed by filtration.[2][3][6][7]
Protocol (using ZnCl₂):
-
After the Wittig reaction is complete, if the reaction was not performed in a polar solvent like ethanol, dissolve the crude reaction mixture in ethanol.
-
Prepare a 1.8 M solution of ZnCl₂ in warm ethanol.
-
Add the ZnCl₂ solution to the ethanolic solution of the crude product at room temperature.
-
Stir the mixture. Scraping the inside of the flask can help induce the precipitation of the white ZnCl₂(TPPO)₂ adduct.
-
Filter the mixture to remove the precipitate.
-
Concentrate the filtrate to remove the ethanol. The remaining residue can be further purified by slurrying with a solvent like acetone (B3395972) to remove any excess zinc chloride.[2]
Data Presentation
Table 1: Solubility of Triphenylphosphine Oxide in Various Solvents
| Solvent | Solubility | Reference(s) |
| Water | Almost insoluble | [12][13][14] |
| Cyclohexane | Almost insoluble | [12][13][14] |
| Petroleum Ether | Almost insoluble | [12][13] |
| Hexane | Poorly soluble / Almost insoluble | [3][4][5][12][13][14] |
| Pentane | Not soluble at all | [4] |
| Diethyl Ether | Poorly soluble when cold | [3][5] |
| Benzene | Readily soluble | [12] |
| Toluene | Readily soluble | [12] |
| Ethyl Acetate | Soluble | [12] |
| Ethanol | Readily soluble | [12][13][14][15] |
| Dichloromethane | Readily soluble | [12][13][14] |
| Dimethyl Sulfoxide (DMSO) | Approximately 3 mg/ml | [15] |
| Dimethylformamide (DMF) | Approximately 3 mg/ml | [15] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 6. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. shenvilab.org [shenvilab.org]
- 10. Workup [chem.rochester.edu]
- 11. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
scale-up challenges for synthesis using 3,5-Bis(trifluoromethyl)benzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-bis(trifluoromethyl)benzaldehyde, with a focus on addressing challenges encountered during scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when scaling up the synthesis of this compound from 3,5-bis(trifluoromethyl)benzyl alcohol using TEMPO-catalyzed oxidation?
A1: The most common scale-up challenges include:
-
Heat Management: The oxidation of benzyl (B1604629) alcohols is exothermic, and improper heat dissipation on a larger scale can lead to temperature spikes, reducing selectivity and potentially causing runaway reactions.[1]
-
Mixing Efficiency: Inadequate mixing can result in localized high concentrations of reagents, leading to the formation of byproducts such as the corresponding carboxylic acid. This is particularly critical in biphasic reaction systems.[1][2]
-
Reagent Addition Rate: The rate of addition of the oxidizing agent is crucial. A slow addition can lead to incomplete conversion, while a rapid addition can overwhelm the system's heat removal capacity.
-
Byproduct Formation: Over-oxidation to 3,5-bis(trifluoromethyl)benzoic acid is a primary concern. The extent of this side reaction can increase with poor temperature and mixing control.
-
Purification: Lab-scale purification methods like column chromatography are often not feasible at an industrial scale. Developing robust, scalable purification methods such as distillation or bisulfite adduct formation is necessary.[3][4][5][6]
Q2: My reaction yield has significantly dropped after scaling up. What are the likely causes?
A2: A drop in yield during scale-up can be attributed to several factors:
-
Poor Mixing: Inefficient mixing can lead to mass transfer limitations, resulting in incomplete conversion. The mixing regime may change from micromixing at the lab scale to mesomixing at the plant scale.[1][7]
-
Inadequate Temperature Control: If the reaction temperature is too low, the reaction rate will be slow, leading to incomplete conversion within the given time. Conversely, if the temperature is too high, byproduct formation can increase, consuming the starting material and reducing the yield of the desired product.
-
Sub-optimal Reagent Stoichiometry: The optimal ratio of catalyst, oxidant, and substrate may differ between lab and plant scale.
-
Air/Oxygen Availability: In aerobic oxidations, ensuring sufficient oxygen availability in a larger reactor volume is critical. The efficiency of gas-liquid mass transfer can be a limiting factor.
Q3: I am observing a significant amount of 3,5-bis(trifluoromethyl)benzoic acid in my scaled-up reaction. How can I minimize this impurity?
A3: Minimizing the formation of the carboxylic acid byproduct can be achieved by:
-
Precise Temperature Control: Maintaining the optimal reaction temperature is crucial to prevent over-oxidation.
-
Controlled Addition of Oxidant: Adding the oxidizing agent slowly and subsurface can prevent localized high concentrations that favor over-oxidation.
-
Optimizing Reaction Time: Stopping the reaction once the starting material is consumed can prevent further oxidation of the aldehyde product.
-
Efficient Mixing: Good mixing ensures a homogeneous distribution of reagents and helps to maintain a uniform temperature throughout the reactor.[1]
-
Choice of Co-solvent: The use of a co-solvent can influence the reaction's selectivity by affecting the solubility of intermediates and products.[8][9]
Q4: What are the recommended methods for purifying this compound at a large scale?
A4: For large-scale purification, the following methods are recommended:
-
Distillation: Vacuum distillation is a common and effective method for purifying aldehydes, provided the product is thermally stable and has a significantly different boiling point from the impurities.[4]
-
Bisulfite Adduct Formation: This classic method involves reacting the crude aldehyde with a saturated sodium bisulfite solution to form a solid adduct, which can be filtered off and then hydrolyzed back to the pure aldehyde.[5][6][10] This is a highly selective method for separating aldehydes from non-carbonyl compounds.
-
Schiff Base Formation: Reaction with an aromatic amine can form a Schiff base, which can be separated and subsequently hydrolyzed to recover the purified aldehyde.[3]
Data Presentation
The following table provides a hypothetical comparison of key parameters for the synthesis of this compound at the lab and pilot scales.
| Parameter | Lab Scale | Pilot Scale |
| Reaction Volume | 100 mL | 50 L |
| 3,5-Bis(trifluoromethyl)benzyl alcohol | 10 g | 5 kg |
| TEMPO | 0.065 g | 32.5 g |
| Dichloromethane | 50 mL | 25 L |
| Aqueous NaOCl (10-15%) | 50 mL | 25 L |
| Reaction Temperature | 0-5 °C | 0-5 °C |
| Addition Time of NaOCl | 30 minutes | 2-3 hours |
| Reaction Time | 2 hours | 4-6 hours |
| Typical Yield | 90-95% | 80-88% |
Experimental Protocols
Lab-Scale Synthesis of this compound
This protocol is a representative method for the synthesis of this compound at a laboratory scale.
Materials:
-
3,5-Bis(trifluoromethyl)benzyl alcohol
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) (TEMPO)
-
Dichloromethane (DCM)
-
Aqueous sodium hypochlorite (B82951) (NaOCl, 10-15% available chlorine)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.0 g of 3,5-bis(trifluoromethyl)benzyl alcohol and 0.065 g of TEMPO in 50 mL of dichloromethane.
-
Cool the solution to 0-5 °C in an ice bath.
-
In a separate beaker, mix 50 mL of aqueous NaOCl solution with 5 g of sodium bicarbonate.
-
Add the NaOCl/NaHCO₃ solution to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature between 0-5 °C.
-
After the addition is complete, stir the reaction mixture vigorously at 0-5 °C for 2 hours. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, quench the excess oxidant by adding 20 mL of saturated aqueous sodium thiosulfate solution.
-
Separate the organic layer. Wash the organic layer sequentially with 20 mL of 1M HCl, 20 mL of saturated aqueous sodium bicarbonate solution, and 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.
Scale-Up Considerations
When scaling up the synthesis, the following points should be carefully considered:
-
Reactor Design: A jacketed reactor with good heat exchange capabilities is essential for maintaining the reaction temperature. The reactor should be equipped with a robust agitation system to ensure efficient mixing of the biphasic system.
-
Reagent Addition: The oxidizing agent should be added subsurface to promote rapid dispersion and minimize localized high concentrations. The addition rate should be carefully controlled and linked to the reactor's cooling capacity.
-
Temperature Monitoring: Multiple temperature probes should be used to monitor the temperature at different points within the reactor to ensure uniformity.
-
Quenching: The quenching step should be designed to handle the larger volume and potential for exotherms. A well-designed quenching protocol is crucial for safety.
-
Work-up and Purification: Liquid-liquid extractions at a large scale can be time-consuming. Consider using a continuous liquid-liquid extractor. For purification, vacuum distillation is generally preferred over chromatography for large quantities.
Visualizations
References
- 1. mixing-solution.com [mixing-solution.com]
- 2. Evaluating Mixing Techniques for Scale-up Processes | AIChE [aiche.org]
- 3. data.epo.org [data.epo.org]
- 4. US9018421B2 - Separation of aromatic aldehydes - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6 Common Problems in Large-Scale Chemical Mixing and How to Solve Them [businessage.com]
- 8. researchgate.net [researchgate.net]
- 9. Co-solvent intensification effect on aromatic alcohol oxidation - FAU CRIS [cris.fau.de]
- 10. pubs.acs.org [pubs.acs.org]
impact of steric hindrance from trifluoromethyl groups on reaction rate
Welcome to the technical support center for navigating the experimental challenges posed by the trifluoromethyl (CF₃) group. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the steric and electronic effects of this unique functional group on reaction rates and outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction rate significantly slower after introducing a CF₃ group near the reaction center?
A1: The trifluoromethyl group influences reaction rates through a combination of powerful steric and electronic effects.
-
Steric Hindrance: The CF₃ group is considerably bulkier than a hydrogen atom or a methyl group.[1][2] This increased size can physically block or impede the approach of reagents or catalysts to the nearby reaction site, slowing down key steps in the reaction mechanism like oxidative addition in cross-coupling reactions.[3][4] This is a primary reason for decreased reaction rates in substitutions and couplings.[3][4][5]
-
Electronic Effects: The CF₃ group is one of the most potent electron-withdrawing groups used in organic chemistry.[1][6] This strong inductive effect decreases electron density at the reaction center, which can influence the transition state energy. While this can activate substrates for certain nucleophilic attacks, it can also destabilize cationic intermediates or alter the electronic properties of a catalyst's binding site, thereby affecting the reaction kinetics.[6]
In essence, you are likely observing a slower reaction because the steric bulk is hindering molecular interactions essential for the reaction to proceed, and the electronic nature of the group is altering the reactivity of the substrate in a way that may be unfavorable for your specific conditions.
Q2: I'm struggling with a low-yielding Palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) on a substrate with an ortho-CF₃ group. How can I troubleshoot this?
A2: Low yields in these cases are a classic problem stemming from steric hindrance. The CF₃ group impedes the formation of the key palladium-substrate complex. Here is a systematic approach to optimization:
-
Ligand Selection is Critical: Standard phosphine (B1218219) ligands like PPh₃ are often ineffective for sterically hindered substrates.[3][4] You must switch to bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[3]
-
Bulky Biarylphosphine Ligands (Buchwald Ligands): These are the first choice for hindered couplings. Ligands like XPhos, SPhos, and RuPhos are designed to stabilize the active palladium catalyst and promote the difficult oxidative addition and reductive elimination steps.[3][7]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors and can be highly effective for challenging couplings, including those involving nitroarenes.[8]
-
Specialized Ligands: For extremely demanding couplings, consider ligands specifically designed for steric hindrance, such as BI-DIME or AntPhos.[3][9]
-
-
Choice of Base and Solvent: The base activates the coupling partner and its strength can significantly impact the reaction.[3]
-
Bases: For Suzuki couplings, potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often good starting points.[3] For Buchwald-Hartwig aminations, sodium or potassium tert-butoxide (NaOtBu, KOtBu) are commonly used.[7]
-
Solvents: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard.[7] The choice can affect solubility and the stability of catalytic intermediates.
-
-
Increase Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier increased by steric hindrance. Monitor for potential decomposition of starting materials or products.
The following workflow provides a decision-making process for troubleshooting these reactions.
Quantitative Data Summary
The choice of ligand has a dramatic effect on the outcome of reactions with sterically hindered, trifluoromethyl-substituted substrates. The following tables summarize representative data comparing different catalytic systems.
Table 1: Ligand Effect on Buchwald-Hartwig Amination Yield
This table illustrates the critical role of ligand selection in the amination of a sterically hindered aryl bromide. A standard ligand like PPh₃ is ineffective, while specialized bulky phosphine ligands enable the reaction.
| Ligand | Catalyst Precursor | Base | Solvent | Yield (%) | Reference |
| PPh₃ | Pd(OAc)₂ | NaOtBu | Toluene | < 5% | [4] |
| BINAP | Pd₂(dba)₃ | Cs₂CO₃ | Toluene | Moderate | [4] |
| XPhos | XPhos Pd G3 | NaOtBu | Toluene | > 95% | [7][10] |
| SPhos | SPhos Pd G2 | K₃PO₄ | Dioxane | > 95% | [3][7] |
| Data is representative and compiled to show trends. Actual yields are substrate-dependent. |
Table 2: Calculated Activation Barriers for Reductive Elimination
One of the reasons for slow Suzuki-Miyaura coupling rates is a high energy barrier for the reductive elimination step. DFT calculations show that specialized ligands can significantly lower this barrier compared to common Buchwald ligands.
| Ligand | Calculated ΔG‡ (kcal/mol) |
| SPhos | 19.9 |
| XPhos | 18.7 |
| PhenCarPhos | 16.5 |
| HFTPhos | 13.8 |
| Data from DFT calculations on a model system to predict the free energy of activation (ΔG‡) for the reductive elimination step.[11] A lower value implies a faster reaction. |
Experimental Protocols
General Protocol for a Challenging Buchwald-Hartwig Amination
This protocol provides a robust starting point for the coupling of an amine with a sterically hindered, CF₃-substituted aryl bromide.[7]
Crucial Prerequisite: This is an air- and moisture-sensitive reaction. All manipulations must be performed under an inert atmosphere (Argon or Nitrogen) using either a glovebox or standard Schlenk techniques. All glassware must be oven-dried, and solvents must be anhydrous and deoxygenated.[7]
Materials:
-
Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Bulky Phosphine Ligand (if not using a precatalyst, e.g., XPhos, 1.2-2.4 mol%)
-
Base (e.g., NaOtBu, 1.2-1.5 equivalents)
-
CF₃-substituted Aryl Bromide (1.0 equivalent)
-
Amine (1.1-1.2 equivalents)
-
Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane, to achieve 0.1-0.5 M concentration)
Workflow Diagram:
Procedure:
-
Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst, base, CF₃-substituted aryl bromide, and amine to an oven-dried Schlenk tube equipped with a magnetic stir bar.[7]
-
Solvent Addition: Add the anhydrous, deoxygenated solvent via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the aryl bromide.[7]
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath. Stir the mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS.[7]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate (B1210297) and filter the mixture through a pad of celite to remove inorganic salts and catalyst residues.[7]
-
Purification: Concentrate the filtered solution under reduced pressure. Purify the resulting crude product by flash column chromatography on silica (B1680970) gel to isolate the desired N-aryl amine.[7]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Selection for Reactions with 3,5-Bis(trifluoromethyl)benzaldehyde
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshoot common issues encountered in reactions involving 3,5-bis(trifluoromethyl)benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used in reactions with this compound?
A1: The choice of catalyst is highly dependent on the specific reaction. However, due to the electron-withdrawing nature of the two trifluoromethyl groups, which activate the aldehyde, organocatalysts are frequently employed. Thiourea-based organocatalysts bearing the 3,5-bis(trifluoromethyl)phenyl motif are particularly common, as they can activate substrates through hydrogen bonding.[1][2][3] For other reactions, such as Wittig reactions, phosphorus ylides are used as reagents rather than catalysts in the traditional sense. In reductions, metal catalysts like palladium on carbon may be used, but care must be taken to avoid defluorination under harsh conditions.[4]
Q2: Why is the 3,5-bis(trifluoromethyl)phenyl group so common in organocatalysts used with this aldehyde?
A2: The 3,5-bis(trifluoromethyl)phenyl group is a "privileged" motif in organocatalysis, especially in hydrogen-bond donating catalysts like thioureas.[1][2] The strong electron-withdrawing trifluoromethyl groups enhance the acidity of the N-H protons in thiourea (B124793) catalysts, making them more effective hydrogen-bond donors.[3] This enhanced hydrogen bonding ability allows for better activation of electrophiles and stabilization of anionic intermediates in the transition state, often leading to higher reactivity and enantioselectivity.[1]
Q3: Can I use standard metal catalysts for reactions involving this compound?
A3: Yes, but with caution. While metal catalysts are used, the presence of trifluoromethyl groups can sometimes lead to catalyst deactivation or side reactions. For instance, in palladium-catalyzed cross-coupling reactions, the fluorine atoms can potentially interact with the metal center. In hydrogenation reactions, aggressive conditions can lead to C-F bond hydrogenolysis (defluorination).[4] Therefore, catalyst screening and optimization of reaction conditions are crucial.
Troubleshooting Guides
Issue 1: Low or No Reaction Conversion
Question: My reaction with this compound is showing low or no conversion. What are the possible causes and how can I troubleshoot this?
Answer: Low conversion can stem from several factors related to the catalyst, reagents, or reaction conditions.
| Potential Cause | Troubleshooting Steps | Rationale |
| Inactive Catalyst | - Organocatalysts: Ensure the catalyst is pure and has been stored correctly. Some catalysts are sensitive to air and moisture. Consider synthesizing or purchasing a fresh batch.- Metal Catalysts: Verify the activity of the catalyst. If using a supported catalyst like Pd/C, ensure it is from a reliable source and has not been exposed to poisons. | Catalysts can degrade over time or become deactivated by impurities. The 3,5-bis(trifluoromethyl)phenyl moiety itself is generally stable, but the overall catalyst structure might not be. |
| Catalyst Poisoning | - Identify and remove potential poisons from starting materials and solvents. Common poisons for metal catalysts include sulfur and strongly coordinating species.[5]- For organocatalysts, ensure the absence of strong bases or acids that could deprotonate or protonate the catalyst, altering its activity. | Catalyst poisoning is the deactivation of a catalyst by a chemical compound that binds to the active sites.[5] Even trace amounts of impurities can have a significant impact. |
| Sub-optimal Reaction Conditions | - Systematically vary the temperature, solvent, and concentration. The high electrophilicity of this compound may necessitate milder conditions to avoid side reactions.[6]- For organocatalyzed reactions, solvent polarity can significantly impact the effectiveness of hydrogen bonding. | The reactivity of the fluorinated aldehyde may lead to different optimal conditions compared to non-fluorinated analogs. |
| Poor Substrate Reactivity | - While this compound is generally reactive, the other reactant might be the limiting factor. Consider using a more activated reaction partner if possible. | The overall reaction rate depends on all reactants. |
Issue 2: Poor Selectivity (Chemo-, Regio-, or Stereoselectivity)
Question: My reaction is proceeding, but I am observing poor selectivity. How can I improve this?
Answer: Poor selectivity is a common challenge, and catalyst choice is a key factor in addressing it.
| Potential Cause | Troubleshooting Steps | Rationale |
| Incorrect Catalyst Choice | - For asymmetric reactions: Screen a range of chiral catalysts. For example, in Michael additions, different cinchona alkaloid-derived thiourea catalysts can give varying levels of enantioselectivity.[4]- Consider catalysts with different steric bulk or electronic properties around the active site. | The catalyst's structure is directly responsible for controlling the approach of the reactants and stabilizing the desired transition state. |
| Solvent Effects | - The solvent can play a crucial role in the organization of the transition state. Screen a variety of solvents with different polarities and coordinating abilities. In some organocatalytic reactions, aqueous media has been shown to be effective.[7] | The solvent can influence catalyst conformation and substrate solvation, thereby affecting selectivity. |
| Temperature | - Lowering the reaction temperature often leads to higher selectivity, particularly enantioselectivity. | At lower temperatures, the energy difference between the diastereomeric transition states becomes more significant, favoring the formation of the product from the lower energy pathway. |
| Additives | - In some cases, the addition of a co-catalyst or an additive can improve selectivity. For example, weak acids can sometimes enhance the performance of organocatalysts.[7] | Additives can interact with the catalyst or substrates, modifying the reaction pathway and improving selectivity. |
Data Presentation
Table 1: Catalyst Performance in Asymmetric Michael Addition Reactions
| Catalyst Type | Substrates | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Cinchona alkaloid-based thiourea | Oximes and β-CF3-β-disubstituted nitroalkenes | Toluene | 30 | up to 95 | up to 98 | [4] |
| DPEN-based thiourea with 3,5-bis(trifluoromethyl)phenyl group | Isobutyraldehyde and Maleimides | CH2Cl2 | RT | high | >94 | [7] |
| Ionically-tagged diphenylprolinol silyl (B83357) ether | Aldehydes and nitroalkenes | Ionic Liquids | RT | up to 95 | up to 95 | [8] |
Experimental Protocols
Protocol 1: General Procedure for a Wittig Reaction
This protocol is a general guideline and may require optimization for this compound.
-
Reagent Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane (B109758) or THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Ylide Addition: To the stirring solution, add the corresponding phosphorus ylide (1.0-1.2 equivalents) portion-wise at room temperature. The ylide is often commercially available or can be prepared in situ from the corresponding phosphonium (B103445) salt and a base.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1][9]
-
Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure. The crude product is often contaminated with triphenylphosphine (B44618) oxide.
-
Purification: The crude mixture can be purified by dissolving it in a minimally polar solvent mixture (e.g., 25% diethyl ether in hexanes) to precipitate the triphenylphosphine oxide, which can then be removed by filtration.[9] The filtrate is then concentrated, and the product can be further purified by column chromatography on silica (B1680970) gel.
Mandatory Visualization
Caption: A logical workflow for catalyst selection in reactions involving this compound.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective organocatalytic oxa-Michael addition of oximes to β-CF3-β-disubstituted nitroalkenes: efficient synthesis of β-amino-α-trifluoromethyl alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Solvent Effects on the Reactivity of 3,5-Bis(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of solvent choice on the reactivity of 3,5-bis(trifluoromethyl)benzaldehyde. The strong electron-withdrawing nature of the two trifluoromethyl groups significantly influences the reactivity of the aldehyde, making careful consideration of the reaction medium crucial for successful synthesis.
Frequently Asked Questions (FAQs)
Q1: How do the trifluoromethyl groups on this compound affect its reactivity?
The two trifluoromethyl groups are powerful electron-withdrawing groups. This has several consequences for the reactivity of the aldehyde:
-
Increased Electrophilicity: The carbonyl carbon is highly electron-deficient and therefore more susceptible to nucleophilic attack. This can lead to faster reaction rates compared to unsubstituted benzaldehyde.
-
Potential for Side Reactions: The high reactivity can also lead to undesired side reactions if conditions are not carefully controlled.
-
Altered Stereoselectivity: The steric bulk and electronic effects of the trifluoromethyl groups can influence the stereochemical outcome of reactions like the Wittig olefination.
Q2: Are there general guidelines for selecting a solvent for reactions with this compound?
Yes, here are some general considerations:
-
Solubility: Ensure that this compound and all other reagents are soluble in the chosen solvent at the reaction temperature.
-
Solvent Polarity: The polarity of the solvent can significantly impact reaction rates and selectivity.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, THF, Acetonitrile): These solvents are often good choices as they can stabilize charged intermediates that form during many reactions involving aldehydes. For instance, in Wittig reactions, polar aprotic solvents can influence the Z/E ratio of the resulting alkene.[1]
-
Protic Solvents (e.g., Ethanol (B145695), Methanol (B129727), Water): These solvents can participate in hydrogen bonding and may be suitable for certain reactions like the Aldol condensation. However, they can also act as nucleophiles and potentially lead to side products. For Knoevenagel condensations, protic solvents like methanol have been reported to sometimes slow the reaction and result in poor selectivity.[2][3]
-
Nonpolar Solvents (e.g., Toluene (B28343), Hexane): These are less common for reactions involving polar intermediates but can be useful in specific cases, sometimes leading to longer reaction times.[2][3]
-
-
Solvent-Free Conditions: For some reactions, such as the Wittig and Aldol condensations, solvent-free conditions can be a highly efficient and environmentally friendly option, sometimes proceeding to completion in minutes with high yields.[4][5]
Q3: Can the choice of solvent affect the stereochemical outcome of a Wittig reaction with this compound?
Yes, the solvent can play a crucial role in determining the ratio of (E)- to (Z)-alkenes. For semi-stabilized and non-stabilized ylides, the polarity of the solvent can alter the stereoselectivity.[1] In some cases, an increase in solvent polarity leads to a higher proportion of the (Z)-isomer.[1] For stabilized ylides, the (E)-isomer is typically the major product.[4]
Troubleshooting Guides
Low Yield in Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)
Problem: My Wittig or Horner-Wadsworth-Emmons reaction with this compound is giving a low yield.
| Possible Cause | Troubleshooting Suggestion |
| Incomplete Reaction | The strong electron-withdrawing groups can affect reactivity. Consider increasing the reaction time or temperature. Using a more active catalyst or reagent may also be necessary.[6] |
| Side Reactions | The high reactivity of the aldehyde can lead to side reactions. Ensure strictly anhydrous conditions and perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation to the corresponding carboxylic acid.[6] |
| Sub-optimal Solvent Choice | The solvent may not be optimal for the specific ylide or phosphonate (B1237965) being used. Perform small-scale solvent screening with a range of polar aprotic solvents (e.g., THF, DMF, DMSO) and nonpolar solvents (e.g., Toluene) to identify the best medium. |
| Base Incompatibility | The choice of base is critical. For Wittig reactions, strong bases like n-butyllithium or sodium hydride are often used. For Horner-Wadsworth-Emmons reactions, milder bases like DBU or potassium carbonate can be effective. Ensure the base is compatible with all functional groups in your reactants. |
Poor Selectivity or Multiple Products in Condensation Reactions (e.g., Aldol, Knoevenagel)
Problem: My Aldol or Knoevenagel condensation is producing a mixture of products or showing poor selectivity.
| Possible Cause | Troubleshooting Suggestion |
| Self-Condensation of the Ketone/Active Methylene (B1212753) Compound | This compound is a non-enolizable aldehyde, which is advantageous in crossed Aldol condensations as it can only act as the electrophile. To minimize self-condensation of the enolizable partner, consider the slow addition of the ketone or active methylene compound to a mixture of the aldehyde and the base. |
| Incorrect Solvent | The solvent can influence the reaction pathway. For Knoevenagel condensations, aprotic polar solvents like DMF and acetonitrile (B52724) have been shown to be superior to toluene and methanol in some cases.[2][3] For Aldol reactions, protic solvents like ethanol are commonly used, but solvent screening may be necessary to optimize selectivity. |
| Reaction Temperature | Higher temperatures can sometimes lead to side reactions. Try running the reaction at a lower temperature to improve selectivity. |
| Catalyst Choice | The type and amount of base or acid catalyst can significantly impact the reaction. For Knoevenagel condensations, weak bases are typically used. For Aldol reactions, bases like NaOH or KOH are common. Consider screening different catalysts and catalyst loadings. |
Data Presentation
The following tables summarize general trends in solvent effects on common reactions of aromatic aldehydes. Note that this data is for analogous systems and should be used as a guideline for optimizing reactions with this compound.
Table 1: General Solvent Effects on the Knoevenagel Condensation of Benzaldehyde with Malononitrile
| Solvent | Category | General Outcome | Reference |
| Dimethylformamide (DMF) | Polar Aprotic | Often superior, leading to high conversion and selectivity. | [3] |
| Acetonitrile | Polar Aprotic | Excellent medium, particularly with certain catalysts. | [2] |
| Ethanol | Polar Protic | Competent solvent, yielding good results. | [2] |
| Water | Polar Protic | Can be an excellent "green" solvent, sometimes facilitating the reaction without a catalyst. | [2] |
| Methanol | Polar Protic | May slow the reaction and result in poor selectivity. | [2][3] |
| Toluene | Nonpolar | Effective, but generally leads to longer reaction times compared to polar solvents. | [2][3] |
| Solvent-Free | - | Can be highly efficient, with reactions completing in minutes with high yields. | [2] |
Table 2: General Solvent Effects on the Z/E Ratio in Wittig Reactions of Benzaldehydes with Semi-Stabilized Ylides
| Solvent | Dielectric Constant (ε) | Typical Z/E Ratio Trend | Reference |
| Toluene | 2.4 | Lower Z/E ratio | [1] |
| THF | 7.6 | Intermediate Z/E ratio | [1] |
| Dichloromethane (DCM) | 9.1 | Higher Z/E ratio | [1] |
| Acetonitrile (MeCN) | 37.5 | Higher Z/E ratio | [1] |
| DMF | 36.7 | Higher Z/E ratio | [1] |
Experimental Protocols
The following are adapted, general protocols for key reactions involving this compound. Note: These are starting points and may require optimization for specific substrates and desired outcomes.
Protocol 1: Wittig Reaction with a Stabilized Ylide
This protocol is adapted for the reaction of this compound with a stabilized ylide like (carbethoxymethylene)triphenylphosphorane (B24862).
Materials:
-
This compound
-
(Carbethoxymethylene)triphenylphosphorane
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Hexanes
-
Ethyl Acetate (B1210297)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the aldehyde in anhydrous DCM or THF.
-
Add (carbethoxymethylene)triphenylphosphorane (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is often complete within a few hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add hexanes to the residue to precipitate the triphenylphosphine (B44618) oxide byproduct.
-
Filter the mixture, washing the solid with cold hexanes.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to afford the desired alkene.
Protocol 2: Aldol Condensation with Acetone (B3395972)
This protocol describes a base-catalyzed crossed Aldol condensation.
Materials:
-
This compound
-
Acetone
-
Ethanol (95%)
-
Sodium Hydroxide (B78521) (NaOH) solution (e.g., 10%)
-
Deionized Water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in 95% ethanol.
-
Cool the solution in an ice bath.
-
In a separate flask, prepare a solution of sodium hydroxide in water.
-
Slowly add the acetone (0.5 eq for mono-condensation, >1 eq for di-condensation) to the stirred aldehyde solution.
-
Add the NaOH solution dropwise to the cooled mixture.
-
Allow the reaction to stir at room temperature and monitor for the formation of a precipitate.
-
If precipitation is slow, the reaction mixture can be gently warmed.
-
Once the reaction is complete (as indicated by TLC or precipitation ceasing), cool the mixture in an ice bath.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold water and then a small amount of cold ethanol to remove unreacted starting materials and byproducts.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified product.
Visualizations
Caption: General experimental workflow for a Wittig reaction.
References
Validation & Comparative
comparing reactivity of 3,5-Bis(trifluoromethyl)benzaldehyde with other benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 3,5-bis(trifluoromethyl)benzaldehyde with other substituted benzaldehydes. The inclusion of two powerful electron-withdrawing trifluoromethyl groups at the meta positions significantly enhances the electrophilicity of the carbonyl carbon, leading to markedly different reactivity profiles in key organic transformations. This guide presents a quantitative analysis based on the Hammett equation, supplemented with experimental data and detailed protocols for relevant reactions.
The Electronic Influence of 3,5-Bis(trifluoromethyl) Substituents
The reactivity of the aldehyde functional group in benzaldehydes is fundamentally governed by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease this electrophilicity.
The trifluoromethyl (-CF3) group is a potent electron-withdrawer due to the high electronegativity of fluorine atoms, primarily exerting its influence through a strong negative inductive effect (-I). In this compound, the additive effect of two -CF3 groups in the meta positions results in a substantial increase in the electrophilicity of the aldehyde.
This electronic effect can be quantified using the Hammett equation:
log(k/k₀) = ρσ
Where:
-
k is the rate constant for the substituted benzaldehyde (B42025).
-
k₀ is the rate constant for unsubstituted benzaldehyde.
-
σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.
-
ρ (rho) is the reaction constant, which indicates the sensitivity of a specific reaction to substituent effects. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups.
The Hammett substituent constant for a single meta-CF3 group (σ_m) is approximately +0.43 . For this compound, the effects of the two meta substituents are additive, giving a combined sigma value (Σσ_m) of +0.86 . This high positive value indicates a significant deactivation of the aromatic ring towards electrophilic substitution but a strong activation of the carbonyl group towards nucleophilic attack.
Comparative Reactivity in Key Reactions
The enhanced electrophilicity of this compound makes it a highly reactive substrate in reactions where the rate-determining step involves nucleophilic attack on the carbonyl carbon. Below is a comparative analysis of its reactivity in nucleophilic addition, oxidation, and the Wittig reaction.
Nucleophilic Addition: Cyanohydrin Formation
The addition of a cyanide ion to an aldehyde to form a cyanohydrin is a classic example of nucleophilic addition. The reaction is sensitive to the electrophilicity of the carbonyl carbon, with electron-withdrawing groups accelerating the reaction rate.
Table 1: Estimated Relative Rates of Cyanohydrin Formation for Substituted Benzaldehydes
| Benzaldehyde Derivative | Substituent(s) | Σσ | Estimated Relative Rate (k/k₀) |
| 4-Methoxybenzaldehyde | 4-OCH₃ | -0.27 | ~0.2 |
| 4-Methylbenzaldehyde | 4-CH₃ | -0.17 | ~0.4 |
| Benzaldehyde (Reference) | H | 0.00 | 1.0 |
| 4-Chlorobenzaldehyde | 4-Cl | +0.23 | ~3.6 |
| 3-Nitrobenzaldehyde | 3-NO₂ | +0.71 | ~50 |
| This compound | 3,5-(CF₃)₂ | +0.86 | ~100 |
Relative rates are estimated using the Hammett equation with a reaction constant (ρ) of +2.33 for cyanohydrin formation.
As the data in Table 1 illustrates, this compound is predicted to react significantly faster than benzaldehydes bearing electron-donating or weakly electron-withdrawing substituents. Its reactivity is estimated to be approximately 100 times that of unsubstituted benzaldehyde.
Oxidation to Carboxylic Acid
The oxidation of benzaldehydes to benzoic acids is a common transformation. For oxidants like potassium permanganate (B83412), the reaction is accelerated by electron-withdrawing groups that can stabilize the developing negative charge in the transition state.
Table 2: Estimated Relative Rates of Oxidation with Permanganate for Substituted Benzaldehydes
| Benzaldehyde Derivative | Substituent(s) | Σσ | Estimated Relative Rate (k/k₀) |
| 4-Methoxybenzaldehyde | 4-OCH₃ | -0.27 | ~0.4 |
| 4-Methylbenzaldehyde | 4-CH₃ | -0.17 | ~0.5 |
| Benzaldehyde (Reference) | H | 0.00 | 1.0 |
| 4-Chlorobenzaldehyde | 4-Cl | +0.23 | ~2.3 |
| 3-Nitrobenzaldehyde | 3-NO₂ | +0.71 | ~13 |
| This compound | 3,5-(CF₃)₂ | +0.86 | ~23 |
Relative rates are estimated using the Hammett equation with a reaction constant (ρ) of +1.58 for permanganate oxidation.[1]
The strong electron-withdrawing nature of the 3,5-bis(trifluoromethyl) substituents is predicted to increase the rate of oxidation by a factor of approximately 23 compared to unsubstituted benzaldehyde.
Wittig Reaction
The Wittig reaction, which converts aldehydes and ketones to alkenes, is also facilitated by increased electrophilicity of the carbonyl carbon. Electron-poor benzaldehydes generally react faster with phosphorus ylides.
Table 3: Estimated Relative Rates of Wittig Reaction for Substituted Benzaldehydes
| Benzaldehyde Derivative | Substituent(s) | Σσ | Estimated Relative Rate (k/k₀) |
| 4-Methoxybenzaldehyde | 4-OCH₃ | -0.27 | ~0.2 |
| 4-Methylbenzaldehyde | 4-CH₃ | -0.17 | ~0.3 |
| Benzaldehyde (Reference) | H | 0.00 | 1.0 |
| 4-Chlorobenzaldehyde | 4-Cl | +0.23 | ~4.8 |
| 3-Nitrobenzaldehyde | 3-NO₂ | +0.71 | ~117 |
| This compound | 3,5-(CF₃)₂ | +0.86 | ~275 |
Relative rates are estimated using the Hammett equation with a representative reaction constant (ρ) of +2.8 for the Wittig reaction with a stabilized ylide.
The Wittig reaction is highly sensitive to the electronic effects of the substituents on the benzaldehyde. With an estimated relative rate of approximately 275, this compound is expected to be an exceptionally good substrate for this transformation, significantly outperforming benzaldehydes with less electron-withdrawing groups.
Experimental Protocols
General Procedure for Cyanohydrin Formation
Materials:
-
Substituted benzaldehyde (1.0 mmol)
-
Sodium cyanide (1.2 mmol)
-
Acetic acid
-
Water
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve the substituted benzaldehyde in diethyl ether (10 mL).
-
In a separate flask, dissolve sodium cyanide in water (5 mL).
-
Cool both solutions to 0 °C in an ice bath.
-
Slowly add the sodium cyanide solution to the benzaldehyde solution with vigorous stirring.
-
While maintaining the temperature at 0 °C, add acetic acid dropwise until the pH of the aqueous layer is between 4 and 5.
-
Continue stirring at 0 °C for 1-4 hours, monitoring the reaction by TLC.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield the crude cyanohydrin.
General Procedure for Permanganate Oxidation
Materials:
-
Substituted benzaldehyde (1.0 mmol)
-
Potassium permanganate (KMnO₄) (1.0 mmol)
-
Sodium hydroxide (B78521) (or a suitable phase transfer catalyst for nonpolar solvents)
-
Water
Procedure:
-
Dissolve the substituted benzaldehyde in dichloromethane (10 mL) in a round-bottom flask.
-
Prepare an aqueous solution of potassium permanganate and sodium hydroxide.
-
Add the permanganate solution to the benzaldehyde solution and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed. The purple color of the permanganate will disappear and a brown precipitate of MnO₂ will form.
-
Filter the reaction mixture to remove the MnO₂.
-
Acidify the aqueous layer with HCl and extract the benzoic acid product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
General Procedure for Wittig Reaction with a Stabilized Ylide
Materials:
-
Substituted benzaldehyde (1.0 mmol)
-
(Carbethoxymethylene)triphenylphosphorane (B24862) (1.1 mmol)
-
Toluene (10 mL)
Procedure:
-
In a round-bottom flask, dissolve the substituted benzaldehyde and (carbethoxymethylene)triphenylphosphorane in toluene.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to separate the alkene product from triphenylphosphine (B44618) oxide. A high yield of the trans-alkene is generally expected with stabilized ylides.[2]
Visualizations
Caption: Relative reactivity of substituted benzaldehydes in nucleophilic additions.
Caption: Experimental workflow for a typical Wittig reaction.
Conclusion
The presence of two trifluoromethyl groups in the meta positions of this compound renders the carbonyl carbon highly electrophilic. This electronic feature makes it an exceptionally reactive substrate in a variety of important chemical transformations, particularly those involving nucleophilic attack on the aldehyde. As demonstrated through estimations based on the Hammett equation, its reactivity in nucleophilic addition, oxidation, and Wittig reactions is predicted to be substantially higher than that of unsubstituted benzaldehyde and other derivatives with weaker electron-withdrawing or electron-donating groups. This enhanced reactivity makes this compound a valuable building block in medicinal chemistry and materials science for the synthesis of complex molecules where efficient and rapid reaction at the aldehyde is required.
References
validation of synthesis pathway for trifluoromethylated compounds
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethyl (-CF3) group is a pivotal strategy in modern medicinal chemistry and materials science. Its unique electronic properties can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Consequently, a diverse array of synthetic pathways for trifluoromethylation has been developed. This guide provides an objective comparison of the primary methods—electrophilic, nucleophilic, and radical—supported by experimental data and detailed protocols to aid in the selection of the optimal strategy for your research.
At a Glance: Key Trifluoromethylation Strategies
Trifluoromethylation reactions are broadly categorized by the nature of the trifluoromethyl source.
-
Electrophilic ("CF3+") Trifluoromethylation: These methods employ reagents that deliver a trifluoromethyl cation equivalent to a nucleophilic substrate. They are particularly effective for the trifluoromethylation of carbanions, enolates, and electron-rich aromatic systems. Prominent examples of reagents include Togni's and Umemoto's reagents.
-
Nucleophilic ("CF3-") Trifluoromethylation: These pathways utilize reagents that deliver a trifluoromethyl anion equivalent to an electrophilic substrate. The most widely used reagent in this class is the Ruppert-Prakash reagent (TMSCF3), which is highly effective for the trifluoromethylation of carbonyl compounds like aldehydes and ketones.
-
Radical ("CF3•") Trifluoromethylation: These methods involve the generation of a trifluoromethyl radical, which can then react with a variety of substrates. The Langlois reagent (CF3SO2Na) is a popular choice due to its stability and affordability, proving effective for the trifluoromethylation of arenes and heteroarenes.[1]
Performance Data: A Comparative Overview
The efficiency of trifluoromethylation is highly dependent on the chosen reagent, substrate, and reaction conditions. The following tables summarize representative yields for common substrates, providing a basis for comparison.
Table 1: Electrophilic Trifluoromethylation of β-Ketoesters and Heterocycles
| Reagent Class | Reagent Example | Substrate | Yield (%) | Reference |
| Hypervalent Iodine | Togni Reagent II | 2-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Low/Inefficient | [2] |
| Sulfonium Salt | Umemoto Reagent | 2-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Good to Excellent | [2] |
| Hypervalent Iodine | Togni Reagent | Indole (B1671886) | ~85% (C3-position) | [3][4] |
| Sulfonium Salt | Umemoto Reagent | 2-Pyridine substituted arenes (ortho-position) | Good | [5] |
Note: For β-ketoesters, Umemoto-type reagents generally provide higher yields than Togni's reagents.[2] Conversely, Togni's reagent can be highly effective for the trifluoromethylation of certain heterocycles like indoles.[3][4]
Table 2: Nucleophilic Trifluoromethylation of Carbonyls with Ruppert-Prakash Reagent
| Substrate | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| Acetophenone (B1666503) | K2CO3 (10) | DMF | 2-4 | High | [6][7] |
| Propiophenone | K2CO3 (10) | DMF | 6 | 88 | [6] |
| 2-Hexanone | K2CO3 (10) | DMF | 12 | 78 | [6] |
| 2-Adamantanone | TBAF (cat.) | THF | 24 | 75 | [6] |
Note: The Ruppert-Prakash reagent is highly effective for a broad range of aldehydes and ketones, with yields being influenced by the catalyst and reaction time.[6][8]
Table 3: Radical Trifluoromethylation of Heteroarenes with Langlois Reagent
| Substrate | Conditions | Yield (%) | Reference |
| 4-tert-Butylpyridine | Oxidant, solvent screening | Appreciable | [1] |
| Pyrroles, Furans, Thiophenes | Photoredox catalysis, visible light | 78-94 | [9] |
| Pyridones | Light-mediated, no photocatalyst | Good | [10] |
Note: The Langlois reagent is a versatile and cost-effective option for the radical trifluoromethylation of a wide range of heterocycles, often under mild conditions.[1][11]
Experimental Protocols: Detailed Methodologies
The following are representative experimental protocols for key trifluoromethylation reactions.
Protocol 1: Electrophilic Trifluoromethylation of Indole using Togni's Reagent
Materials:
-
Indole
-
Togni's Reagent II
-
Dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of indole (1.0 mmol) in DCM (5 mL) under an inert atmosphere, add Togni's Reagent II (1.2 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford the desired 3-trifluoromethylindole.
Protocol 2: Nucleophilic Trifluoromethylation of Acetophenone using Ruppert-Prakash Reagent
Materials:
-
Acetophenone (120 mg, 1.0 mmol)
-
Ruppert-Prakash Reagent (TMSCF3) (213 mg, 1.5 mmol)
-
Potassium Carbonate (K2CO3) (13.8 mg, 0.1 mmol)
-
Anhydrous Dimethylformamide (DMF) (5 mL)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To a solution of acetophenone (1.0 equiv) in anhydrous DMF, add potassium carbonate (10 mol%).[7]
-
Cool the mixture to 0 °C in an ice bath.[6]
-
Add TMSCF3 (1.5 equiv) dropwise to the stirred mixture.[7]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.[6]
-
Monitor the formation of the TMS-protected alcohol intermediate by GC-MS or TLC.[7]
-
Upon completion, quench the reaction by the slow addition of 1 M HCl at 0°C.[6]
-
Stir the mixture for 30 minutes to ensure complete desilylation.[6]
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and filter.[6]
-
Concentrate the filtrate under reduced pressure to afford the crude trifluoromethylated alcohol.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 3: Radical C-H Trifluoromethylation of Pyridine (B92270) Derivatives using Langlois Reagent
Materials:
-
Pyridine derivative
-
Sodium trifluoromethanesulfinate (Langlois reagent)
-
Oxidant (e.g., tert-butyl hydroperoxide)
-
Solvent (e.g., CH2Cl2/H2O)
Procedure:
-
To a solution of the pyridine derivative in the chosen solvent system, add the Langlois reagent.
-
Add the oxidant to initiate the radical reaction. The mode of addition can be critical to achieving high yields.[1]
-
Stir the reaction at ambient temperature.
-
Monitor the reaction progress by an appropriate method (e.g., NMR, LC-MS).
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the product by column chromatography.
Visualizing the Pathways: Diagrams and Workflows
The following diagrams illustrate the general mechanisms and workflows for the different trifluoromethylation strategies.
Advanced and Emerging Methods
Beyond these fundamental pathways, several other powerful strategies have emerged, offering unique advantages.
Copper- and Palladium-Catalyzed Trifluoromethylation
Both copper and palladium catalysts have been extensively used to facilitate trifluoromethylation reactions, often with high efficiency and functional group tolerance.[12][13][14] Copper-catalyzed methods are generally more cost-effective, while palladium catalysis can offer a broader substrate scope in some cases. These reactions can proceed through various mechanisms, including cross-coupling and C-H activation pathways.
Photoredox Catalysis
Visible-light photoredox catalysis has revolutionized radical trifluoromethylation by enabling reactions to proceed under exceptionally mild conditions.[9][15] This approach often utilizes a photocatalyst that, upon light absorption, can initiate the formation of a trifluoromethyl radical from a suitable precursor. A significant advantage of this method is its applicability to the late-stage functionalization of complex molecules and drug candidates, often with high regioselectivity. For instance, photoredox trifluoromethylation has been successfully applied to a DNA base analogue (uracil), an Alzheimer's drug precursor (Aricept), and a vitamin (flavone), with yields ranging from 85-94%.[9]
Conclusion
The selection of a trifluoromethylation strategy is a critical decision in the synthesis of novel compounds. Electrophilic, nucleophilic, and radical pathways each offer distinct advantages and are suited to different substrate classes. For activated methylene (B1212753) compounds, electrophilic reagents like Umemoto's are often the most effective. For the trifluoromethylation of carbonyls, the nucleophilic Ruppert-Prakash reagent is a reliable choice, albeit with considerations for its moisture sensitivity. For the direct C-H trifluoromethylation of heterocycles, the radical pathway initiated by the Langlois reagent provides a robust and economical option. Furthermore, the emergence of copper- and palladium-catalyzed methods, along with the mild and versatile nature of photoredox catalysis, continues to expand the toolkit available to researchers. By carefully considering the substrate, desired transformation, and reagent characteristics, scientists can confidently choose the most appropriate pathway to achieve their synthetic goals.
References
- 1. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. brynmawr.edu [brynmawr.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ccspublishing.org.cn [ccspublishing.org.cn]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
The Fluorine Advantage: A Comparative Guide to Fluorinated Benzaldehydes in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds represents a powerful tool for optimizing drug candidates. This guide provides an objective comparison of the advantages of using fluorinated benzaldehydes over their non-fluorinated counterparts in drug discovery, supported by experimental data and detailed methodologies.
The introduction of fluorine atoms into a benzaldehyde (B42025) scaffold can dramatically alter the physicochemical and pharmacokinetic properties of resulting drug candidates. These modifications often lead to enhanced therapeutic potential, making fluorinated benzaldehydes highly valuable building blocks in medicinal chemistry. The primary advantages conferred by fluorination include improved metabolic stability, enhanced binding affinity to target proteins, and modulated lipophilicity, all of which contribute to a more favorable overall drug profile.
Enhanced Biological Activity: A Quantitative Comparison
The substitution of hydrogen with fluorine on the benzaldehyde ring can significantly impact the biological activity of derivative compounds. A compelling example is seen in the case of chalcones, a class of compounds synthesized from benzaldehydes, which exhibit a wide range of pharmacological activities, including anticancer properties.
A study on the anti-cancer activity of chalcone (B49325) derivatives demonstrated that fluorinated analogues exhibit stronger cytotoxic activity against breast cancer cell lines (4T1) compared to their non-fluorinated counterparts[1]. The data below illustrates the half-maximal inhibitory concentration (IC50) values, where a lower value indicates greater potency.
| Compound | Structure | Target Cell Line | IC50 (µM)[1] |
| Non-Fluorinated Chalcone | (Structure of a representative non-fluorinated chalcone) | 4T1 (Breast Cancer) | > 100 |
| Fluorinated Chalcone (11) | (Structure of fluorinated chalcone 11) | 4T1 (Breast Cancer) | 25.3 |
| Fluorinated Chalcone (12) | (Structure of fluorinated chalcone 12) | 4T1 (Breast Cancer) | 22.8 |
| Fluorinated Chalcone (13) | (Structure of fluorinated chalcone 13) | 4T1 (Breast Cancer) | 28.7 |
| Fluorinated Chalcone (14) | (Structure of fluorinated chalcone 14) | 4T1 (Breast Cancer) | 30.1 |
| Fluorinated Chalcone (15) | (Structure of fluorinated chalcone 15) | 4T1 (Breast Cancer) | 27.5 |
Note: The IC50 value for the non-fluorinated chalcone is reported as greater than 100 µM, indicating significantly lower potency compared to the fluorinated derivatives.
Improved Metabolic Stability
One of the most significant advantages of fluorination is the enhancement of metabolic stability. The carbon-fluorine (C-F) bond is exceptionally strong and less susceptible to enzymatic cleavage by metabolic enzymes like the cytochrome P450 (CYP450) family compared to a carbon-hydrogen (C-H) bond. By replacing a metabolically labile hydrogen atom with fluorine, the metabolic "soft spot" of a molecule can be blocked, leading to a longer half-life and improved bioavailability.
| Property | Non-Fluorinated Benzaldehyde Derivative | Fluorinated Benzaldehyde Derivative |
| Metabolic Half-life (t½) in Liver Microsomes | Shorter (e.g., < 30 min) | Longer (e.g., > 60 min) |
| Intrinsic Clearance (CLint) | Higher | Lower |
Experimental Protocols
Synthesis of Chalcones via Claisen-Schmidt Condensation
This protocol outlines the general procedure for the synthesis of chalcones from benzaldehyde (or a fluorinated benzaldehyde) and an acetophenone (B1666503) derivative.
Materials:
-
Substituted benzaldehyde (1.0 mmol)
-
Substituted acetophenone (1.0 mmol)
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol (B145695) (95%)
-
Stirring apparatus
-
Round-bottom flask
-
Filtration apparatus
Procedure:
-
Dissolve the substituted benzaldehyde (1.0 mmol) and substituted acetophenone (1.0 mmol) in ethanol (10-15 mL) in a round-bottom flask with stirring.
-
Slowly add an aqueous solution of NaOH (typically 10-20%) to the mixture.
-
Continue stirring at room temperature for a specified period (e.g., 2-4 hours) until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water to remove excess base.
-
The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol[2][3][4][5][6].
In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol describes a common method to assess the metabolic stability of a compound.
Materials:
-
Test compound (e.g., a fluorinated or non-fluorinated benzaldehyde derivative)
-
Liver microsomes (from human, rat, or mouse)
-
NADPH regenerating system (or NADPH)
-
Phosphate (B84403) buffer (pH 7.4)
-
Incubator (37°C)
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS for analysis
Procedure:
-
Prepare a solution of the test compound in a suitable solvent (e.g., DMSO) and dilute it in phosphate buffer to the final desired concentration.
-
Pre-warm the liver microsome suspension in phosphate buffer to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the microsome-compound mixture.
-
Incubate the mixture at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent like acetonitrile.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
The rate of disappearance of the compound is used to calculate the metabolic half-life (t½) and intrinsic clearance (CLint)[7][8][9][10][11].
Signaling Pathways and Experimental Workflows
The strategic use of fluorinated building blocks is exemplified in several marketed drugs. The following diagrams illustrate the mechanism of action of two such drugs, Voriconazole and Celecoxib, and a typical workflow for assessing metabolic stability.
References
- 1. Synthesis, characterization, and anti-cancer activity of new chalcone derivatives containing naphthalene and fluorine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. studylib.net [studylib.net]
- 6. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mercell.com [mercell.com]
- 8. researchgate.net [researchgate.net]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 11. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of Synthesized 3,5-Bis(trifluoromethyl)benzaldehyde and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
The precise determination of purity for synthesized intermediates is a cornerstone of robust chemical research and pharmaceutical development. 3,5-Bis(trifluoromethyl)benzaldehyde and its derivatives are key building blocks in the synthesis of various active pharmaceutical ingredients (APIs) and materials.[1] Ensuring their purity is critical for reaction efficiency, reproducibility, and the safety of the final product. This guide provides an objective comparison of common analytical techniques for assessing the purity of this compound and its derivatives, supported by experimental data and detailed protocols.
Introduction to Purity Assessment
The synthesis of this compound, commonly achieved through the oxidation of 3,5-bis(trifluoromethyl)benzyl alcohol, can result in a product with varying levels of purity.[2] Potential impurities may include unreacted starting materials, byproducts, and degradation products such as the corresponding carboxylic acid formed by oxidation in the presence of air.[3] A multi-technique approach is often necessary for a comprehensive purity profile. The most prevalent methods for the analysis of aromatic aldehydes and their derivatives are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparison of Analytical Techniques
The choice of analytical technique depends on several factors, including the volatility and thermal stability of the analyte, the required sensitivity, and the nature of potential impurities.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-UV Detection (HPLC-UV) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation of volatile compounds in the gas phase followed by detection based on the ionization of analytes in a hydrogen flame.[4] | Separation of compounds in a liquid phase followed by detection based on the absorption of UV light by the analyte.[4] | Signal intensity is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard without the need for analyte-specific reference standards.[5][6] |
| Analyte Suitability | Ideal for volatile and thermally stable compounds like this compound. | Suitable for a wide range of compounds, including non-volatile and thermally labile derivatives.[7] | Applicable to any soluble compound with unique NMR signals. Excellent for structural confirmation and quantification.[8] |
| Limit of Detection (LOD) | Typically in the low µg/mL to ng/mL range. For benzaldehyde, a quantification limit of 0.4 µg/mL has been reported.[4] | Can achieve low ng/mL to pg/mL levels, especially with derivatization. For benzaldehyde, detection limits have been reported in the range of 12 pg/mL with SPME-HPLC-UV.[4] | Generally higher than chromatographic methods, but highly dependent on the spectrometer's field strength and the number of scans. |
| Limit of Quantification (LOQ) | Generally around 3 times the LOD. For benzaldehyde, a quantification limit of 0.4 µg/mL has been reported.[4] | Typically around 3 times the LOD. For some aldehydes, LOQs can be in the sub-µg/m³ range.[4] | Dependent on experimental parameters but can be accurately determined. |
| Precision | High precision, with relative standard deviation (RSD) values typically below 5%.[4] | High precision, with RSD values often below 2%.[9] | High precision is achievable with optimized experimental parameters.[8] |
| Accuracy | High accuracy, with recoveries typically between 98.0% and 107.2% for related compounds.[4] | High accuracy, with recoveries often in the range of 98.76-101.22% for benzaldehyde.[4] | Can be a primary ratio method, offering very high accuracy.[6] |
| Sample Preparation | Simple dissolution in a volatile solvent. | May require derivatization (e.g., with DNPH) for enhanced sensitivity and specificity, especially for complex matrices.[7] | Requires accurate weighing of the sample and a certified internal standard.[10] |
| Throughput | Generally faster run times compared to HPLC.[11] | Can be slower, but amenable to automation. | Can be slower due to the need for longer relaxation delays for accurate quantification.[12] |
Experimental Protocols
Gas Chromatography-Flame Ionization Detection (GC-FID)
This method is well-suited for the direct analysis of this compound due to its volatility.
Sample Preparation:
-
Accurately weigh approximately 50 mg of the synthesized this compound into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with a suitable GC-grade solvent such as acetonitrile (B52724) or dichloromethane.
-
Prepare a series of calibration standards by diluting a stock solution of a reference standard.
GC-FID Parameters (Typical):
-
Column: J&W DB-624 (30 m x 0.25 mm, 1.4 µm) or equivalent.[7]
-
Carrier Gas: Helium at a constant flow rate of 2.0 mL/min.[7]
-
Inlet: Split/splitless injector at 250°C.
-
Oven Program:
-
Initial temperature: 140°C, hold for 2 minutes.
-
Ramp: 5°C/min to 200°C, hold for 2 minutes.
-
Ramp: 20°C/min to 250°C, hold for 5 minutes.[7]
-
-
Detector: Flame Ionization Detector (FID) at 300°C.
-
Injection Volume: 1 µL.
High-Performance Liquid Chromatography-UV Detection (HPLC-UV)
HPLC is a versatile technique applicable to this compound and a wide array of its less volatile derivatives, such as Schiff bases or carboxylic acids.
Sample Preparation (with DNPH derivatization for aldehydes):
-
Prepare a solution of 2,4-dinitrophenylhydrazine (B122626) (DNPH) in a suitable solvent (e.g., acetonitrile with a catalytic amount of acid).
-
Mix a known amount of the sample solution with the DNPH reagent.
-
Allow the reaction to proceed to form the 2,4-dinitrophenylhydrazone derivative.[7]
-
Quench the reaction and dilute the sample to the desired concentration with the mobile phase.[7]
HPLC-UV Parameters (Typical):
-
Column: Shim-pack GIST C18 (5 µm, 150 × 4.6 mm) or equivalent.[9]
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 25°C.[7]
-
Detector: UV-Vis or Diode Array Detector (DAD) at a wavelength appropriate for the analyte or its derivative (e.g., 360 nm for DNPH derivatives).[7]
-
Injection Volume: 10 µL.[7]
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a powerful primary method for purity assessment that does not require a reference standard of the analyte.
Sample Preparation:
-
Accurately weigh (to 0.01 mg) a known amount of the sample (e.g., 10-20 mg) and a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) into a clean vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Transfer an aliquot of the solution to a high-precision NMR tube.
¹H-qNMR Parameters (Typical):
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., >250:1).
-
Data Processing: Apply appropriate phasing and baseline correction. Integrate the signals of interest for the analyte and the internal standard.
The purity is calculated based on the ratio of the integrals, the number of protons for each signal, the molecular weights, and the masses of the analyte and the internal standard.
Visualizing Workflows and Relationships
Conclusion
The purity assessment of this compound and its derivatives is a critical step in ensuring the quality and reliability of subsequent research and development. While GC-FID offers a rapid and cost-effective method for the neat compound, HPLC-UV provides greater versatility for a broader range of derivatives. For the highest level of accuracy and for cases where a certified reference standard is unavailable, qNMR stands out as a powerful, primary analytical technique. A comprehensive purity analysis will often involve the use of orthogonal methods to ensure all potential impurities are detected and quantified.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Page loading... [wap.guidechem.com]
- 3. 3,5-Bis(trifluoromethyl)benzyl alcohol | C9H6F6O | CID 122933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. rssl.com [rssl.com]
- 6. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubsapp.acs.org [pubsapp.acs.org]
- 11. This compound | C9H4F6O | CID 136247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activities of Compounds Derived from 3,5-Bis(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms, particularly the trifluoromethyl (-CF3) group, into molecular scaffolds is a cornerstone of modern medicinal chemistry. The 3,5-bis(trifluoromethyl)phenyl moiety, readily introduced through its benzaldehyde (B42025) precursor, is a privileged structural motif known to enhance crucial pharmacological properties. This guide provides a comparative overview of the biological activities of distinct classes of compounds synthesized from 3,5-Bis(trifluoromethyl)benzaldehyde, offering a valuable resource for researchers in drug discovery and development.
The presence of two trifluoromethyl groups on the phenyl ring significantly increases lipophilicity, which can improve membrane permeability and oral bioavailability.[1] Furthermore, the strong carbon-fluorine bonds enhance metabolic stability by blocking potential sites of oxidation, thereby extending the in vivo half-life of a drug candidate.[1][2] These electronic and steric properties also contribute to more effective and specific interactions with biological targets.[1]
This guide will delve into a comparative analysis of two prominent classes of compounds derived from this compound: pyrazole (B372694) derivatives exhibiting antibacterial properties and a novel naphthofuran derivative with demonstrated anti-cancer activity.
Comparative Biological Activity Data
The following tables summarize the quantitative data for the biological activities of representative compounds synthesized from this compound derivatives.
Table 1: Antibacterial Activity of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives
| Compound ID | R Group | MIC (µg/mL) vs. S. aureus (MRSA) | MIC (µg/mL) vs. E. faecalis |
| 1 | Phenyl | 2 | 4 |
| 2 | 4-Isopropylphenyl | 1-2 | 2 |
| 3 | 4-tert-Butylphenyl | 1 | 1-2 |
| 4 | 4-Methoxyphenyl | >128 | >128 |
| 5 | 4-Phenoxyphenyl | 1 | 1 |
Data sourced from a study on 3,5-bis(trifluoromethyl)phenyl substituted pyrazole derivatives.[3][4] The synthesis of these compounds starts from 3′,5′-bis(trifluoromethyl)acetophenone, a related starting material.
Table 2: Anti-cancer Activity of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC)
| Cell Line | Compound | Concentration Range | Effect |
| HepG2 (Liver Cancer) | NHDC | 1-10.8 µM | Inhibition of cell growth and colony formation, induction of apoptosis.[1] |
| Hep3B (Liver Cancer) | NHDC | 1-10.8 µM | Inhibition of cell growth and colony formation, induction of apoptosis.[1] |
| In vivo (Liver Tumor Model) | NHDC | 5 mg/kg | Prevention of liver tumor growth.[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are representative of standard techniques used to evaluate the biological activities of novel compounds.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism.[5][6][7][8]
Materials:
-
Test compounds (e.g., pyrazole derivatives)
-
Bacterial strains (e.g., S. aureus, E. faecalis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate (18-24 hours culture), select several morphologically similar colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[7]
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6][7]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform two-fold serial dilutions of the stock solution in CAMHB in the 96-well plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Inoculate each well containing the compound dilutions with the prepared bacterial suspension.
-
Include a growth control well (no compound) and a sterility control well (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[5]
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]
Materials:
-
Cancer cell lines (e.g., HepG2, Hep3B)
-
Complete cell culture medium
-
Test compound (e.g., NHDC)
-
Sterile 96-well flat-bottom plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions.
-
Include a vehicle control (medium with solvent) and a blank control (medium only).
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[9]
-
-
MTT Addition and Formazan (B1609692) Formation:
-
Solubilization and Absorbance Measurement:
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]
-
Gently mix the plate to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and biological pathways associated with the compounds discussed.
Caption: General experimental workflow from synthesis to comparative analysis.
Caption: Proposed signaling pathway for the anti-cancer activity of NHDC.[1][11][12]
References
- 1. Anti-cancer effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a novel synthetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Disruption of Tumor Suppressors HNF4α/HNF1α Causes Tumorigenesis in Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 12. STAT3 in hepatocellular carcinoma: new perspectives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Electronic Influence of the 3,5-Bis(trifluoromethyl)phenyl Substituent
For Researchers, Scientists, and Drug Development Professionals
The 3,5-bis(trifluoromethyl)phenyl moiety is a key structural motif in medicinal chemistry and materials science, prized for its profound electron-withdrawing capabilities, metabolic stability, and unique lipophilic profile. This guide provides a comprehensive comparison of its electronic properties, benchmarked against other common electron-wielding substituents, and is supported by experimental data and detailed methodologies.
Understanding Electronic Effects: Hammett Parameters
The electronic influence of a substituent on a phenyl ring is quantitatively described by Hammett parameters (σ). These parameters are derived from the ionization of substituted benzoic acids and provide a measure of the inductive and resonance effects of the substituent. A more positive σ value indicates a stronger electron-withdrawing effect.
The 3,5-bis(trifluoromethyl)phenyl group is characterized by two trifluoromethyl (-CF3) groups positioned meta to the point of attachment. The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms, primarily exerting its influence through a strong negative inductive effect (-I).
Calculating the Hammett Meta-Parameter (σm)
For polysubstituted benzene (B151609) rings, the Hammett σ values for meta substituents are often considered additive. The established σm for a single -CF3 group is +0.43.[1] Therefore, the predicted σm for the 3,5-bis(trifluoromethyl)phenyl group is approximately +0.86.
A more direct experimental determination of this electronic effect can be derived from the pKa of 3,5-bis(trifluoromethyl)benzoic acid. The pKa of an acid is a measure of its strength, which is directly influenced by the electronic nature of its substituents. A lower pKa value corresponds to a stronger acid and a greater electron-withdrawing effect from its substituents.
The experimental pKa of 3,5-bis(trifluoromethyl)benzoic acid is approximately 3.34.[2] This can be used to calculate the effective Hammett constant for the 3,5-bis(trifluoromethyl)phenyl group using the Hammett equation:
σ = (pKa of benzoic acid - pKa of substituted benzoic acid) / ρ
Assuming a standard reaction where ρ (the reaction constant) is 1, and the pKa of benzoic acid is 4.20, the calculated σ value for the 3,5-bis(trifluoromethyl)phenyl group is approximately +0.86 . This excellent agreement between the additive prediction and the value derived from experimental data underscores the strong and predictable electron-withdrawing nature of this substituent.
Comparative Analysis with Other Electron-Withdrawing Groups
To contextualize the electronic strength of the 3,5-bis(trifluoromethyl)phenyl group, it is essential to compare its Hammett parameters with those of other commonly employed electron-withdrawing groups, such as nitro (-NO2) and cyano (-CN).
| Substituent Group | σm | σp | σ+ (para) | σ- (para) | Data Source(s) |
| 3,5-Bis(trifluoromethyl)phenyl | +0.86 (calculated) | — | — | — | [1][2] |
| Nitro (-NO2) | +0.71 | +0.78 | +0.79 | +1.25 | [3][4] |
| Cyano (-CN) | +0.56 | +0.66 | +0.66 | +0.89 | [3][4] |
| Trifluoromethyl (-CF3) | +0.43 | +0.54 | +0.61 | — | [1][4] |
| Bromo (-Br) | +0.39 | +0.23 | +0.15 | +0.26 | [3] |
| Chloro (-Cl) | +0.37 | +0.23 | +0.11 | — | [3] |
As the table illustrates, the calculated σm value for the 3,5-bis(trifluoromethyl)phenyl group (+0.86) is significantly higher than that of a single nitro or cyano group, positioning it as one of the most powerful meta-directing electron-withdrawing substituents available to synthetic chemists.
Experimental Protocols
Determination of Hammett Parameters via pKa Measurement of Substituted Benzoic Acids
The Hammett constants are experimentally determined by measuring the pKa of a series of meta- and para-substituted benzoic acids.[5] A common and accurate method for pKa determination is potentiometric titration.
Objective: To determine the pKa of a substituted benzoic acid by titrating it with a strong base and monitoring the pH change.
Materials:
-
Substituted benzoic acid (e.g., 3,5-bis(trifluoromethyl)benzoic acid)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Deionized, CO2-free water
-
pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).
-
Sample Preparation: Accurately weigh a known amount of the substituted benzoic acid and dissolve it in a known volume of deionized water. A co-solvent like ethanol (B145695) may be used for sparingly soluble acids, but this will affect the absolute pKa value.
-
Titration Setup: Place the beaker containing the acid solution on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode in the solution.
-
Titration: Begin adding the standardized NaOH solution from the burette in small, precise increments. After each addition, allow the pH to stabilize before recording the pH and the volume of titrant added.
-
Data Collection: Continue the titration past the equivalence point, where a sharp change in pH is observed.
-
Data Analysis:
-
Plot the pH of the solution (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of inflection on the curve.
-
The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point).[6][7]
-
Visualizing the Hammett Relationship
The following diagram illustrates the linear free-energy relationship described by the Hammett equation. It shows how the pKa of a substituted benzoic acid, and thus its Hammett sigma value, correlates with the electronic nature of the substituent.
This guide provides a foundational understanding of the electronic properties of the 3,5-bis(trifluoromethyl)phenyl substituent. Its strong, inductively-driven electron-withdrawing nature, quantified by a high positive Hammett σm value, makes it a valuable tool for tuning the electronic characteristics of molecules in drug design and materials science. The provided experimental protocol offers a reliable method for the empirical determination of these crucial parameters.
References
- 1. homepages.bluffton.edu [homepages.bluffton.edu]
- 2. (b) Arrange the following phenols in the increasing order of their expect.. [askfilo.com]
- 3. web.viu.ca [web.viu.ca]
- 4. Hammett Sigma Constants* [wiredchemist.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. asdlib.org [asdlib.org]
- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
A Comparative Guide to the Electronic Properties of 3,5-Bis(trifluoromethyl)benzaldehyde and Related Aromatic Aldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic properties of 3,5-Bis(trifluoromethyl)benzaldehyde, a key intermediate in pharmaceutical synthesis, with its parent molecule, benzaldehyde (B42025), and a derivative with electron-donating substituents, 4-(dimethylamino)benzaldehyde (B131446). The data presented is based on computational density functional theory (DFT) studies, offering insights into the impact of substituent effects on the electronic landscape of these aromatic aldehydes.
Introduction to Substituent Effects on Electronic Properties
The electronic properties of aromatic molecules are highly sensitive to the nature of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs), such as the trifluoromethyl (-CF3) groups in this compound, tend to lower the energy of molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule more electrophilic. Conversely, electron-donating groups (EDGs), like the dimethylamino (-N(CH3)2) group in 4-(dimethylamino)benzaldehyde, raise the energy of the Highest Occupied Molecular Orbital (HOMO), increasing the molecule's nucleophilicity. These modifications to the frontier molecular orbitals directly influence the reactivity, stability, and spectroscopic properties of the compounds.
Comparison of Calculated Electronic Properties
The following table summarizes key electronic properties for this compound and its selected alternatives, as determined by Density Functional Theory (DFT) calculations. While a dedicated study for this compound was not found, the data for its derivative, N-(3,5-bis(trifluoromethyl)benzyl)stearamide, provides a strong basis for understanding its electronic characteristics. The presented data for the target molecule is inferred from this related study.
| Compound | Computational Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| This compound | DFT (B3LYP/6-311+G(d,p)) | -7.38 (inferred)[1] | -1.84 (inferred)[1] | 5.54 (inferred)[1] |
| Benzaldehyde | DFT (DZV) | - | - | - |
| 4-(Dimethylamino)benzaldehyde | DFT (B3LYP/6-31G(d,p)) | -5.84[2] | -1.53[2] | 4.31[2] |
Note: The values for this compound are inferred from a computational study on a closely related derivative, N-(3,5-Bis(trifluoromethyl)benzyl)stearamide[1]. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. A larger gap, as seen in the trifluoromethylated compound, suggests higher stability and lower reactivity compared to the derivative with an electron-donating group.
Experimental Data Correlation
While direct experimental determination of HOMO and LUMO energies is complex, UV-Vis spectroscopy can provide a qualitative correlation. The wavelength of maximum absorption (λmax) is related to the energy of electronic transitions, which often corresponds to the HOMO-LUMO gap. Generally, a smaller HOMO-LUMO gap correlates with a longer λmax.
| Compound | Solvent | λmax (nm) |
| Benzaldehyde | Cyclohexane | 242, 280, 290 |
| 4-(Dimethylamino)benzaldehyde | Methanol | 356[3] |
Experimental Protocols
Computational Details (Representative)
The computational data presented in this guide is typically obtained through the following DFT protocol, as exemplified in the study of N-(3,5-bis(trifluoromethyl)benzyl)stearamide[1]:
-
Geometry Optimization: The molecular geometry of the compound is optimized without any symmetry constraints using a specific functional and basis set, for instance, B3LYP with the 6-311+G(d,p) basis set.
-
Frequency Calculation: Vibrational frequency analysis is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).
-
Electronic Property Calculation: Frontier molecular orbital energies (HOMO and LUMO) and other electronic properties are then calculated on the optimized geometry.
UV-Vis Spectroscopy (General Procedure)
The experimental UV-Vis absorption spectra are typically recorded using a spectrophotometer.
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable UV-transparent solvent (e.g., cyclohexane, ethanol, or methanol).
-
Measurement: The absorbance of the solution is measured over a range of wavelengths (e.g., 200-800 nm).
-
Data Analysis: The wavelength of maximum absorbance (λmax) is identified from the resulting spectrum.
Diagrams
References
comparing the metabolic stability of fluorinated vs non-fluorinated analogues
In the relentless pursuit of more effective and durable therapeutics, medicinal chemists frequently turn to a subtle yet powerful tool: the strategic incorporation of fluorine atoms into drug candidates. This practice, known as fluorination, has become a cornerstone of modern drug design, primarily for its ability to enhance a molecule's metabolic stability. Increased metabolic stability often translates to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile. This guide offers a comparative analysis of the metabolic stability of fluorinated versus non-fluorinated analogues, supported by experimental data, detailed methodologies, and visual representations of key concepts for researchers, scientists, and drug development professionals.
The Rationale Behind Fluorination
The enhanced metabolic stability of fluorinated compounds stems from the fundamental properties of the carbon-fluorine (C-F) bond. It is the strongest single bond in organic chemistry, making it significantly less susceptible to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP450) family. These enzymes are the primary drivers of Phase I metabolism in the liver and are responsible for the oxidative degradation of many drugs. By replacing a hydrogen atom at a metabolically vulnerable position—often referred to as a "metabolic soft spot"—with a fluorine atom, this enzymatic attack can be effectively blocked.
Comparative Analysis of In Vitro Metabolic Stability
The most common method for evaluating the metabolic stability of a compound is the in vitro liver microsomal stability assay. This assay measures the rate at which a compound is metabolized by enzymes present in liver microsomes, which are vesicles of the endoplasmic reticulum. The key parameters derived from this assay are the in vitro half-life (t½) and the intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.
The following tables summarize quantitative data from in vitro studies that directly compare the metabolic stability of non-fluorinated compounds with their fluorinated analogues.
Table 1: Comparison of a CSNK2 Inhibitor and its Fluorinated Analogue [1][2][3][4]
| Compound | Description | In Vitro Half-life (t½, min) in Mouse Liver Microsomes | In Vitro Intrinsic Clearance (CLint, µL/min/mg) in Mouse Liver Microsomes |
| 1 | Non-fluorinated CSNK2 Inhibitor | 1.2 h (in vivo) | Not explicitly stated, but clearance was higher than compound 2 |
| 2 | Fluorinated CSNK2 Inhibitor | 2.5 h (in vivo) | Not explicitly stated, but clearance was lower than compound 1 |
Note: While the primary data for the CSNK2 inhibitor is from an in vivo study, the authors note that the in vitro clearance rates in mouse and human liver microsomes were similar between the two compounds. However, the in vivo data clearly demonstrates the improved metabolic stability of the fluorinated analogue.
Table 2: Comparison of Risperidone and Celecoxib with their Fluorinated Analogues [5]
| Compound | Description | Relative Metabolic Stability |
| Risperidone | Non-fluorinated Antipsychotic | Baseline |
| 9-Fluororisperidone | Fluorinated Analogue | 16 times more stable |
| Celecoxib | Non-fluorinated NSAID | Baseline |
| 4'-Fluorocelecoxib | Fluorinated Analogue | 4 times more stable |
Note: This study highlights the significant increase in metabolic stability achieved through fluorination.
Table 3: Comparison of Fluorinated and Non-Fluorinated Indole Derivatives [6]
| Compound ID | Description | Half-life (t½, min) | Intrinsic Clearance (CLint, mL/min/mg) | Data Source |
| UT-155 | Non-fluorinated indole | 12.35 | - | Mouse Liver Microsomes |
| 32a | 4-Fluoro-indazole analog of UT-155 | 13.29 | - | Mouse Liver Microsomes |
| 32c | CF3-substituted indazole analog of UT-155 | 53.71 | 1.29 | Mouse Liver Microsomes |
| 5-Fluoroindole | Fluorinated indole | 144.2 | 9.0 (mL/min/kg) | Rat Liver Microsomes |
Note: The data for UT-155 and its analogs were generated in mouse liver microsomes, while the data for 5-Fluoroindole was generated in rat liver microsomes. Direct comparison of absolute values should be made with caution; however, the trend of increased stability with fluorination within each study is evident.
Experimental Protocols
The following is a detailed methodology for a typical in vitro metabolic stability assay using liver microsomes, a common model for assessing Phase I metabolism.
In Vitro Metabolic Stability Assay Using Liver Microsomes
1. Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.
2. Materials:
- Test compound and its fluorinated analogue.
- Pooled liver microsomes (human, rat, or mouse).
- NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
- Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4).
- Quenching solution (e.g., ice-cold acetonitrile (B52724) containing an internal standard).
- 96-well plates or microcentrifuge tubes.
- Incubator capable of maintaining 37°C.
- LC-MS/MS system for analysis.
3. Procedure:
- Preparation:
- Prepare a stock solution of the test compound and its analogue in a suitable organic solvent (e.g., DMSO).
- Prepare the incubation mixture by combining the phosphate buffer and liver microsomes. Pre-warm the mixture to 37°C.
- Initiation of Reaction:
- Add the test compound to the pre-warmed incubation mixture to achieve the desired final concentration.
- Initiate the metabolic reaction by adding the NADPH regenerating system.
- Incubation and Sampling:
- Incubate the reaction mixture at 37°C with gentle shaking.
- At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
- Termination of Reaction:
- Immediately add the aliquot to a well or tube containing the ice-cold quenching solution to stop the enzymatic reaction and precipitate the proteins.
- Sample Processing and Analysis:
- Centrifuge the samples to pellet the precipitated proteins.
- Transfer the supernatant to a new plate or vials for analysis.
- Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
4. Data Analysis:
- Plot the natural logarithm of the percentage of the parent compound remaining versus time.
- Determine the slope of the linear portion of the plot, which represents the elimination rate constant (k).
- Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .
- Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein) .
Visualizing Metabolic Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in metabolic stability and the experimental workflow.
Caption: Blocking Metabolic Soft Spots with Fluorine.
References
- 1. Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2 [ouci.dntb.gov.ua]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Use of 3,5-Bis(trifluoromethyl)benzaldehyde in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of trifluoromethyl (-CF3) groups is a cornerstone of modern medicinal chemistry and materials science, offering a powerful tool to enhance molecular properties. 3,5-Bis(trifluoromethyl)benzaldehyde has emerged as a key building block for introducing two -CF3 groups onto an aromatic scaffold. This guide provides a comprehensive cost-benefit analysis of utilizing this compound in synthesis, comparing its performance with viable alternatives, supported by experimental data.
The Value Proposition of the Bis(trifluoromethyl)phenyl Moiety
The presence of two trifluoromethyl groups on a phenyl ring, as in this compound, imparts a unique combination of properties to a molecule. These include:
-
Enhanced Lipophilicity: The -CF3 group is highly lipophilic, which can significantly improve a molecule's ability to cross cell membranes, a critical factor for drug efficacy.
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation. This can prolong the half-life of a drug, reducing the required dosage and frequency.[1]
-
Modulation of Electronic Properties: The strong electron-withdrawing nature of the two -CF3 groups can significantly alter the acidity or basicity of nearby functional groups and influence intermolecular interactions.
-
Improved Receptor Binding: The steric bulk and unique electronic signature of the bis(trifluoromethyl)phenyl group can lead to more specific and potent binding to biological targets.[1]
Cost-Benefit Analysis: this compound vs. Alternatives
The primary consideration for any synthetic chemist is the balance between the cost of a starting material and the benefits it provides in terms of yield, reaction efficiency, and the desired properties of the final product. This section compares this compound with two common alternatives: 3-(trifluoromethyl)benzaldehyde (B1294959) and 3,5-dichlorobenzaldehyde.
Quantitative Data Summary
| Feature | This compound | 3-(Trifluoromethyl)benzaldehyde | 3,5-Dichlorobenzaldehyde |
| Molecular Weight | 242.12 g/mol [2] | 174.12 g/mol | 175.01 g/mol [3] |
| CAS Number | 401-95-6[2] | 454-89-7[4] | 10203-08-4[3] |
| Indicative Price (per gram) | $15 - $38[5] | $2 - $11.50[4][6][7][8] | $8 - $43[3][9][10] |
| Key Physicochemical Impact | High lipophilicity, high metabolic stability, strong electron-withdrawing effect.[1] | Moderate lipophilicity, moderate metabolic stability, moderate electron-withdrawing effect. | Moderate lipophilicity, potential for further functionalization. |
| Safety Hazards | Skin, eye, and respiratory irritant.[2][11][12] | Skin, eye, and respiratory irritant; combustible liquid. | Skin, eye, and respiratory irritant. |
| Environmental Impact | Organofluorine compounds can be persistent in the environment.[13][14][15][16] | Organofluorine compounds can be persistent in the environment.[13][14][15][16] | Organochloride compounds can have environmental concerns. |
Performance in Key Synthetic Transformations
The utility of a building block is best demonstrated through its performance in common and critical chemical reactions. This section details experimental protocols for two widely used transformations: the Wittig reaction and reductive amination.
Wittig Reaction
The Wittig reaction is a fundamental method for the synthesis of alkenes from aldehydes and ketones. The following protocols provide a comparative overview of the performance of this compound and its alternatives.
Experimental Protocol: Wittig Reaction with this compound
A representative procedure for the Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide. In a typical setup, (carboxymethylene)triphenylphosphorane (1.15 equivalents) is added to this compound (1.0 equivalent) and stirred at room temperature for 15 minutes.[17][18] The product is then extracted with a suitable solvent like hexanes and purified. While a specific yield for this exact reaction was not found in the provided literature, similar Wittig reactions with substituted benzaldehydes generally proceed in good to excellent yields.
Performance Comparison: Wittig Reaction
| Aldehyde | Typical Yield | Reaction Time | Key Considerations |
| This compound | Good to Excellent (estimated) | 15 min - 2 hours[17][19] | The electron-withdrawing nature of the -CF3 groups can enhance the reactivity of the aldehyde. |
| 3-(Trifluoromethyl)benzaldehyde | Good to Excellent (estimated) | 15 min - 2 hours[17][19] | A good balance of reactivity and cost. |
| Chlorobenzaldehydes | Good to Excellent | 2 hours[19] | A cost-effective alternative, though the electronic effect of chlorine differs from trifluoromethyl. |
Reductive Amination
Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. This process typically involves the formation of an imine followed by its reduction.
Experimental Protocol: Reductive Amination with this compound
A general procedure for reductive amination involves dissolving the secondary amine (1.0 equivalent) and this compound (1.0-1.1 equivalents) in a suitable solvent like methanol. The pH is adjusted to 6-7 with acetic acid, followed by the addition of a reducing agent such as sodium cyanoborohydride (1.0-1.5 equivalents). The reaction is stirred at room temperature for several hours to overnight.[20]
Performance Comparison: Reductive Amination
| Aldehyde | Typical Yield | Reaction Time | Key Considerations |
| This compound | High (e.g., 97% for a related nitroaniline synthesis)[21] | 12 - 24 hours[20] | The electron-deficient nature of the aldehyde can facilitate imine formation. |
| 3-(Trifluoromethyl)benzaldehyde | Good to High | 12 - 24 hours | A reliable and more economical option for introducing a single trifluoromethyl group. |
| 3,5-Dichlorobenzaldehyde | Good to High | 12 - 24 hours | The resulting amine can be further modified at the chloro-positions. |
Logical Relationships and Workflows
Visualizing the synthetic pathways and decision-making processes can aid in selecting the appropriate reagent.
Caption: Decision tree for selecting a benzaldehyde (B42025) derivative.
Caption: General workflow for the Wittig reaction.
Conclusion
This compound is a premium reagent that offers significant advantages in the synthesis of molecules where high lipophilicity, metabolic stability, and specific electronic properties are paramount. Its higher cost is justified in drug discovery and advanced materials development where these properties can translate to enhanced performance and value. For applications with less stringent property requirements or tighter budget constraints, 3-(trifluoromethyl)benzaldehyde provides a cost-effective alternative for introducing a single trifluoromethyl group. 3,5-Dichlorobenzaldehyde, while not a direct electronic mimic, offers a budget-friendly option for creating disubstituted aromatic compounds with the potential for subsequent chemical modifications. The choice of reagent should be guided by a careful consideration of the desired final product properties, the synthetic route, and the overall project budget. The environmental persistence of organofluorine compounds is an important consideration, and researchers should be mindful of proper handling and disposal procedures.[13][14][15][16]
References
- 1. mdpi.com [mdpi.com]
- 2. 3,5-ビス(トリフルオロメチル)ベンズアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 3,5-Dichlorobenzaldehyde price,buy 3,5-Dichlorobenzaldehyde - chemicalbook [chemicalbook.com]
- 4. 3-(Trifluoromethyl)benzaldehyde 97 454-89-7 [sigmaaldrich.com]
- 5. cenmed.com [cenmed.com]
- 6. 3-(Trifluoromethyl)benzaldehyde, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. escientificsolutions.com [escientificsolutions.com]
- 8. echemi.com [echemi.com]
- 9. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 10. Synthonix, Inc > 10203-08-4 | 3,5-Dichlorobenzaldehyde [synthonix.com]
- 11. fishersci.com [fishersci.com]
- 12. This compound | C9H4F6O | CID 136247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 17. community.wvu.edu [community.wvu.edu]
- 18. community.wvu.edu [community.wvu.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. benchchem.com [benchchem.com]
- 21. mdpi.com [mdpi.com]
The Versatility of 3,5-Bis(trifluoromethyl)benzaldehyde in Modern Chemistry: A Comparative Guide
For researchers, scientists, and drug development professionals, 3,5-Bis(trifluoromethyl)benzaldehyde stands out as a critical building block in the synthesis of advanced materials and complex organic molecules. Its unique electronic properties, conferred by the two trifluoromethyl groups, offer distinct advantages in enhancing biological activity, improving material stability, and directing the stereochemical outcome of chemical reactions.
This guide provides a comprehensive overview of the key applications of this compound, offering a comparative analysis of its performance against other reagents, supported by experimental data. Detailed methodologies for pivotal experiments are also presented to facilitate further research and application.
Medicinal Chemistry: A Scaffold for Potent Therapeutics
The incorporation of trifluoromethyl groups is a well-established strategy in medicinal chemistry to enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity. This compound serves as a valuable precursor for introducing these beneficial properties into a variety of therapeutic agents.
One notable application is in the synthesis of ansamycin-class antibiotics, such as ansacupine derivatives. Ansamycins exhibit their antimicrobial effects by inhibiting bacterial RNA polymerase, a crucial enzyme for bacterial survival. The 3,5-bis(trifluoromethyl)phenyl moiety can significantly influence the potency of these inhibitors.
dot
Safety Operating Guide
Proper Disposal of 3,5-Bis(trifluoromethyl)benzaldehyde: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the disposal of 3,5-Bis(trifluoromethyl)benzaldehyde, a common reagent in organic synthesis, focusing on procedural, step-by-step guidance.
I. Immediate Safety and Hazard Information
This compound is a combustible liquid that poses several health risks. Understanding these hazards is the first step in safe handling and disposal.
Summary of Hazards:
Personal Protective Equipment (PPE):
Before handling this compound for any purpose, including disposal, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.[1][3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[1][3]
-
Respiratory Protection: In poorly ventilated areas or when dealing with spills, a dust mask type N95 (US) or equivalent is recommended.[3]
-
Protective Clothing: A laboratory coat or other protective clothing to prevent skin contact.[1]
II. Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to "Dispose of contents/container to an approved waste disposal plant."[1][4][5] This involves a series of steps to ensure the waste is handled, stored, and ultimately disposed of in a safe and environmentally responsible manner, adhering to local, state, and federal regulations.[6]
Step 1: Waste Segregation
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Designate a specific, properly labeled waste container for halogenated organic waste. This chemical contains fluorine, a halogen.
Step 2: Waste Container and Labeling
-
Container: Use a chemically resistant, sealable container. The original product container can often be used if it is in good condition.
-
Labeling: The waste container must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Combustible," "Irritant")
-
The date the waste was first added to the container.
-
Step 3: On-site Accumulation and Storage
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be in a well-ventilated location, away from heat, sparks, and open flames.[1][5]
Step 4: Arranging for Disposal
-
Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup.
-
Provide them with the necessary information about the waste, including the chemical name and quantity.
-
Follow their specific instructions for pickup and transportation.
III. Spill Management
In the event of a spill, immediate and appropriate action is crucial.
Step 1: Evacuate and Ventilate
-
If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Ensure the area is well-ventilated.
Step 2: Control the Spill
-
For small spills, absorb the material with an inert, non-combustible absorbent such as dry earth, sand, or vermiculite.[6] Do not use combustible materials like paper towels as the primary absorbent.
-
For larger spills, contain the spillage using bunding to prevent it from entering drains or rivers.[6]
Step 3: Collect and Dispose
-
Carefully collect the absorbent material and spilled chemical into a closable, labeled container for disposal.[6]
-
This container should be treated as hazardous waste and disposed of following the procedures outlined above.
Step 4: Decontaminate
-
Clean the spill area thoroughly with soap and water.[1]
-
Dispose of any contaminated cleaning materials as hazardous waste.
IV. Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 401-95-6 | [1][3] |
| Molecular Formula | C9H4F6O | [2] |
| Molecular Weight | 242.12 g/mol | [2][3] |
| Flash Point | 69 °C (156.2 °F) - closed cup | [1][3] |
| Density | 1.469 g/mL at 25 °C | [3] |
| Boiling Point | 37 °C at 1.3 mmHg | [1][3] |
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C9H4F6O | CID 136247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 97 401-95-6 [sigmaaldrich.com]
- 4. This compound | 401-95-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Personal protective equipment for handling 3,5-Bis(trifluoromethyl)benzaldehyde
Essential Safety and Handling Guide for 3,5-Bis(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling this compound, including detailed operational and disposal plans. Our goal is to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.
Hazard Summary and GHS Classification
This compound is classified as a hazardous chemical. It is crucial to understand its primary hazards to ensure safe handling.
| Hazard Class | GHS Classification | Signal Word | Hazard Statements |
| Skin Corrosion/Irritation | Skin Irrit. 2 | Warning | H315: Causes skin irritation.[1][2][3][4][5] |
| Serious Eye Damage/Eye Irritation | Eye Irrit. 2 | Warning | H319: Causes serious eye irritation.[1][2][3][4][5][6] |
| Specific Target Organ Toxicity (Single Exposure) | STOT SE 3 | Warning | H335: May cause respiratory irritation.[1][2][3][4][5][6] |
| Hazardous to the Aquatic Environment | - | - | H411: Toxic to aquatic life with long lasting effects.[6] |
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound.
| Body Part | Required PPE | Specifications and Recommendations |
| Eyes/Face | Safety glasses with side shields or chemical goggles.[6] Face shield if there is a splash hazard. | Must comply with AS/NZS 1337.1, EN166, or national equivalents.[6] Contact lenses may pose a special hazard and their use should be based on a workplace risk assessment.[6] |
| Hands | Chemical-resistant gloves (e.g., PVC, Neoprene, Nitrile rubber). | The selection of suitable gloves depends on the material and manufacturer-specific quality marks.[6] Regularly inspect gloves for signs of degradation or permeation. |
| Body | Protective clothing (e.g., lab coat, chemical-resistant apron). | Launder contaminated clothing separately before reuse.[6] |
| Respiratory | Use only in a well-ventilated area or under a chemical fume hood.[1][6] If ventilation is inadequate, wear a NIOSH-approved respirator with an appropriate filter for organic vapors (e.g., type ABEK).[4][5] | Ensure proper fit and training for respirator use. |
| Feet | Safety footwear or gumboots. | Should be chemical-resistant and provide full coverage of the feet.[7] |
Operational Plan: Step-by-Step Handling Procedures
This section provides a detailed, procedural guide for the safe handling of this compound in a laboratory setting.
Experimental Workflow for Safe Handling
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C9H4F6O | CID 136247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,5-双(三氟甲基)苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound 97 401-95-6 [sigmaaldrich.com]
- 5. This compound 97 401-95-6 [sigmaaldrich.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
